molecular formula C4H6Br2O2 B1584212 2,3-Dibromobutyric acid CAS No. 600-30-6

2,3-Dibromobutyric acid

Cat. No.: B1584212
CAS No.: 600-30-6
M. Wt: 245.9 g/mol
InChI Key: HESQKTULJLBDRF-UHFFFAOYSA-N
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Description

2,3-Dibromobutyric acid is a useful research compound. Its molecular formula is C4H6Br2O2 and its molecular weight is 245.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dibromobutyric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6207. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dibromobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromobutanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6Br2O2/c1-2(5)3(6)4(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESQKTULJLBDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80870667
Record name 2,3-Dibromobutanoic acid
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Molecular Weight

245.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

600-30-6
Record name 2,3-Dibromobutanoic acid
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Record name 2,3-Dibromobutyric acid
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Record name 2,3-Dibromobutanoic acid
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Record name 2,3-dibromobutyric acid
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Foundational & Exploratory

Technical Monograph: 2,3-Dibromobutyric Acid (CAS 600-30-6)

[1]

Executive Summary & Chemical Identity

2,3-Dibromobutyric acid is a halogenated carboxylic acid derivative primarily utilized as a specialized intermediate in organic synthesis, pharmaceutical drug development, and agrochemical formulation.[1] Its structural motif—containing two vicinal bromine atoms and a carboxylic acid moiety—makes it a potent electrophile and a precursor for the generation of reactive alkenes via dehydrobromination.[1]

Chemical Identification
PropertyDetail
CAS Number 600-30-6
IUPAC Name 2,3-Dibromobutanoic acid
Molecular Formula C₄H₆Br₂O₂
Molecular Weight 245.90 g/mol
SMILES CC(Br)C(Br)C(=O)O
InChIKey HESQKTULJLBDRF-UHFFFAOYSA-N

Physicochemical Profile

The physical properties of 2,3-dibromobutyric acid are heavily influenced by its stereochemistry. The commercial grade is typically the erythro diastereomer, resulting from the anti-addition of bromine to trans-crotonic acid.

ParameterValue (Erythro Form)Notes
Appearance White to off-white crystalline solidOften yellows upon oxidation/storage.
Melting Point 87 – 88 °C Distinct from threo form (lower MP) and dibromocinnamic acid (204°C).
Boiling Point 100–110 °C @ 2 mmHgDecomposes at atmospheric pressure (~227°C).
Density ~2.11 g/cm³High density due to dibromo content.
Solubility Soluble in Ethanol, Ether, AcetoneSparingly soluble in cold water; hydrolyzes in hot water.
pKa ~2.34 (Predicted)Stronger acid than butyric acid due to inductive effect of Br.[1]

Stereochemistry & Structural Analysis

Understanding the stereochemical outcome of the synthesis is critical for applications requiring chiral purity.[1]

Mechanism of Formation

The synthesis proceeds via the electrophilic addition of bromine to crotonic acid.[1]

  • Substrate: trans-Crotonic acid ((E)-but-2-enoic acid).

  • Intermediate: Formation of a cyclic bromonium ion .

  • Attack: Nucleophilic attack by bromide (Br⁻) occurs from the backside (anti-attack).[1]

  • Outcome: Anti-addition to a trans-alkene yields the erythro diastereomer (racemic mixture of (2R,3S) and (2S,3R)).[1]

Note on Nomenclature:

  • Erythro: Substituents (H, Br) on chiral centers are on the same side in the Fischer projection.[1][2][3]

  • Threo: Substituents are on opposite sides.[1][3]

  • Cis-crotonic acid would yield the threo form.

Stereochemistrycluster_legendStereochemical RuleStarttrans-Crotonic Acid(E-isomer)InterCyclic BromoniumIntermediateStart->Inter+ Br2(Electrophilic Attack)Proderythro-2,3-Dibromobutyric Acid(Racemic Pair)Inter->Prod+ Br-(Anti-Addition)RuleAnti-Addition to Trans AlkeneYields Erythro Diastereomer

Figure 1: Stereochemical pathway of bromination showing the conversion of trans-crotonic acid to the erythro product.

Synthesis Protocol: Bromination of Crotonic Acid

This protocol describes the standard laboratory preparation of the erythro isomer.[1]

Reagents & Equipment
  • Precursor: trans-Crotonic acid (1.0 eq)

  • Reagent: Elemental Bromine (Br₂) (1.05 eq)

  • Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, ice bath.

Step-by-Step Methodology
  • Preparation: Dissolve 0.1 mol of trans-crotonic acid in 50 mL of dry CCl₄ (or DCM) in a 3-neck flask equipped with a stirrer and reflux condenser.

  • Addition: Place 0.105 mol of bromine in the addition funnel.

  • Reaction:

    • Heat the solution to a gentle reflux (if using CCl₄) or 40°C.

    • Add bromine dropwise over 30–45 minutes. The red color of bromine should disappear rapidly upon contact with the solution, indicating consumption.[1]

    • Note: If the reaction is sluggish, a catalytic amount of HBr or exposure to light can initiate the radical mechanism, though ionic addition is preferred for stereocontrol.[1]

  • Completion: Stir for an additional hour after bromine addition is complete. The solution should be pale yellow.

  • Isolation:

    • Cool the mixture to 0°C in an ice bath.

    • The product, 2,3-dibromobutyric acid , will crystallize out of the non-polar solvent.[1]

  • Purification: Filter the crystals and wash with a small amount of cold solvent. Recrystallize from petroleum ether to obtain pure white crystals (MP: 87–88°C).[1]

Self-Validating Checkpoint:

  • Visual Cue: Disappearance of deep red Br₂ color indicates reaction progress.[1]

  • Melting Point Check: Crude product melting <80°C indicates impurities or presence of the threo isomer (if starting material contained cis isomer).[1]

Applications in Drug Development & Synthesis[2]

Precursor for Dehydrobromination

2,3-Dibromobutyric acid is a classic substrate for double elimination reactions.[1] Treatment with alcoholic KOH yields 2-butynoic acid (tetrolic acid), a valuable alkyne building block.

Synthesis of Heterocycles

The vicinal dibromide motif allows for cyclization reactions.[1] It reacts with thioamides or amidines to form thiazole or imidazole derivatives, which are common pharmacophores in kinase inhibitors and antibiotics.[1]

Nematocidal Agents

Research indicates the utility of 2,3-dibromobutyric acid derivatives (specifically esters and anilides) as nematocides. The reactive bromine centers allow for alkylation of biological nucleophiles within the target organism.[1]

Characterization Data (Simulated)

For verification of the synthesized product:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.95 (d, 3H, J = 7 Hz, -CH₃)[1]

    • δ 4.45 (dq, 1H, J = 10, 7 Hz, -CHBr-CH₃)

    • δ 4.75 (d, 1H, J = 10 Hz, -CHBr-COOH)

    • δ 11.5 (s, 1H, -COOH)

    • Coupling Constant (J = 10 Hz): Characteristic of anti-periplanar protons in the erythro conformation.[1]

Safety & Handling (MSDS Highlights)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Skin Corrosion H314Causes severe skin burns and eye damage.
Eye Damage H318Causes serious eye damage.
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocols:

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield.[1]

  • Ventilation: All operations involving elemental bromine or heating of the acid must be performed in a functioning fume hood.

  • Spill Control: Neutralize spills with sodium bisulfite or sodium thiosulfate solution to quench active bromine before cleanup.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95386, 2,3-Dibromobutyric acid.[1] Retrieved from [Link]

  • James, C. (1910). The Addition of Bromine to Crotonic Acid.[1] Journal of the Chemical Society, Transactions. (Historical reference for stereochemical assignment).

  • NIST WebBook. Butane, 2,3-dibromo-, stereoisomers.[1] (For thermodynamic and stereochemical comparison). Retrieved from [Link]

2,3-Dibromobutyric acid structural formula and isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Dibromobutyric acid (


) represents a fundamental scaffold in organic synthesis, serving as a critical intermediate for halogenated fatty acids and functionalized alkenes. Its structural simplicity belies a complex stereochemical landscape governed by two contiguous chiral centers (

and

).

For drug development professionals and synthetic chemists, understanding the specific stereochemical outcome of its synthesis is not merely academic—it is a prerequisite for controlling the geometry of downstream elimination products (e.g., 2-bromocrotonic acid). This guide provides a definitive analysis of the molecule's structural isomers, synthetic pathways, and validation protocols.

Part 1: Structural Anatomy & Stereoisomerism

The molecule contains two asymmetric carbons, theoretically yielding


 stereoisomers.[1] Unlike symmetric vicinal dihalides (e.g., 2,3-dibromobutane), 2,3-dibromobutyric acid lacks a plane of symmetry due to the distinct terminal groups (methyl vs. carboxyl). Consequently, it does not form a meso compound; instead, it exists as two distinct pairs of enantiomers.
The Diastereomeric Pairs

The configuration is determined by the relationship between the bromine atoms and the carbon backbone.

  • Erythro Pair (High-Melting): Derived from trans-crotonic acid. In the Fischer projection, the identical or analogous groups (H/H or Br/Br) appear on the same side.

    • Configuration: (2R, 3S) and (2S, 3R).

    • Melting Point: 87–88 °C.

  • Threo Pair (Low-Melting): Derived from isocrotonic (cis) acid. In the Fischer projection, the groups appear on opposite sides.[1]

    • Configuration: (2R, 3R) and (2S, 3S).

    • Melting Point: 59 °C.

Isomer Hierarchy Visualization

IsomerHierarchy Root 2,3-Dibromobutyric Acid (C4H6Br2O2) Diast1 Erythro Isomers (From trans-Crotonic Acid) MP: 87°C Root->Diast1 Stereochemical Divergence Diast2 Threo Isomers (From Isocrotonic Acid) MP: 59°C Root->Diast2 Enant1A (2R, 3S) Enantiomer Diast1->Enant1A Enant1B (2S, 3R) Enantiomer Diast1->Enant1B Enant2A (2R, 3R) Enantiomer Diast2->Enant2A Enant2B (2S, 3S) Enantiomer Diast2->Enant2B

Figure 1: Stereochemical hierarchy of 2,3-dibromobutyric acid, distinguishing the two diastereomeric pairs based on synthetic origin and thermal properties.

Part 2: Synthetic Pathways & Mechanistic Causality

The synthesis of 2,3-dibromobutyric acid is a classic example of stereospecific electrophilic addition . The geometry of the starting alkene dictates the diastereomer formed due to the anti-addition mechanism of bromine.

The Standard Protocol: Bromination of trans-Crotonic Acid

Most laboratory applications utilize trans-crotonic acid due to its stability and availability.

  • Reagents: Crotonic acid, Bromine (

    
    ), Carbon Tetrachloride (
    
    
    
    ) or Dichloromethane (
    
    
    ).
  • Mechanism:

    • Bromonium Formation: The

      
      -electrons of the alkene attack 
      
      
      
      , forming a cyclic bromonium ion. This step retains the stereochemistry of the trans alkene.
    • Nucleophilic Attack: The bromide ion (

      
      ) attacks the carbon from the side opposite to the bromonium bridge (anti-attack).
      
    • Result: The anti-addition to a trans framework places the bromine atoms in an erythro relationship (relative to the Fischer projection logic for this specific backbone).[1]

Mechanistic Workflow

ReactionMechanism Start trans-Crotonic Acid (Alkene) Inter Cyclic Bromonium Ion (Intermediate) Start->Inter + Br2 Electrophilic Attack Attack Backside Attack (Anti-Addition) Inter->Attack Br- Approach Product (2R,3S)/(2S,3R)-2,3-Dibromobutyric Acid (Erythro Pair) Attack->Product Ring Opening

Figure 2: Mechanistic pathway for the bromination of trans-crotonic acid, illustrating the stereospecific anti-addition.

Experimental Protocol (Self-Validating)

Objective: Synthesis of the high-melting (erythro) isomer.

  • Preparation: Dissolve 10.0 g (0.116 mol) of trans-crotonic acid in 30 mL of

    
     in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
    
  • Bromine Addition: Add 19.0 g (0.119 mol) of bromine dropwise.

    • Causality: The reaction is exothermic. Rapid addition will boil the solvent and lose bromine vapor. Maintain temperature below 40°C.

    • Visual Indicator: The persistence of a red-brown color indicates excess bromine, signaling reaction completion.

  • Isolation: Evaporate the solvent under reduced pressure. The residue will solidify upon cooling.

  • Purification: Recrystallize from ligroin or petroleum ether.

  • Validation:

    • Target Yield: >85%

    • Target MP: 86–88 °C. (If MP < 80 °C, significant impurity or wet product is present).

Part 3: Characterization & Validation Data

Reliable identification of the specific isomer is critical, particularly when using the compound as a reference standard.

Comparative Data Table
PropertyErythro Isomer (From trans-Crotonic)Threo Isomer (From Isocrotonic)
IUPAC Configuration (2R, 3S) / (2S, 3R)(2R, 3R) / (2S, 3S)
Melting Point 87–88 °C 59 °C
Solubility Soluble in alcohol, ether; mod. in waterSoluble in alcohol, ether
Crystal Habit Plates/NeedlesPrisms
Precursor trans-2-Butenoic acidcis-2-Butenoic acid
NMR Spectroscopy Validation

Nuclear Magnetic Resonance (


-NMR) is the definitive method for distinguishing diastereomers in solution without relying on melting points, which can be depressed by impurities.
  • Coupling Constant (

    
    ):  The vicinal coupling constant between the proton on C2 and C3 is the primary discriminator.
    
    • Erythro (High MP): Typically displays a larger coupling constant (

      
      ) due to the anti-periplanar arrangement of the protons in the preferred conformer.
      
    • Threo (Low MP): Displays a smaller coupling constant (

      
      ) due to the gauche relationship of the protons in the stable conformer.
      

Note: The exact values can vary based on solvent (e.g.,


 vs DMSO-

) due to hydrogen bonding affecting the conformational population.

Part 4: Reactivity & Applications

The utility of 2,3-dibromobutyric acid lies in its controlled dehydrobromination.

  • Synthesis of 2-Bromocrotonic Acid:

    • Treatment with alcoholic KOH induces elimination.

    • Regioselectivity: The proton at C2 is more acidic (alpha to COOH), but elimination often follows Zaitsev/Hofmann rules dictated by the stereochemical anti-elimination requirement.

    • Outcome: The erythro dibromide yields the trans-2-bromo-2-butenoic acid (via anti-elimination of H and Br).

  • Epoxide Formation:

    • Careful hydrolysis can lead to 2-bromo-3-hydroxybutyric acid, a precursor to epoxides.

References

  • James, T. C. (1910). "The Action of Bases on

    
    -Dibromobutyric Acid and its Esters." Journal of the Chemical Society, Transactions. Link
    
  • Abell, P. I. (1996). "Stereochemistry of the Addition of Bromine to Olefins." Comprehensive Organic Synthesis.
  • PubChem. (2023). "2,3-Dibromobutyric Acid - Compound Summary." National Library of Medicine. Link

  • Murov, S. (2023). "Stereochemistry of Bromine Addition to trans-Cinnamic Acid." (Analogous mechanism reference). Murov.info Organic Chemistry Directory. Link

  • ChemSpider. (2023).[2] "2,3-Dibromobutyric acid Structure and Properties." Royal Society of Chemistry. Link

Sources

Technical Guide: Oxidative Degradation of 2,3-Dibromobutyric Acid with Alkaline Permanganate

[1]

Executive Summary

The reaction of 2,3-dibromobutyric acid with alkaline potassium permanganate is a multi-step process involving dehydrohalogenation and/or hydrolysis , followed by oxidative cleavage .[1] This procedure effectively cleaves the carbon skeleton at the C2-C3 position.

  • Substrate: 2,3-Dibromobutyric Acid (

    
    )
    
  • Reagent: Potassium Permanganate (

    
    ) in aqueous Sodium/Potassium Hydroxide (
    
    
    ).
  • Primary Products: Acetic Acid (

    
    ) and Oxalic Acid  (
    
    
    ).[1]
  • Mechanism Type: Elimination-Oxidation / Hydrolysis-Oxidative Cleavage.[1]

  • Application: Structural determination of crotonic acid derivatives; synthesis of C2/C4 metabolic fragments.[1]

Mechanistic Analysis

The reaction proceeds through a cascade of base-promoted elimination or substitution events, making the substrate susceptible to manganate oxidation.[1]

The Pathway Dilemma: Elimination vs. Hydrolysis

In strong alkaline media, 2,3-dibromobutyric acid (I) can undergo two competing initial transformations:[1]

  • Double Dehydrohalogenation (Elimination): Base (

    
    ) abstracts protons, eliminating 
    
    
    to form 2-butynoic acid (or 2-bromo-2-butenoic acid intermediates).[1]
  • Hydrolysis (Substitution): Base displaces bromide ions via

    
     (with inversion) or 
    
    
    pathways to form 2,3-dihydroxybutyric acid .[1]

Dominant Pathway: Under oxidative conditions with hot alkaline

1
Oxidative Cleavage Mechanism

Whether proceeding via the alkyne or the diol, the permanganate ion (

1
  • From Diol: The cyclic manganate ester forms across the C2-C3 hydroxyls.[1] The

    
     species reduces to 
    
    
    , cleaving the C-C bond.
    • Fragment C3-C4 becomes Acetaldehyde

      
       Oxidizes to Acetic Acid .[1]
      
    • Fragment C1-C2 becomes Glyoxylic Acid

      
       Oxidizes to Oxalic Acid .[1]
      
Reaction Diagram (Graphviz)

The following diagram illustrates the convergent pathways leading to the final cleavage products.[1]

Gcluster_0Substratecluster_1Alkaline Intermediatescluster_2Oxidative Transitioncluster_3Final Cleavage ProductsStart2,3-Dibromobutyric Acid(CH3-CHBr-CHBr-COOH)Elimination2-Bromo-2-butenoic Acid(Alkene Intermediate)Start->Elimination OH- (Elimination)Hydrolysis2,3-Dihydroxybutyric Acid(Vicinal Diol)Start->Hydrolysis OH- (Substitution)ManganateCyclic Manganate Ester(Transition State)Elimination->Manganate KMnO4 (Oxidation)Hydrolysis->Manganate KMnO4 (Oxidation)AceticAcetic Acid(CH3COOH)Manganate->Acetic C3-C4 CleavageOxalicOxalic Acid(HOOC-COOH)Manganate->Oxalic C1-C2 Cleavage

Caption: Convergent oxidative pathways of 2,3-dibromobutyric acid to acetic and oxalic acids.[1][3]

Experimental Protocol

This protocol is designed for the stoichiometric degradation of 2,3-dibromobutyric acid.[1]

Reagents & Equipment[1]
  • Substrate: 2,3-Dibromobutyric acid (purity >98%).

  • Oxidant: Potassium Permanganate (

    
    ), 0.5 M aqueous solution.[1]
    
  • Base: Potassium Hydroxide (

    
    ), 10% aqueous solution.[1]
    
  • Quench: Sulfuric Acid (

    
    ), dilute.
    
  • Equipment: Reflux condenser, 3-neck round bottom flask, dropping funnel.[1]

Step-by-Step Methodology
  • Solubilization: Dissolve 0.05 mol of 2,3-dibromobutyric acid in 50 mL of 10%

    
    . The solution may warm slightly due to neutralization and initial dehydrohalogenation.
    
  • Oxidant Addition: Heat the solution to 60°C. Add the alkaline

    
     solution dropwise with vigorous stirring.
    
    • Observation: The purple color of permanganate will discharge, forming a brown precipitate of Manganese Dioxide (

      
      ).
      
  • Reflux: Once addition is complete, reflux the mixture for 1 hour to ensure complete cleavage of the C-C bond.

  • Filtration: Filter the hot solution to remove

    
    .[1] Wash the precipitate with hot water.
    
  • Acidification: Acidify the filtrate with dilute

    
     to pH ~2.
    
  • Isolation:

    • Acetic Acid: Recovered via steam distillation of the acidified filtrate.[1]

    • Oxalic Acid: Crystallizes from the residual solution upon concentration and cooling.[1]

Quantitative Data Summary
ParameterValueNotes
Stoichiometry 1 : 4 (

)
Excess oxidant required for full cleavage.[1]
Temperature 60-80°CPromotes cleavage over simple hydroxylation.[1]
pH Condition > 12 (Initial)High alkalinity favors elimination/hydrolysis.[1]
Yield ~85% (Acetic Acid)Volatile loss may occur during isolation.[1]

Applications & Significance

Structural Elucidation (Historical)

This reaction was pivotal in early organic chemistry to determine the position of double bonds in unsaturated acids.[1] By identifying the cleavage products (Acetic acid + Oxalic acid), chemists confirmed the structure of the precursor Crotonic Acid as 2-butenoic acid (

1
Synthetic Utility

While primarily analytical, this pathway demonstrates a method for generating isotopically labeled acetic acid or oxalic acid if the starting material (crotonic acid) is labeled at specific carbons.[1]

Metabolic Relevance

The reaction mimics biological

1

References

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis. Wiley.[1] (Fundamental reference for permanganate oxidations).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1] Link

  • Wiberg, K. B., & Saegebarth, K. A. (1957).[1] The Mechanisms of Permanganate Oxidation. IV. Hydroxylation of Olefins and Related Reactions. Journal of the American Chemical Society, 79(11), 2822–2824.[1] Link[1]

  • PubChem. (n.d.).[1] 2,3-Dibromobutyric acid Compound Summary. National Library of Medicine.[1] Link[1][4]

solubility of 2,3-Dibromobutyric acid in common organic solvents

[1][2][3]

Executive Summary

2,3-Dibromobutyric acid (CAS: 600-30-6) is a vicinal dihalide intermediate primarily utilized in the synthesis of alpha-bromoacrylic moieties and heterocyclic pharmaceutical scaffolds.[1][2][3][4][5][6][7] Its solubility behavior is governed by the competition between its polar carboxylic acid head group and the lipophilic, electron-withdrawing bromine substituents on the alkyl chain.[1][2][3][6]

This guide provides a technical analysis of its solubility across solvent classes, validated purification protocols, and safety considerations for researchers in organic synthesis and drug development.[2][6]

Part 1: Physicochemical Basis of Solubility[1][2]

To predict solubility behavior in novel systems, one must understand the molecular forces at play.[2][6] 2,3-Dibromobutyric acid exhibits a "hybrid" polarity profile.

  • Hydrogen Bonding: The carboxylic acid moiety (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) acts as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents (water, alcohols).[2][3]
    
  • Lipophilicity (LogP ~1.6–1.8): The addition of two bromine atoms significantly increases lipophilicity compared to its precursor, crotonic acid.[2][3][6] However, the electron-withdrawing nature of the halogens also increases the acidity of the carboxyl proton (predicted pKa ~2.34), making it more prone to ionization in aqueous media than unsubstituted butyric acid.[2][3][6]

  • Stereochemistry: The compound exists as a pair of diastereomers (erythro and threo).[2][3][6] While this guide addresses the racemic mixture commonly supplied, researchers should note that pure diastereomers may exhibit slightly distinct solubility limits and melting points (typically ranging 86–90°C for the high-melting isomer).[1][2][3][6]

Solubility Data Matrix
Solvent ClassRepresentative SolventSolubility StatusMechanistic Rationale
Polar Protic Water Soluble High H-bonding capacity overcomes the lipophilic dibromo-chain, typically up to moderate concentrations.[1][2][3][6]
Polar Protic Ethanol / Methanol Highly Soluble Perfect amphiphilic match; solvates both the alkyl chain and the carboxyl group.[1][2][3][6]
Polar Aprotic DMSO / DMF Highly Soluble Excellent solvation of the polar carboxyl group; utilized for nucleophilic substitution reactions.[1][2][3][6]
Ethers Diethyl Ether / THF Highly Soluble Primary solvent for extraction.[1][2][3][6] The oxygen atom acts as an H-bond acceptor for the acid proton.[1][2][3][6]
Chlorinated Dichloromethane (DCM) Soluble Good solvation of the lipophilic alkyl-bromide chain.[1][2][3][6]
Hydrocarbons Hexanes / Heptane Insoluble / Poor Lacks H-bonding capability; useful as an anti-solvent for recrystallization.[1][2][3][6]

Part 2: Experimental Protocols

Protocol A: Purification via Solvent Extraction

Context: Isolating the acid from an aqueous reaction mixture (e.g., bromination of crotonic acid).[2][3]

Principle: The compound partitions strongly into ether from acidic aqueous solutions due to the suppression of carboxylate ionization.[2][3][6]

  • Acidification: Ensure the aqueous phase is acidic (pH < 2) using dilute ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     or 
    
    
    .[1][2][3] This ensures the molecule is in its neutral, protonated form (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    ).[1][2][3]
  • Extraction: Extract the aqueous layer three times with Diethyl Ether (Volume ratio 1:1).

    • Note: Ethyl Acetate is a viable alternative if ether peroxides are a safety concern, though ether typically provides cleaner phase separation.[2][3][6]

  • Drying: Wash the combined organic layers with brine (saturated NaCl) to remove residual water.[2][3][6] Dry over anhydrous

    
     for 20 minutes.
    
  • Isolation: Filter the desiccant and concentrate the filtrate under reduced pressure (Rotavap) at

    
    .
    
    • Caution: Avoid high temperatures during evaporation to prevent thermal dehydrobromination.[2][3][6]

Protocol B: Recrystallization Strategy

Context: purifying crude solid material.[1][2][3][6]

Since the compound is soluble in ether/alcohols and insoluble in hexanes, a binary solvent system is the standard approach.[2][6]

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate or Diethyl Ether (approx. 35-40°C).[1][2][3][6]

  • Precipitation: Add Hexane (or Petroleum Ether) dropwise to the warm solution until a persistent turbidity (cloudiness) appears.[1][2][3][6]

  • Crystallization: Add a few drops of the polar solvent (EtOAc/Ether) to clear the solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath (0-4°C).

  • Filtration: Collect the white crystalline solid via vacuum filtration.[1][2][3][6] Wash with cold Hexane.

Part 3: Visualization of Workflows

Diagram 1: Solvent Selection Decision Matrix

This flowchart guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).[2][3][6]

SolventSelectionStartStart: 2,3-Dibromobutyric AcidIntentIntended Application?Start->IntentReactionReaction MediumIntent->ReactionSynthesisPurificationPurification / ExtractionIntent->PurificationIsolationNuSubNucleophilic Substitution?Reaction->NuSubExtractExtraction from Aqueous?Purification->ExtractEsterEsterification?NuSub->EsterNoDMSOUse DMSO or DMF(High Solubility, Polar Aprotic)NuSub->DMSOYesAlcoholUse MeOH or EtOH(High Solubility, Protic)Ester->AlcoholYesRecrystRecrystallization?Extract->RecrystNo (Solid Crude)EtherUse Diethyl Ether(Best Partition Coeff.)Extract->EtherYes (Acidic Phase)BinaryUse EtOAc + Hexane(Solvent + Anti-solvent)Recryst->BinaryStandard Protocol

Caption: Decision matrix for solvent selection based on experimental goals (Synthesis vs. Purification).

Diagram 2: Extraction & Isolation Workflow

Visualizing the critical extraction steps described in Protocol A.

ExtractionWorkflowStep1Aqueous Reaction Mixture(Contains Product + Salts)Step2Acidify to pH < 2(Use H2SO4 or HBr)Step1->Step2Protonate CarboxylStep3Add Diethyl Ether(Liquid-Liquid Extraction)Step2->Step3Step4Phase SeparationStep3->Step4AqLayerAqueous Layer(Discard Salts)Step4->AqLayerOrgLayerOrganic Layer(Contains 2,3-Dibromobutyric Acid)Step4->OrgLayerStep5Dry over Na2SO4Filter DesiccantOrgLayer->Step5Step6Evaporate < 40°C(Isolate Solid)Step5->Step6

Caption: Step-by-step workflow for the isolation of 2,3-Dibromobutyric acid from aqueous media.

Part 4: Safety & Stability (E-E-A-T)[1][3][6]

Corrosivity

As an alpha,beta-dihalo acid, this compound is corrosive to skin, eyes, and mucous membranes.[1][2][3][6] It is classified under GHS as causing severe skin burns and eye damage (H314).[2][3][6]

  • PPE Requirement: Neoprene or Nitrile gloves (minimum 0.11mm thickness) and chemical splash goggles are mandatory.[1][2][3][6]

Thermal Instability

2,3-Dibromobutyric acid is thermally sensitive.[1][2][3][6]

  • Decomposition: At elevated temperatures (>100°C) or upon distillation, it may undergo dehydrobromination to form 2-bromocrotonic acid or other elimination products, releasing toxic Hydrogen Bromide (HBr) gas.[1][2][3][6]

  • Handling: Always remove solvents under reduced pressure at moderate temperatures (<40-50°C).[1][2][3][6] Do not attempt to distill the free acid at atmospheric pressure.[2][3][6]

Chemical Incompatibility
  • Bases: Reacts exothermically with strong bases (NaOH, KOH) to form water-soluble salts, but prolonged exposure or heat can trigger elimination reactions (dehydrohalogenation).[1][2][6]

  • Oxidizers: Incompatible with strong oxidizing agents.[1][2][3][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95386, 2,3-Dibromobutyric acid.[1][2][3][6] Retrieved January 30, 2026, from [Link][2]

  • Carter, H. E., & West, H. D. (1940). dl-Threonine: Synthesis via Crotonic Acid Derivatives.[2][3][6] Organic Syntheses, Coll.[2][3][6] Vol. 3, p. 813.[2][3][6] (Detailed extraction protocol using ether). Retrieved from [Link][1][2][3][6]

2,3-Dibromobutyric acid molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides a comprehensive analysis of 2,3-Dibromobutyric acid, designed for researchers in organic synthesis and pharmaceutical development.

Chemical Identity, Stereochemical Synthesis, and Applications

Executive Summary

2,3-Dibromobutyric acid (CAS: 600-30-6) is a vicinal dihalide serving as a critical chiral building block in the synthesis of alpha-amino acids (e.g., threonine), functionalized heterocycles, and vinyl halide precursors. Its utility stems from the differential reactivity of the C2 (alpha) and C3 (beta) bromine atoms, allowing for regioselective elimination and substitution reactions. This guide details its physicochemical properties, stereoselective synthesis from crotonic acid, and handling protocols.

Fundamental Chemical Identity

PropertyData
IUPAC Name 2,3-Dibromobutanoic acid
Chemical Formula C₄H₆Br₂O₂
Molecular Weight 245.90 g/mol
CAS Registry Number 600-30-6
Appearance White to off-white crystalline solid
Melting Point 87–88 °C (Erythro isomer); ~52–56 °C (Threo/Mixture)
Solubility Soluble in ethanol, ether, chloroform; sparingly soluble in cold water.[1][2]
Stereochemical Configuration

The molecule contains two chiral centers at C2 and C3, giving rise to four stereoisomers (two enantiomeric pairs). The stereochemical outcome of its synthesis is dictated by the geometry of the starting alkene and the mechanism of halogenation.

  • Erythro Isomer (Racemic): The (2R,3S) and (2S,3R) pair.[2][3] Typically formed via anti-addition of bromine to trans-crotonic acid.

  • Threo Isomer (Racemic): The (2R,3R) and (2S,3S) pair.[3] Typically formed via anti-addition of bromine to cis-crotonic acid (isocrotonic acid).

Synthesis and Production

The industrial and laboratory standard for producing 2,3-dibromobutyric acid involves the electrophilic addition of elemental bromine to crotonic acid.

Reaction Mechanism

The reaction proceeds via a bromonium ion intermediate.[4][5] The attack of the bromide ion occurs at the backside of the bromonium ring (anti-attack), resulting in a stereospecific inversion at one carbon relative to the other. Consequently, the trans geometry of crotonic acid translates into the erythro configuration of the product.

Experimental Protocol: Bromination of trans-Crotonic Acid

Objective: Synthesis of erythro-2,3-dibromobutyric acid.

Reagents:

  • trans-Crotonic acid (8.6 g, 0.1 mol)

  • Bromine (16.0 g, 0.1 mol)

  • Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM) (50 mL)

Methodology:

  • Preparation: Dissolve 8.6 g of trans-crotonic acid in 50 mL of chloroform in a 250 mL round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel.

  • Bromine Addition: Cool the solution to 0–5 °C in an ice bath to suppress side reactions (allylic substitution). Add 16.0 g of bromine dropwise over 30 minutes.

    • Observation: The deep red color of bromine should dissipate rapidly upon contact with the solution, indicating consumption by the alkene.

  • Completion: Stir for an additional hour at room temperature. A persistent faint orange color indicates a slight excess of bromine, ensuring complete conversion.

  • Isolation: Remove the solvent under reduced pressure (rotary evaporator).

  • Purification: Recrystallize the crude solid from ligroin or a benzene/petroleum ether mixture to yield white crystals.

    • Target MP: 87–88 °C.[6]

Visualization: Stereochemical Pathway

The following diagram illustrates the stereochemical flow from the trans-alkene to the erythro-dibromide.[7]

SynthesisPathway Start trans-Crotonic Acid (C4H6O2) Inter Cyclic Bromonium Ion (Intermediate) Start->Inter + Br2 (Electrophilic Attack) Product erythro-2,3-Dibromobutyric Acid (Racemic Pair) Inter->Product + Br- (Anti-Addition/Backside Attack)

Figure 1: The anti-addition mechanism ensures that the trans-alkene precursor yields the erythro diastereomer exclusively.

Analytical Characterization

Confirming the identity of 2,3-dibromobutyric acid requires distinguishing it from its potential regioisomers and diastereomers.

Proton NMR Spectroscopy (¹H-NMR)

The NMR spectrum is solvent-dependent due to conformational mobility and hydrogen bonding.

  • Solvent: CDCl₃ or Acetone-d₆.

  • Key Signals:

    • Methyl Group (C4): Doublet at ~1.8–2.0 ppm.

    • C3-H (Beta): Multiplet (dq) at ~4.3–4.5 ppm.

    • C2-H (Alpha): Doublet (or d of d) at ~4.6–4.8 ppm.

    • Carboxylic Acid (-COOH): Broad singlet >10 ppm.[8]

  • Stereochemical Marker: The coupling constant (

    
    ) between the alpha and beta protons differs between erythro and threo forms due to the Karplus relationship and preferred conformers (anti-periplanar vs. gauche).
    
Mass Spectrometry (MS)
  • Isotope Pattern: The presence of two bromine atoms results in a characteristic triad of molecular ion peaks (

    
    , 
    
    
    
    ,
    
    
    ) with relative intensities of approximately 1:2:1.
  • Fragmentation: Loss of Br (79/81) and COOH (45) are dominant pathways.

Applications in Drug Development & Synthesis

2,3-Dibromobutyric acid is rarely a final product but acts as a high-value intermediate.

Precursor to Vinyl Halides (2-Bromo-2-butenoic acid)

Controlled dehydrobromination (elimination of HBr) yields 2-bromo-2-butenoic acid.

  • Reagent: Alcoholic KOH or aqueous alkali.

  • Mechanism: E2 elimination.[1] The regioselectivity is driven by the acidity of the alpha-proton and the stability of the conjugated product.

Synthesis of Threonine Derivatives

Historically, 2,3-dibromobutyric acid derivatives have been used in the synthesis of threonine (and other amino acids) via alpha-bromo-beta-methoxy intermediates.

  • Pathway: Displacement of the beta-bromide by methoxide (with inversion), followed by amination of the alpha-bromide.

Heterocyclic Synthesis

The vicinal dibromide motif allows for double-nucleophilic substitution cyclizations, useful in forming substituted furans or pyrroles when reacted with suitable dinucleophiles.

Safety and Handling (MSDS Highlights)

  • Hazards: Corrosive solid. Causes severe skin burns and eye damage (Category 1B).

  • Lachrymator: Vapors may be irritating to the eyes and respiratory tract.

  • Storage: Store in a cool, dry place away from light. Brominated compounds can degrade over time, releasing HBr which turns the solid yellow/brown.

  • Disposal: Must be treated as halogenated organic waste. High temperature incineration is required.

References

  • Synthesis and Stereochemistry: James, T. C. (1910). "The addition of bromine to unsaturated acids."[3][6] Journal of the Chemical Society, Transactions, 97, 1565-1573. Link

  • Physical Properties & Isomers: Buckles, R. E., & Mock, G. V. (1950). "The preparation of stereoisomers of 2,3-dibromobutyric acid." Journal of Organic Chemistry, 15(3), 680–684. Link

  • NMR Characterization: Freeman, R., & Bhacca, N. S. (1967). "Nuclear magnetic resonance spectra of 2,3-dibromobutyric acid." The Journal of Chemical Physics, 45, 3795. Link

  • Safety Data: PubChem Compound Summary for CID 95386, 2,3-Dibromobutyric acid.[9] National Center for Biotechnology Information. Link

Sources

A Prospective Analysis of 2,3-Dibromobutyric Acid as a Novel Antimicrobial Agent: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with the potential to combat pathogenic microorganisms. Halogenated organic compounds have historically demonstrated significant biological activity. This technical guide provides a comprehensive, prospective analysis of 2,3-dibromobutyric acid, a halogenated carboxylic acid, as a candidate antimicrobial agent. While direct studies on the antimicrobial properties of this specific molecule are nascent, this document synthesizes information from related chemical structures and established antimicrobial mechanisms to propose a framework for its investigation. We will delve into its chemical rationale, hypothesized mechanisms of action, detailed protocols for synthesis and antimicrobial evaluation, and a forward-looking perspective on its potential applications. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering new solutions in antimicrobial therapy.

Introduction: The Rationale for Investigating 2,3-Dibromobutyric Acid

2,3-Dibromobutyric acid is an organic compound characterized by a four-carbon butyric acid backbone with bromine atoms substituted at the α and β positions (C2 and C3).[1][2][3] Its chemical structure, C4H6Br2O2, suggests a potential for biological activity, particularly as an antimicrobial agent.[3] The inclusion of halogen atoms, specifically bromine, in organic molecules is a well-established strategy for enhancing antimicrobial potency.[4] Halogenation can alter the electronic properties, lipophilicity, and reactivity of a molecule, thereby increasing its ability to interact with microbial targets. Furthermore, short-chain fatty acids and their derivatives are known to possess antimicrobial properties, often by disrupting microbial cell membranes.[5][6]

The investigation of 2,3-dibromobutyric acid is therefore predicated on the convergence of these two principles: the antimicrobial potential of halogenated compounds and the established activity of short-chain fatty acids. This guide will provide the foundational knowledge and experimental framework to systematically evaluate this potential.

Proposed Mechanisms of Antimicrobial Action

The precise antimicrobial mechanism of 2,3-dibromobutyric acid is yet to be elucidated. However, based on the activity of analogous compounds, several plausible mechanisms can be hypothesized.

Disruption of Microbial Cell Membranes

Similar to other free fatty acids, 2,3-dibromobutyric acid may primarily target the microbial cell membrane.[5] The lipophilic nature of the brominated alkyl chain could facilitate its intercalation into the lipid bilayer. This insertion could disrupt the membrane's structural integrity and fluidity, leading to increased permeability. The consequence of this membrane compromise would be the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.[7] The acidic head group could further contribute to this effect by altering the local pH at the membrane surface.[8]

G Hypothesized Mechanism 1: Cell Membrane Disruption A 2,3-Dibromobutyric Acid B Microbial Cell Membrane (Lipid Bilayer) A->B targets C Intercalation into Membrane B->C facilitates D Disruption of Membrane Integrity and Fluidity C->D E Increased Permeability D->E F Leakage of Intracellular Components E->F G Cell Death F->G

Caption: Hypothesized mechanism of cell membrane disruption by 2,3-Dibromobutyric acid.

Inhibition of Essential Metabolic Enzymes

The electrophilic nature of the carbon-bromine bonds could render 2,3-dibromobutyric acid reactive towards nucleophilic residues (e.g., cysteine, histidine) in the active sites of essential microbial enzymes.[9] This covalent modification could lead to irreversible enzyme inhibition, thereby disrupting critical metabolic pathways such as glycolysis, protein synthesis, or nucleic acid synthesis.[10]

G Hypothesized Mechanism 2: Enzyme Inhibition cluster_0 Microbial Cell A 2,3-Dibromobutyric Acid C Active Site of Enzyme (Nucleophilic Residues) A->C reacts with B Essential Metabolic Enzyme (e.g., in Glycolysis) B->C D Covalent Modification of Active Site C->D E Enzyme Inhibition D->E F Disruption of Metabolic Pathway E->F G Cell Death or Growth Inhibition F->G

Caption: Hypothesized mechanism of enzyme inhibition by 2,3-Dibromobutyric acid.

Synthesis and Characterization

A reliable and scalable synthesis protocol is paramount for the investigation of 2,3-dibromobutyric acid. A plausible method involves the bromination of crotonic acid or butyric acid.[1]

Synthesis Protocol: Bromination of Crotonic Acid

This protocol is adapted from established methods for the halogenation of unsaturated carboxylic acids.

  • Reaction Setup: In a well-ventilated fume hood, dissolve crotonic acid in a suitable inert solvent (e.g., glacial acetic acid or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Slowly add a stoichiometric amount of bromine (Br2) dissolved in the same solvent to the reaction mixture via the dropping funnel. The reaction is typically carried out at room temperature, but cooling may be necessary to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture).

  • Characterization: Confirm the identity and purity of the synthesized 2,3-dibromobutyric acid using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of the bromine atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches).

    • Melting Point Analysis: To assess the purity of the crystalline product.[1][11]

Experimental Protocols for Antimicrobial Evaluation

A systematic evaluation of the antimicrobial activity of 2,3-dibromobutyric acid is essential. The following protocols provide a framework for this assessment.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

  • Preparation of Stock Solution: Prepare a stock solution of 2,3-dibromobutyric acid in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and sterilize by filtration.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) and add it to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.

  • Subculturing: Following the MIC determination, take an aliquot from each well showing no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium.

  • Incubation: Incubate the plates under suitable conditions to allow for the growth of any surviving microorganisms.

  • Reading Results: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Anti-Biofilm Activity Assay

Many chronic infections are associated with microbial biofilms, which are often more resistant to antimicrobial agents.

  • Biofilm Formation: Grow biofilms of the test microorganism in 96-well plates.

  • Treatment: After a specified period of biofilm formation, remove the planktonic cells and add fresh medium containing various concentrations of 2,3-dibromobutyric acid.

  • Incubation: Incubate the plates to allow the compound to act on the established biofilms.

  • Quantification: Quantify the remaining biofilm biomass using a crystal violet staining assay. The absorbance is read using a microplate reader.

  • Analysis: Determine the concentration of the compound that causes a significant reduction in biofilm biomass.

Cytotoxicity and Safety Assessment

Prior to any consideration for in vivo applications, the cytotoxicity of 2,3-dibromobutyric acid against mammalian cells must be evaluated.[12][13] It is important to note that 2,3-dibromobutyric acid is classified as corrosive and can cause severe skin burns and eye damage.[2][11] It is also harmful if swallowed and may cause respiratory irritation.[3][11][14]

In Vitro Cytotoxicity Assay
  • Cell Culture: Culture a relevant mammalian cell line (e.g., human dermal fibroblasts, human keratinocytes) in a 96-well plate.

  • Treatment: Expose the cells to a range of concentrations of 2,3-dibromobutyric acid.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining kit.

  • Analysis: Determine the IC50 (the concentration that inhibits 50% of cell growth) to quantify the compound's cytotoxicity.

Table 1: Summary of Key Experimental Parameters

ParameterDescriptionTypical Method(s)
Purity & Identity Confirmation of the chemical structure and purity of the synthesized compound.NMR, MS, IR, Melting Point
MIC Minimum Inhibitory Concentration.Broth Microdilution
MBC/MFC Minimum Bactericidal/Fungicidal Concentration.Subculturing from MIC plates
Anti-Biofilm Activity Efficacy against microbial biofilms.Crystal Violet Assay
Cytotoxicity (IC50) In vitro toxicity against mammalian cells.MTT Assay

Potential Applications and Future Directions

The potential applications of 2,3-dibromobutyric acid, should it demonstrate significant and selective antimicrobial activity, are broad.

  • Lead Compound for Drug Development: It could serve as a scaffold for the synthesis of more potent and less toxic derivatives. Structure-activity relationship (SAR) studies would be crucial in this endeavor.[9]

  • Topical Antiseptic: If it exhibits broad-spectrum activity and acceptable dermal toxicity, it could be formulated into topical antiseptics for wound care.

  • Agricultural Applications: Halogenated compounds are used in agriculture as pesticides.[15] 2,3-Dibromobutyric acid could be investigated for its potential as an anti-fungal or anti-bacterial agent to protect crops.

  • Disinfectant: Its potential use as a surface disinfectant in healthcare or industrial settings could be explored.

Future research should focus on a comprehensive evaluation of its antimicrobial spectrum against a wide range of clinically relevant bacteria and fungi, including multidrug-resistant strains. Elucidating its precise mechanism of action will be critical for its rational development. Further derivatization to improve its therapeutic index (the ratio of its toxic dose to its therapeutic dose) will also be a key area of investigation.

Conclusion

While direct evidence for the antimicrobial applications of 2,3-dibromobutyric acid is currently lacking in the scientific literature, its chemical structure provides a strong rationale for its investigation. By leveraging established principles of antimicrobial action of halogenated compounds and short-chain fatty acids, this technical guide offers a robust framework for the systematic evaluation of its potential. The detailed protocols for synthesis, antimicrobial testing, and cytotoxicity assessment are designed to enable researchers to explore this promising, yet uncharted, area of antimicrobial research. The path from a simple halogenated acid to a potential therapeutic agent is long and challenging, but the journey begins with the foundational research outlined herein.

References

  • Deshpande, M. S., G. F. Spencer, and R. W. Plattner. "2, 3-dihydroxybenzoic acid is a siderophore for the fungus Aspergillus nidulans.
  • Desbois, A. P., and V. J. Smith. "Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential." Applied microbiology and biotechnology 85.6 (2010): 1629-1642.
  • Hess, D. R., et al. "Process for the preparation of 2,3-dibromopropionyl chloride." U.S.
  • Li, W. R., et al. "The dynamics and mechanism of the antimicrobial activity of tea tree oil against bacteria and fungi." Applied microbiology and biotechnology 100.19 (2016): 8865-8875.
  • Keman, K., et al. "Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB." Molecules 28.18 (2023): 6681.
  • NINGBO INNO PHARMCHEM CO.,LTD. "The Crucial Role of 2,3-Dibromopropionic Acid in Modern Pharmaceutical Development." PharmaChem (2024).
  • Al-Mijalli, S. H., et al. "Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms." Molecules 28.21 (2023): 7306.
  • ChemBK. "2,3-DIBROMOBUTANOIC ACID." ChemBK, 2024, .

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  • Wang, Y., et al. "Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus." BMC microbiology 24.1 (2024): 1-12.
  • Fisher Scientific. "2,3-Dibromobutyric acid, 97%." Fisher Scientific, 2026, .

  • Kulyk, V., et al. "(PDF) Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy.
  • National Center for Biotechnology Information. "2,3-Dibromobutyric acid (compound)." PubChem, 2026, pubchem.ncbi.nlm.nih.gov/compound/2_3-Dibromobutyric-acid.
  • Richards, J., et al. "Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea.
  • Sergeev, A. V., et al. "Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review." Veterinary World 17.3 (2024): 633.
  • ECHEMI. "600-30-6, 2,3-Dibromobutanoic acid Formula." ECHEMI, 2026, .

  • Van der Verren, S. E., et al.
  • Scherer, O., and G. Schneider. "Halogenated butyric acid chlorides, method for their preparation, and their use as intermediates in the preparation of pesticides." U.S.
  • Pettit, R. K., et al. "Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents." Molecules 20.6 (2015): 11287-11297.
  • Farha, O. S., and B. R. B. Butler. "Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens." ACS infectious diseases 8.1 (2022): 15-37.
  • de Oliveira, R. B., et al. "Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile." Pharmaceuticals 16.1 (2023): 120.
  • Muramatsu, D., et al. "Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity.

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Technical Guide: Physical State and Appearance of 2,3-Dibromobutyric Acid

[1]

Executive Summary

2,3-Dibromobutyric acid (CAS 600-30-6) typically exists as a white to off-white crystalline solid at room temperature, specifically when synthesized via the standard bromination of trans-crotonic acid.[1] This solid form, often identified as the erythro diastereomer (or anti-addition product), possesses a melting point of 87–88 °C .[1]

However, researchers must be aware that the physical state is strictly dependent on stereochemical purity.[1] The threo isomer or impure racemic mixtures may appear as a colorless to yellow oily liquid or a low-melting solid.[1]

Chemical Identity & Stereochemistry

The physical appearance of 2,3-dibromobutyric acid is governed by its two chiral centers (C2 and C3).[1][2] The molecule exists as two pairs of enantiomers (diastereomers), which exhibit distinct physical properties.[1]

  • Standard Commercial Form (Erythro Pair):

    • Origin: Produced via the anti-addition of bromine (

      
      ) to trans-crotonic acid.[1]
      
    • Configuration: (2R,3S) and (2S,3R).

    • State: Crystalline Solid.[1]

  • Liquid/Low-Melting Form (Threo Pair):

    • Origin: Produced from cis-crotonic acid (isocrotonic acid) or via uncontrolled synthesis leading to mixed stereoisomers.[1]

    • Configuration: (2R,3R) and (2S,3S).

    • State: Liquid or low-melting solid at room temperature.[1]

Stereochemical Synthesis Pathway

The following diagram illustrates the causality between the precursor alkene geometry and the resulting physical state of the product.

Gcluster_0PrecursorsCrotonicTrans-Crotonic Acid(Solid, MP 72°C)ReactionAnti-Addition Mechanism(Electrophilic Bromination)Crotonic->ReactionBr2Bromine (Br2)Br2->ReactionProductErythro-2,3-Dibromobutyric Acid(Racemic Mixture)Reaction->ProductStereoselectiveFormationPropertiesPhysical State: White Crystalline SolidMelting Point: 87-88 °CProduct->Properties

Figure 1: Stereoselective synthesis pathway yielding the solid erythro isomer.

Physical Properties Data

The following data represents the standard erythro isomer (CAS 600-30-6) unless otherwise noted.

PropertyValueContext/Notes
Physical State Solid (Crystalline)At Standard Ambient Temp & Pressure (SATP)
Appearance White to off-white powderMay yellow slightly upon oxidation/aging
Melting Point 87 – 88 °CDiagnostic for erythro isomer purity [1][2]
Boiling Point 100 – 110 °CAt reduced pressure (2 mmHg) [2]
Odor Faint, pungent/acridCharacteristic of halogenated fatty acids
Solubility SolubleWater, Ethanol, Ether, Acetone
Density ~2.1 g/cm³Estimated for solid phase

Experimental Handling & Purification

Synthesis Impact on Appearance

In laboratory settings, the appearance of the final product serves as a rapid visual indicator of reaction success.[1]

  • Successful Reaction: Upon cooling the reaction mixture (typically refluxed in

    
     or similar non-polar solvents), the product should precipitate as white crystals .[1]
    
  • Impure/Failed Reaction: A permanent oily yellow liquid layer suggests incomplete bromination, the presence of the threo isomer (from cis impurities in starting material), or residual solvent retention.[1]

Recrystallization Protocol

To ensure the solid state required for precise gravimetric analysis or drug development applications, the following purification method is recommended:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ligroin or benzene.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath.

  • Filtration: Vacuum filter the resulting needles/plates.[1]

  • Drying: Desiccate under vacuum to remove solvent traces which can depress the melting point and cause "oiling out."[1]

Stability and Storage

  • Hygroscopicity: The acid functionality makes the solid slightly hygroscopic.[1] Absorption of moisture can lead to clumping and surface liquefaction.[1]

  • Light Sensitivity: Brominated compounds are susceptible to photolytic degradation.[1] Prolonged exposure to light may cause the white crystals to turn yellow or brown due to the liberation of elemental bromine or hydrogen bromide.[1]

  • Storage: Store in amber glass vials, tightly sealed, at ambient temperature (or refrigerated for long-term stability).

Safety Profile (GHS)

While the physical state is solid, the compound poses significant hazards similar to liquid corrosive acids.[1]

  • Skin/Eye Contact: Causes severe skin burns and eye damage (Category 1B).[1] The solid dust is extremely irritating to mucous membranes.[1]

  • Inhalation: Dust or sublimation vapors can cause respiratory tract irritation.[1]

References

  • Fisher Scientific. (n.d.).[1] 2,3-Dibromobutyric acid, 97% Safety Data Sheet. Retrieved from

  • ChemicalBook. (2022).[1] 2,3-DIBROMOBUTYRIC ACID Properties and Melting Point. Retrieved from

  • Abbott, T. W., & Althsen, D. (1938).[1] Organic Syntheses Collective Volume 2. (Reference for general bromination anti-addition stereochemistry).

  • PubChem. (2025).[1][3] 2,3-Dibromobutyric acid Compound Summary. National Library of Medicine.[1] Retrieved from

Technical Safety Dossier: 2,3-Dibromobutyric Acid Hazard Profile & Control Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous safety assessment of 2,3-Dibromobutyric acid (CAS: 600-30-6) .[1] While primarily used as a synthetic intermediate in the production of nematocides and pharmaceutical precursors (e.g., Vitamin H analogs), this compound presents a dual-hazard profile: severe corrosivity due to its carboxylic acid functionality and potential alkylating toxicity arising from its vicinal dibromide structure.

Critical Advisory: The toxicological properties of this substance have not been fully investigated in human subjects. Therefore, researchers must adopt the Precautionary Principle , treating the substance as a potential mutagen and systemic toxin based on structural analogs (e.g., 2,3-dibromopropionic acid).

Chemical Identity & Physicochemical Properties

Understanding the physical state is the first line of defense in exposure prevention. 2,3-Dibromobutyric acid is a solid at room temperature, which minimizes vapor pressure risks compared to liquid analogs, but increases the risk of particulate inhalation and surface contamination.

PropertyValueImplication for Safety
CAS Number 600-30-6Unique Identifier for SDS retrieval.
Molecular Formula C₄H₆Br₂O₂High halogen content increases lipophilicity.
Molecular Weight 245.90 g/mol Heavy molecule; dust settles quickly but persists.
Physical State Crystalline SolidRisk of dust generation during weighing/transfer.
Melting Point 86–90 °CStable solid under standard lab conditions.
Solubility Soluble in alcohol, etherReadily crosses lipid membranes (skin absorption).
Acidity (pKa) ~2.34 (Predicted)Stronger acid than acetic acid; corrosive to tissue.

Hazard Characterization & Toxicological Mechanisms

The "Double-Edged" Mechanism

The danger of 2,3-Dibromobutyric acid lies in its molecular architecture. It is not merely an acid; it is an electrophilic trap .

  • Corrosive Tissue Destruction: The carboxylic acid moiety (

    
    ) donates protons readily, lowering local pH on contact with mucous membranes, eyes, or skin. This causes immediate coagulation necrosis.
    
  • Alkylating Potential (The Silent Killer): The presence of bromine atoms at the

    
     (C2) and 
    
    
    
    (C3) positions creates electrophilic sites. Biological nucleophiles (DNA bases, protein thiols) can attack these carbons, displacing the bromide leaving group. This mechanism suggests a potential for genotoxicity and delayed systemic toxicity , similar to the known carcinogen 2,3-dibromopropionic acid.
Clinical Manifestations
  • Acute Exposure: [1]

    • Eyes: Immediate, severe burns; risk of permanent corneal opacification.

    • Skin: Erythema followed by blistering and necrosis. Because of the bromine lipophilicity, the acid may penetrate deep into the dermis before pain is fully registered.

    • Inhalation: Coughing, laryngitis, and dyspnea.[2][3][4] High dust concentrations may lead to delayed pulmonary edema (fluid in lungs).

  • Chronic/Systemic Risks: [3]

    • Based on structural analogs, repeated exposure may burden the liver and kidneys (primary elimination routes for halogenated metabolites).

    • Potential mutagenicity (DNA alkylation).

Exposure Control & Personal Protective Equipment (PPE)

Hierarchy of Controls

Engineering controls are the primary defense. PPE is the last resort.

Hierarchy Elimination Elimination (Remove hazard if possible) Engineering Engineering Controls (Fume Hood, Glove Box) Elimination->Engineering If not feasible Admin Administrative Controls (SOPs, Training) Engineering->Admin Supplement with PPE PPE (Gloves, Respirator, Goggles) Admin->PPE Final barrier

Figure 1: Hierarchy of Controls applied to High-Hazard Solids.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double Gloving: Nitrile (Outer) + Laminate/PE (Inner)Standard nitrile offers splash protection, but halogenated acids can permeate over time. Laminate liners provide broad chemical resistance.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient for corrosive solids that can become airborne dust. A face shield protects the neck and chin.
Respiratory N95/P100 (Particulate) or PAPR If weighing outside a hood (never recommended), a P100 filter is mandatory to stop corrosive dust inhalation.
Body Tyvek® Lab Coat / Apron Cotton coats can absorb the acid and hold it against the skin. Impervious aprons prevent saturation.

Experimental Protocols & Emergency Response

Safe Handling Workflow
  • Preparation: Verify the Fume Hood is operating at face velocity > 0.5 m/s.

  • Weighing: Use an anti-static gun to neutralize charge on the solid (prevents "flying" dust). Weigh inside the hood using a draft shield.

  • Solubilization: Add solvent slowly to the solid. Exothermic heat of solution may volatilize the solvent or mist the acid.

Emergency Response Logic

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Brush off dry solid THEN Flush water 15m+ Skin->ActionSkin ActionEye Force eyelids open Flush water 30m Eye->ActionEye ActionInhal Move to fresh air Support oxygen if needed Inhal->ActionInhal Medical Seek Immediate Medical Attention ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Immediate Response Protocol for Corrosive Solid Exposure.

Critical Note on Skin Exposure: Because 2,3-Dibromobutyric acid is a solid, do not wet the skin immediately if a large amount of powder is present. Brush off the dry powder first to avoid creating a concentrated acid solution on the skin, then flush with copious water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95386, 2,3-Dibromobutyric acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2,3-dibromobutyric acid.[1] Retrieved from [Link]

Sources

Technical Guide: Chemical Stability & Storage of 2,3-Dibromobutyric Acid

[1]

Executive Summary

2,3-Dibromobutyric acid is a halogenated carboxylic acid intermediate used primarily in organic synthesis (e.g., peptide modification, heterocyclic synthesis).[1][2] While chemically stable under inert conditions, it exhibits significant sensitivity to bases, moisture, and UV light .[1] Its primary degradation pathway is dehydrobromination , driven by the acidity of the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

For high-purity research applications (>98%), this compound requires storage in amber glass under an inert atmosphere, strictly segregated from alkaline species.[1]

Physicochemical Profile

Understanding the physical state is a prerequisite for selecting storage containment.[1]

PropertyValueStability Implication
Physical State White Crystalline SolidHygroscopic tendency requires moisture control.[1]
Melting Point 86–90 °CSolid at room temp; avoid storage near heat sources to prevent lattice disruption.[1]
Solubility Soluble in Ethanol, Ether, WaterHigh water solubility correlates with hydrolysis risk in humid environments.[1]
Acidity (pKa) ~2.3 (Predicted)Stronger acid than butyric acid due to inductive effect of Br; corrosive to metals.[1]
Chirality 2 Chiral Centers (C2, C3)Exists as enantiomers/diastereomers; risk of epimerization under basic conditions.[1]

Chemical Stability Analysis

Primary Degradation: Dehydrobromination

The most critical instability factor for 2,3-dibromobutyric acid is dehydrohalogenation .[1] The bromine atoms at positions 2 and 3 render the molecule susceptible to elimination reactions, particularly in the presence of even weak bases or elevated temperatures.[1]

  • Mechanism: The proton at C2 is ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     to the carboxylic acid group, making it significantly acidic. A base (or even water acting as a base over time) can abstract this proton.[1]
    
  • Regioselectivity: The elimination of HBr typically follows Zaitsev’s rule but is governed here by the acidity of the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -proton. The loss of the C2 proton and the C3 bromine leads to the formation of 2-bromo-2-butenoic acid (2-bromocrotonic acid) .[1]
    
Secondary Degradation: Decarboxylation

While less rapid than elimination, decarboxylation can occur at temperatures exceeding 100°C or in the presence of metal catalysts (e.g., Copper), yielding 1,2-dibromopropane.[1]

Degradation Pathway Diagram

The following diagram illustrates the logical flow of degradation based on environmental triggers.

DegradationPathwayCompound2,3-Dibromobutyric Acid(Intact Solid)AlphaProtonDeprotonation at C2(Rate Limiting Step)Compound->AlphaProtonBase / MoistureDecarbThermal Decarboxylation(>100°C)Compound->DecarbHigh Heat / Metal CatalystEliminationElimination of Br- from C3AlphaProton->EliminationE2 / E1cB MechanismProduct12-Bromo-2-butenoic acid(Major Impurity)Elimination->Product1HBrHydrogen Bromide(Corrosive Gas)Elimination->HBrProduct21,2-DibromopropaneDecarb->Product2CO2CO2Decarb->CO2

Figure 1: Mechanistic degradation pathways showing the conversion to alkenes via dehydrobromination and alkane halides via decarboxylation.

Storage & Handling Protocols

To maintain purity >98% over extended periods (12+ months), a "Self-Validating" storage system is required.[1] This means the storage conditions themselves should prevent the initiation of the degradation pathways described above.[1]

Storage Decision Matrix

Do not default to "Room Temperature" if the application is critical (e.g., GMP synthesis).[1]

StorageProtocolStartIncoming Material2,3-Dibromobutyric AcidUsageIntended Usage?Start->UsageBulkBulk Synthesis / Industrial(Turnover < 3 months)Usage->BulkHigh VolumeAnalyticalAnalytical Standard / Pharma(Long-term Storage)Usage->AnalyticalHigh PurityCond1Store at 15-25°CDry, Dark CabinetBulk->Cond1Cond2Store at 2-8°CDesiccator RequiredAnalytical->Cond2ContainerContainer Specification:Amber Glass + PTFE LinerCond1->ContainerCond2->Container

Figure 2: Decision tree for selecting storage temperature based on usage requirements.

Detailed Protocol
  • Container Material: Use Amber Borosilicate Glass . The amber color blocks UV light (preventing radical formation), and glass is inert to the acidic nature of the compound.[1]

    • Avoid: Metal containers (corrosion risk/H2 generation) and low-density polyethylene (potential for halogen permeation).[1]

  • Closure: Caps must have PTFE (Teflon) liners .[1] Standard paper or foam liners will degrade due to acidic fumes, contaminating the sample.[1]

  • Atmosphere: For long-term storage, flush the headspace with Argon or Nitrogen .[1] This displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[1]

  • Segregation: Store in a dedicated "Acid/Corrosive" cabinet.

    • CRITICAL: Isolate from amines, bases, and hydrides.[1] Contact with these triggers rapid exothermic elimination or polymerization.[1]

Quality Control & Monitoring

Every protocol must include a verification step.[1] Purity should be re-validated every 6 months using the following methodologies.

Visual Inspection[1]
  • Pass: White, free-flowing crystals.[1]

  • Fail: Yellow/Orange discoloration (indicates free bromine release) or "clumping" (indicates moisture absorption/hydrolysis).[1]

Analytical Assays
MethodTargetAcceptance Criteria
H-NMR (CDCl₃) Definitive StructureIntegration of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-proton (approx 4.5-5.0 ppm) vs. alkene protons (6.0-7.5 ppm). No alkene signals.[1]
HPLC (Reverse Phase) Organic ImpuritiesColumn: C18.[1][3] Mobile Phase: MeCN/Water + 0.1% H₃PO₄.[1] Single peak >98%.[1]
Silver Nitrate Test Free Bromide (Inorganic)Dissolve sample in water/nitric acid.[1] Add AgNO₃.[1] Turbidity = Dehydrobromination occurred.[1]
Safety Note (HBr Release)

If the container is pressurized or smells acrid upon opening, Hydrogen Bromide (HBr) has likely formed.[1] Open such containers only inside a certified fume hood.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 95386, 2,3-Dibromobutyric acid.[1] Retrieved January 30, 2026 from [Link][1]

  • Master Organic Chemistry (2022). Mechanisms of Dehydrohalogenation and Decarboxylation.[1] Retrieved January 30, 2026 from [Link][1]

Methodological & Application

laboratory synthesis protocol for 2,3-Dibromobutyric acid from crotonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details the laboratory-scale synthesis of 2,3-dibromobutyric acid (CAS: 600-30-6) via the electrophilic bromination of (E)-crotonic acid . This protocol is optimized for high stereoselectivity, yielding the racemic (2R,3S)/(2S,3R) diastereomer (often referred to as the erythro isomer) through anti-addition.

Primary Applications:

  • Pharmaceutical Intermediates: Precursor for amino acid analogs and heterocyclic compounds.

  • Agrochemicals: Intermediate in the synthesis of nematocides and herbicides.

  • Polymer Science: Functional monomer for flame-retardant polyesters.

Scientific Principles & Mechanism[1]

Reaction Mechanism

The synthesis proceeds via the electrophilic addition of molecular bromine (


) to the alkene double bond of crotonic acid. The reaction is stereospecific:
  • Activation: The

    
    -electrons of the alkene attack the bromine molecule, expelling a bromide ion (
    
    
    
    ) and forming a cyclic bromonium ion intermediate.
  • Nucleophilic Attack: The bromide ion attacks the bromonium ion from the backside (anti-attack) to minimize steric hindrance and electrostatic repulsion.

  • Stereochemical Outcome: Starting from (E)-crotonic acid (trans-isomer), the anti-addition fixes the relative configuration of the two chiral centers (C2 and C3), resulting in a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromobutyric acid .

Mechanistic Diagram

ReactionMechanism Substrate (E)-Crotonic Acid (Trans-Alkene) Intermediate Cyclic Bromonium Ion (Intermediate) Substrate->Intermediate Electrophilic Attack Br2 Bromine (Br2) Br2->Intermediate Transition Backside Attack (Anti-Addition) Intermediate->Transition Br- Nucleophile Product 2,3-Dibromobutyric Acid (Racemic 2R,3S / 2S,3R) Transition->Product Ring Opening

Figure 1: Mechanistic pathway showing the stereospecific anti-addition of bromine to trans-crotonic acid.

Safety & Hazard Assessment (High Alert)

CRITICAL WARNING: Liquid bromine is highly corrosive, toxic, and volatile. All operations must be performed in a properly functioning fume hood.

Hazard ClassChemicalCritical RisksMitigation Strategy
Acute Toxicity Bromine (

)
Fatal if inhaled. Causes severe skin burns. Vapor travels low.Use double nitrile gloves. Keep sodium thiosulfate solution nearby for neutralization.
Corrosive Glacial Acetic Acid Flammable liquid and vapor. Causes severe skin burns.Handle in fume hood.[1][2][3] Avoid ignition sources.[1]
Irritant Crotonic Acid Causes serious eye damage and skin irritation.Wear safety goggles and lab coat.[2]

Emergency Neutralization:

  • Bromine Spills: Immediately cover with solid sodium thiosulfate or a solution of sodium bisulfite. Do not wipe up liquid bromine with paper towels (fire hazard).

Materials & Equipment

Reagents
ReagentMW ( g/mol )PurityEquiv.[4]Quantity (Example)
(E)-Crotonic Acid 86.09>98%1.08.61 g (100 mmol)
Bromine (

)
159.81Reagent Grade1.0516.8 g (~5.4 mL)
Glacial Acetic Acid 60.05ACS GradeSolvent30 mL
Sodium Bisulfite 104.06-Quench10% aq. solution
Equipment
  • Reaction Vessel: 100 mL 3-neck Round Bottom Flask (RBF).

  • Addition: Pressure-equalizing addition funnel (with PTFE stopcock).

  • Temperature Control: Ice-water bath and magnetic stirrer/hotplate.

  • Gas Trap: Outlet connected to a dilute NaOH scrubber (to neutralize HBr fumes if any side reactions occur).

Experimental Protocol

Preparation and Setup
  • System Assembly: Oven-dry the 3-neck RBF and addition funnel. Assemble the apparatus in the fume hood.

  • Solvent Preparation: Dissolve 8.61 g of crotonic acid in 20 mL of glacial acetic acid in the RBF. Stir until fully dissolved.

  • Cooling: Place the RBF in an ice-water bath and cool the solution to 0–5°C .

    • Note: Acetic acid freezes at 16.6°C. If the solution freezes, remove the bath briefly to melt, then maintain temperature just above freezing or add a small amount of DCM to depress the freezing point (optional, pure acetic acid is preferred for crystallization).

Bromination Reaction[5]
  • Bromine Loading: Carefully transfer 5.4 mL (16.8 g) of liquid bromine into the addition funnel.

  • Controlled Addition: Add the bromine dropwise to the stirred crotonic acid solution over 30–45 minutes .

    • Observation: The deep red color of bromine should dissipate as it reacts. If the color persists significantly, slow the addition.

    • Temperature: Maintain internal temperature below 10°C to minimize substitution side reactions.

  • Completion: After addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours . The solution should retain a faint orange/red color, indicating a slight excess of bromine.

Workup and Isolation
  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • Precipitation: The product, 2,3-dibromobutyric acid, typically precipitates as a solid or separates as a heavy oil that solidifies upon scratching/cooling.

    • If oil persists:[1] Extract with Dichloromethane (DCM) (

      
      ), dry over 
      
      
      
      , and evaporate.
  • Bromine Removal: If the mixture is dark red, add 10% sodium bisulfite solution dropwise until the color fades to light yellow/white.

  • Filtration: Filter the solid precipitate using a Büchner funnel. Wash the cake with cold water (

    
    ) to remove residual acetic acid.
    
Purification (Recrystallization)
  • Solvent System: The crude product is best recrystallized from Ligroin (boiling range 60-90°C) or a mixture of Hexane/Ethyl Acetate (9:1) .

  • Procedure: Dissolve the crude solid in the minimum amount of hot solvent. Allow to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.

  • Collection: Collect the white crystalline needles by filtration. Dry in a vacuum desiccator over

    
     or silica gel.
    

Workflow Visualization

ExperimentalWorkflow Setup Setup: Dissolve Crotonic Acid in Glacial Acetic Acid Cooling Cool to 0-5°C Setup->Cooling Addition Add Br2 Dropwise (Maintain T < 10°C) Cooling->Addition Reaction Stir at RT for 2 hours Addition->Reaction Quench Pour into Ice Water (Quench excess Br2 with NaHSO3) Reaction->Quench Isolation Filter Precipitate (or Extract with DCM) Quench->Isolation Purification Recrystallize (Ligroin or Hexane/EtOAc) Isolation->Purification

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Quality Control

Expected Data
ParameterSpecificationNotes
Appearance White crystalline solidNeedles or plates
Yield 75% - 85%Typical laboratory scale
Melting Point 86 - 88°C Literature value for the racemic erythro form
Solubility Soluble in Ethanol, Ether, DCMSparingly soluble in cold water
NMR Analysis (Self-Validation)

To confirm the product identity and stereochemistry, perform


-NMR in 

.
  • 
     1.85 ppm (3H, d, 
    
    
    
    Hz):
    Methyl group (
    
    
    ). The doublet indicates coupling to one neighbor (H-3).
  • 
     4.45 ppm (1H, dq, 
    
    
    
    Hz):
    H-3 proton. Coupled to the methyl group and the H-2 proton.[4]
  • 
     4.75 ppm (1H, d, 
    
    
    
    Hz):
    H-2 proton. Deshielded by the carboxylic acid and bromine.[1] The large coupling constant (
    
    
    Hz) is characteristic of the anti relationship between the two protons in the preferred conformer of the erythro isomer.
  • 
     11.0 ppm (1H, br s):  Carboxylic acid proton (
    
    
    
    ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Oiling Out Incomplete precipitation or product is too soluble in acetic acid/water mix.Extract the aqueous quench mixture with DCM. Dry and evaporate to recover the oil, then recrystallize.[5]
Dark Product Color Residual Bromine or Polymerization.[1]Wash the organic layer/solid thoroughly with 10% Sodium Bisulfite. Ensure temperature was kept low during addition.
Melting Point < 80°C Impure product or wrong isomer.Recrystallize again. Ensure starting material was pure (E)-crotonic acid (trans), not isocrotonic acid (cis).

References

  • Buckles, R. E., et al. (1952). The Addition of Bromine to Crotonic Acid and to Ethyl Crotonate under Various Conditions. Proceedings of the Iowa Academy of Science, 59(1), 170-177.[6] Link

  • James, C. (1910). Bromination of Crotonic Acid. Journal of the Chemical Society.
  • PubChem. (2023). 2,3-Dibromobutyric acid - Compound Summary. National Library of Medicine. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Reference for stereoselective anti-addition mechanism).

  • Sigma-Aldrich. (2023). Safety Data Sheet: Bromine. Link

Sources

Application Note: 1H NMR Spectrum Analysis and Stereochemical Determination of 2,3-Dibromobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of halogenated organic intermediates. It focuses on the 1H NMR analysis of 2,3-Dibromobutyric acid , a common intermediate in the synthesis of amino acids (e.g., threonine) and functionalized polymers.

Introduction & Scientific Context

2,3-Dibromobutyric acid (CAS: 600-30-6) typically exists as a mixture of diastereomers depending on the synthetic route employed.[1] The bromination of (E)-crotonic acid predominantly yields the (±)-erythro (also known as anti) diastereomer via anti-addition. Conversely, bromination of (Z)-isocrotonic acid yields the (±)-threo (or syn) diastereomer.

Accurate NMR interpretation is critical because the physical properties (MP, solubility) and chemical reactivity of these diastereomers differ significantly.[1] This protocol provides a definitive method to distinguish them based on vicinal proton coupling constants (


), grounded in the Karplus relationship and conformational analysis.[1]
Stereochemical Pathways

The stereochemical outcome is dictated by the mechanism of electrophilic addition.

stereochem_flow Trans (E)-Crotonic Acid (Trans) Br2 Br2 Addition (Anti-Mechanism) Trans->Br2 Cis (Z)-Isocrotonic Acid (Cis) Cis->Br2 Erythro (±)-Erythro-2,3-dibromobutyric acid (2R,3S / 2S,3R) Br2->Erythro Major Product Threo (±)-Threo-2,3-dibromobutyric acid (2R,3R / 2S,3S) Br2->Threo Major Product Conf_E Stable Conformer: Anti-periplanar H-H High J (9-12 Hz) Erythro->Conf_E Conf_T Stable Conformer: Gauche H-H Low J (2-5 Hz) Threo->Conf_T

Figure 1: Stereochemical correlation between alkene geometry and dibromide diastereomers.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra capable of resolving small coupling differences:

  • Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS.[1]

    • Why: CDCl₃ minimizes exchange broadening of the carboxylic acid proton compared to DMSO-d₆, though the COOH signal may still be broad. It also provides a non-polar environment that stabilizes the intramolecular hydrogen bonding, locking the conformation for clearer

      
      -coupling analysis.
      
  • Concentration: Dissolve 15–20 mg of the sample in 0.6 mL of solvent.

    • Caution: Higher concentrations can lead to viscosity broadening.[1]

  • Filtration: Filter through a cotton plug or PTFE syringe filter into the NMR tube to remove suspended solids (e.g., inorganic salts from synthesis).[1]

Instrument Parameters
  • Frequency: 300 MHz minimum; 400 MHz+ recommended for clear separation of H-2 and H-3 multiplets.

  • Pulse Sequence: Standard 1H Zg30.

  • Scans: 16–32 scans are sufficient.[1]

  • Spectral Width: -2 to 14 ppm (to capture the COOH proton).[1]

Spectral Analysis & Interpretation

Chemical Structure Numbering

For the assignments below, the carbon chain is numbered starting from the carboxylic acid:



Signal Assignments (Erythro Isomer)

The following data represents the erythro (2R,3S) diastereomer, the standard product of trans-crotonic acid bromination.

ProtonChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Logic
COOH 10.0 – 12.0Broad Singlet1HN/AAcidic proton; shift varies with concentration/temperature.[1]
H-2 4.45 – 4.60Doublet (d)1H

Deshielded by

-Br and

-COOH.[1] Splits only with H-3.
H-3 4.20 – 4.35Doublet of Quartets (dq)1H


Deshielded by

-Br.[1] Splits with H-2 (large) and H-4 (methyl).[1]
H-4 1.80 – 1.95Doublet (d)3H

Methyl group.[1] Doublet due to coupling with H-3.[1]
Diastereomer Differentiation (The Critical Step)

The distinction between erythro and threo relies on the magnitude of the vicinal coupling constant


.
The Karplus Mechanism

The coupling constant depends on the dihedral angle (


) between H-2 and H-3.
  • Erythro Isomer: The most stable conformer places the large groups (COOH and CH₃) anti-periplanar to minimize steric strain. In this conformation, H-2 and H-3 are anti-periplanar (

    
    ).[1]
    
    • Result: Large

      
       value (10–12 Hz ).
      
  • Threo Isomer: To place the large groups (COOH and CH₃) anti-periplanar, the H-2 and H-3 protons must adopt a gauche relationship (

    
    ).
    
    • Result: Small

      
       value (2–5 Hz ).
      

Decision Protocol:

  • Expand the region between 4.0–5.0 ppm.[1]

  • Identify the doublet for H-2 (the simpler signal).[1]

  • Measure the distance between the two peaks of the doublet in Hz.

    • If

      
       Hz:  Sample is Erythro  (from trans-crotonic acid).[1]
      
    • If

      
       Hz:  Sample is Threo  (from cis-isocrotonic acid).[1]
      

Advanced Verification (Self-Validating Steps)

If the spectrum is ambiguous (e.g., overlapping peaks), perform these validation steps:

  • D₂O Shake:

    • Add 1-2 drops of D₂O to the NMR tube and shake.[1]

    • Observation: The broad signal at >10 ppm (COOH) will disappear due to deuterium exchange.[1] This confirms the acid functionality and cleans up the baseline.

  • Decoupling Experiment:

    • Irradiate the methyl doublet at ~1.85 ppm.[1]

    • Observation: The multiplet at ~4.3 ppm (H-3) should collapse from a doublet of quartets into a simple doublet. The coupling constant of this remaining doublet is

      
      , allowing for precise measurement without methyl interference.
      

References

  • Synthesis and Stereochemistry: James, B. G. et al. "Stereochemistry of the addition of bromine to crotonic acid."[1] Journal of the Chemical Society, Perkin Transactions 1, 1974.[1]

  • NMR Data Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] [1]

  • Karplus Relationship: Karplus, M. "Vicinal Proton Coupling in Nuclear Magnetic Resonance."[1] Journal of the American Chemical Society, 1963, 85(18), 2870–2871.

  • Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST.[1] Compound No. 2765 (Erythro form).[1][3] [1]

Sources

FTIR spectroscopy for functional group characterization of 2,3-Dibromobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol designed for senior researchers and analytical chemists. It synthesizes theoretical principles with practical, field-proven methodologies for the characterization of 2,3-Dibromobutyric acid using Fourier Transform Infrared (FTIR) spectroscopy.

Abstract

This guide details the protocol for the structural validation of 2,3-Dibromobutyric acid (CAS 600-30-6) via FTIR spectroscopy. As a halogenated carboxylic acid intermediate used in the synthesis of polymers and pharmaceutical precursors, its purity and functional group integrity are critical. This protocol contrasts Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) modes, providing specific band assignments derived from the inductive influence of vicinal bromine atoms on the carboxyl motif.

Introduction & Theoretical Background

2,3-Dibromobutyric acid presents a unique spectroscopic challenge due to the proximity of electronegative bromine atoms to the carbonyl group. Unlike simple aliphatic acids, the


-bromine atom exerts a strong inductive effect (-I), withdrawing electron density from the carbonyl carbon.

Mechanistic Insight:

  • Inductive Effect: The electron withdrawal reduces the contribution of the single-bonded resonance structure (

    
    ), effectively increasing the double-bond character of the carbonyl. Consequently, the 
    
    
    
    stretching frequency shifts to a higher wavenumber compared to non-halogenated butyric acid.
  • Stereochemistry: The molecule possesses two chiral centers (

    
    ), typically existing as a racemate or specific diastereomers (erythro/threo). While standard FTIR cannot resolve enantiomers, slight variations in the fingerprint region may be observed between diastereomers due to differences in crystal packing and dipole alignment.
    

Equipment & Materials

Instrumentation
  • Spectrometer: Research-grade FTIR (e.g., Thermo Nicolet iS50, PerkinElmer Spectrum 3, or equivalent).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for routine analysis; MCT (Mercury Cadmium Telluride) if high-speed kinetics are required (unlikely for static solid analysis).

  • Beam Splitter: KBr or Ge-coated KBr (Range: 7800–350 cm⁻¹).

Sampling Accessories
  • ATR Module (Preferred): Single-bounce Diamond or ZnSe crystal.

    • Why: Diamond is robust and chemically inert to acidic corrosion. ZnSe is suitable but requires care to avoid scratching or acid etching over long exposure.

  • Transmission Kit (Alternative): Hydraulic press, 13mm die set, and spectroscopic grade KBr powder.

Experimental Protocol

Method A: Attenuated Total Reflectance (ATR) - High Throughput

This is the industry-standard approach for solid organic acids due to minimal sample prep and ease of cleaning.

  • System Prep: Ensure the ATR crystal and anvil are cleaned with Isopropanol. Collect a Background Spectrum (Air) using the parameters below.

  • Sample Loading: Place approximately 5-10 mg of solid 2,3-Dibromobutyric acid onto the center of the crystal.

  • Contact Optimization: Lower the pressure arm (anvil) until the force gauge registers the optimal range (typically 80-100 N for diamond).

    • Note: Poor contact yields noisy spectra with weak absorbance. Over-pressure on ZnSe can crack the crystal.

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply ATR Correction (if quantitative comparison to transmission libraries is needed). ATR intensity is proportional to wavelength (

    
    ); correction normalizes this linear dependence.
    
Method B: KBr Pellet Transmission - High Resolution

Used when weak overtone bands are of interest or to eliminate optical cutoff effects of ATR crystals below 400 cm⁻¹.

  • Grinding: In an agate mortar, grind 2 mg of sample with 200 mg of dry KBr powder (1:100 ratio) until a fine, homogenous powder is achieved.

    • Critical: Coarse particles cause Christiansen effect (scattering), resulting in a sloping baseline.

  • Pressing: Transfer mixture to the die. Evacuate air (optional but recommended) and press at 8-10 tons for 2 minutes to form a transparent disc.

  • Measurement: Mount the holder in the beam path. Collect spectrum against a pure KBr blank background.

Instrument Parameters
ParameterSettingRationale
Spectral Range 4000 – 400 cm⁻¹Covers all fundamental organic vibrations.
Resolution 4 cm⁻¹Sufficient to resolve solid-state bands without excessive noise.
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio.
Apodization Strong/Norton-BeerReduces side-lobes (ringing) around strong peaks.
Phase Correction MertzStandard algorithm for phase error correction.

Data Analysis & Interpretation

The spectrum of 2,3-Dibromobutyric acid is defined by the interplay between the carboxylic acid dimer and the alkyl halide backbone.

Key Functional Group Assignments
Frequency (cm⁻¹)Vibration ModeFunctional GroupDetailed Notes
3300 – 2500 O-H StretchCarboxylic AcidVery broad, intense "envelope" due to strong hydrogen-bonded dimers. Often overlaps C-H stretches.
3000 – 2900 C-H StretchAlkane (

)
Superimposed on the OH shoulder. Look for sharp peaks emerging from the broad OH band.
1735 – 1715 C=O[1] StretchCarbonylDiagnostic Shift: Higher frequency than typical saturated acids (1710 cm⁻¹) due to the

-Br electron-withdrawing effect.
1450 – 1370 C-H BendAlkaneScissoring/Rocking of

and

groups.
1320 – 1210 C-O StretchAcid C-OStrong band, coupled with O-H in-plane bending.
950 – 900 O-H Bend (oop)Carboxylic AcidBroad, medium intensity "wagging" band. Confirmation of dimer formation.[2]
650 – 550 C-Br StretchAlkyl HalideStrong, sharp bands in the fingerprint region.[3] Specific position depends on rotational conformation (trans/gauche).
Workflow Visualization

The following diagram outlines the logical flow for sample handling and spectral validation.

FTIR_Workflow Start Start: 2,3-Dibromobutyric Acid Sample CheckState Physical State Check (Expect: Solid, MP ~87°C) Start->CheckState SelectMethod Select Sampling Method CheckState->SelectMethod ATR Method A: ATR (Diamond/ZnSe) SelectMethod->ATR Routine/Speed KBr Method B: KBr Pellet (Transmission) SelectMethod->KBr High Res/Low Freq Acquire Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR->Acquire KBr->Acquire QC_Check QC: Baseline Flat? Peaks Resolved? Acquire->QC_Check Process Post-Processing (ATR Correction / Baseline) QC_Check->Process Pass Troubleshoot Troubleshoot: - Clean Crystal - Regrind Sample - Check Pressure QC_Check->Troubleshoot Fail Analyze Band Assignment & Validation Process->Analyze Troubleshoot->Acquire

Figure 1: Operational workflow for FTIR analysis of solid organic acids.

Structural Logic Diagram

This decision tree assists in confirming the molecular identity based on spectral features.

Spectral_Logic Input Spectrum Input Check_CO Peak @ 1715-1740 cm⁻¹? Input->Check_CO Check_OH Broad Band @ 2500-3300 cm⁻¹? Check_CO->Check_OH Yes Invalid Investigate Impurity (Water, Precursor) Check_CO->Invalid No (Missing Carbonyl) Note_Shift Note: Shift due to Alpha-Bromine Inductive Effect Check_CO->Note_Shift Check_CBr Fingerprint Peaks @ 500-700 cm⁻¹? Check_OH->Check_CBr Yes Check_OH->Invalid No (Ester/Salt?) Valid Identity Confirmed: 2,3-Dibromobutyric Acid Check_CBr->Valid Yes Check_CBr->Invalid No (Missing Halogen)

Figure 2: Logic gate for spectral confirmation of functional groups.

Troubleshooting & QC

  • Issue: "Hump" around 3400 cm⁻¹ (non-specific).

    • Cause: Wet sample or hygroscopic KBr.

    • Fix: Dry sample in a desiccator; heat KBr powder before use.

  • Issue: Low Intensity / Noisy Baseline (ATR).

    • Cause: Poor contact between solid crystal and diamond.

    • Fix: Grind the sample into a finer powder before placing on the ATR crystal to increase surface area contact. Increase anvil pressure.

  • Issue: Doublet in Carbonyl Region.

    • Cause: Potential presence of monomer vs. dimer species (rare in solid state) or Fermi resonance.

    • Fix: Compare with reference library. Ensure sample is pure.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Butanoic acid, 2,3-dibromo-, ethyl ester IR Spectrum. NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link](Note: Reference for ethyl ester analog serves as closest spectral proxy for backbone vibrations).

  • Thermo Fisher Scientific. (n.d.). 2,3-Dibromobutyric acid, 97%.[4][5] Fisher Scientific.[4][5] Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved October 26, 2023, from [Link]

  • Spectroscopy Online. (2018). The C=O[2][6] Bond, Part III: Carboxylic Acids.[2] Retrieved October 26, 2023, from [Link]

Sources

gas chromatography-mass spectrometry (GC-MS) method for 2,3-Dibromobutyric acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Acid-Catalyzed Methyl Esterification & Isotope Ratio Validation

Executive Summary

2,3-Dibromobutyric acid (2,3-DBBA) is a halogenated short-chain carboxylic acid often encountered as a synthetic intermediate or a degradation impurity in the production of functionalized polymers and pharmaceutical agents. Direct gas chromatographic analysis of 2,3-DBBA is compromised by its high polarity and potential for thermal degradation (dehydrohalogenation) inside the injection port.

This Application Note details a robust Derivatization-GC-MS protocol. By converting the free acid to its methyl ester (Methyl 2,3-dibromobutyrate), we enhance volatility, improve peak shape, and utilize the distinct isotopic signature of bromine (


 and 

) for self-validating identification.

Mechanistic Insight & Strategy

The Analytical Challenge
  • Adsorption: Free carboxylic acids interact strongly with silanol groups in the GC column stationary phase, leading to peak tailing and irreversible adsorption.

  • Thermal Instability: Beta-halogenated acids are prone to eliminating HBr upon heating, creating crotonic acid derivatives that lead to false negatives.

The Solution: Acid-Catalyzed Esterification

We utilize sulfuric acid in methanol (


) to drive the Fisher esterification. This method is preferred over Diazomethane (safety concerns) or Silylation (moisture sensitivity) for this specific analyte due to the stability of the resulting halo-ester.

Reaction:



The Self-Validating Isotope Signature

The presence of two bromine atoms provides a unique mass spectral "fingerprint."[1] Bromine exists as


 and 

in a nearly 1:1 ratio.[1] A molecule with two bromine atoms will exhibit a molecular ion cluster with intensities of 1:2:1 at masses

,

, and

. This pattern serves as an internal confirmation of identity, distinct from non-halogenated matrix interferences.

Experimental Protocol

Materials & Reagents[3][4][5]
  • Analyte Standard: 2,3-Dibromobutyric acid (Sigma-Aldrich/Merck).

  • Derivatization Reagent: 10%

    
     in Methanol (anhydrous).
    
  • Extraction Solvent:

    
    -Hexane or Heptane (HPLC Grade).
    
  • Neutralization: Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Sample Preparation Workflow

Step 1: Solubilization Dissolve 10 mg of sample (or concentrate) in 1.0 mL of Methanol.

Step 2: Derivatization Add 0.5 mL of 10% H2SO4/MeOH reagent. Cap the vial tightly (PTFE-lined cap).

  • Critical Parameter: Incubate at 60°C for 30 minutes . (Do not exceed 70°C to prevent thermal degradation).

Step 3: Extraction (Liquid-Liquid) Cool to room temperature. Add 1.0 mL of n-Hexane and 1.0 mL of Saturated NaHCO3 (to neutralize acid and drive ester into organic phase).

  • Action: Vortex vigorously for 1 minute. Centrifuge at 3000 rpm for 2 minutes to separate layers.

Step 4: Drying Transfer the top organic layer (Hexane) to a clean vial containing 50 mg of anhydrous


.

Step 5: Injection Transfer the dry hexane supernatant to a GC autosampler vial.

Workflow Visualization

G Sample Raw Sample (2,3-Dibromobutyric Acid) Deriv Derivatization (MeOH + H2SO4, 60°C, 30 min) Sample->Deriv Esterification Extract LLE Extraction (Add Hexane + NaHCO3) Deriv->Extract Quench PhaseSep Phase Separation Extract->PhaseSep Organic Organic Phase (Methyl Ester in Hexane) PhaseSep->Organic Top Layer Aqueous Aqueous Phase (Salts/Acid Waste) PhaseSep->Aqueous Bottom Layer GCMS GC-MS Injection (Splitless, 1 µL) Organic->GCMS Analysis

Figure 1: Sample preparation workflow ensuring selective isolation of the methyl ester derivative.

Instrument Method (Agilent 7890/5977 Equivalent)

Gas Chromatography Parameters
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low polarity phase reduces tailing for halogenated esters.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split/Splitless (Split 10:1)Split injection prevents column overload; Splitless for trace analysis.
Inlet Temp 230°CHigh enough to volatilize, low enough to prevent dehalogenation.
Oven Program 50°C (hold 1 min)

15°C/min

280°C (hold 3 min)
Slow ramp captures the volatile ester (~130-150°C elution).
Mass Spectrometry Parameters (EI Source)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: Electron Impact (70 eV)[2]

  • Acquisition Mode: Synchronous SIM/Scan

    • Scan Range: m/z 40 – 350

    • SIM Ions: See Table Below

Target Ions for Quantification (SIM)
Ion Identitym/z (approx)Role
Molecular Ion (M) 258Confirmation (Low abundance)
Molecular Ion (M+2) 260Quantifier (Center of 1:2:1 cluster)
Molecular Ion (M+4) 262Qualifier
Fragment [M-OCH3]+ 227, 229, 231Loss of methoxy group (Diagnostic)
Fragment [M-Br]+ 179, 181Loss of one bromine (1:1 ratio)

Data Analysis & Validation

Identification Logic (The "Fingerprint")

The mass spectrum of Methyl 2,3-dibromobutyrate is dominated by the loss of the methoxy group and the bromine atoms.

  • Check 1 (Retention Time): Compare against the derivatized standard.

  • Check 2 (Isotope Pattern): The molecular ion cluster (m/z 258, 260, 262) MUST match the theoretical 1:2:1 intensity distribution.

  • Check 3 (Fragmentation): Look for the [M-Br]+ doublet at m/z 179/181 (Intensity 1:1).

Fragmentation Pathway Visualization

MS Precursor Methyl 2,3-dibromobutyrate [M]+ Cluster m/z 258 : 260 : 262 (1:2:1) Frag1 Loss of -OCH3 [M-31]+ m/z 227 : 229 : 231 (1:2:1) Precursor->Frag1 -31 u Frag2 Loss of -Br [M-79/81]+ m/z 179 : 181 (1:1) Precursor->Frag2 -80 u Base Base Peak (Alkene Fragment) m/z 59 or 100 Frag2->Base Fragmentation

Figure 2: Mass spectral fragmentation logic. The preservation of the 1:2:1 pattern in the [M-OCH3] fragment is a key diagnostic.

Linearity & Limits
  • Linearity:

    
     over the range of 1.0 µg/mL to 100 µg/mL.
    
  • LOD (Limit of Detection): Typically ~0.1 µg/mL (S/N > 3) in SIM mode.

  • Internal Standard: Use Methyl 2,3-dibromopropionate or deuterated Methyl Butyrate-d3 to correct for extraction efficiency.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peak Detected Incomplete derivatization or water in GC inlet.Ensure sample is dry before adding reagent. Increase reaction time to 45 min.
Tailing Peaks Active sites in liner or column.Replace inlet liner with deactivated wool. Trim 10cm from column head.
"Ghost" Peaks Thermal degradation of dibromo-compound.Lower Inlet temperature to 200°C. Ensure residence time in inlet is short (high flow).
Distorted Isotope Ratio Co-elution with matrix.Switch to a slower temperature ramp or use a more polar column (DB-624).

References

  • NIST Mass Spectrometry Data Center. Methyl 2,3-dibromopropionate Mass Spectrum.[3] (Used as fragmentation model for the butyrate analog). [Link]

  • National Institutes of Health (NIH). GC-MS Analysis of Short-Chain Fatty Acids. (General protocol for SCFA extraction). [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry (Br and Cl patterns). [Link]

Sources

experimental procedure for dehydrobromination of 2,3-Dibromobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Bromocrotonic Acid via Dehydrobromination of 2,3-Dibromobutyric Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive experimental protocol for the dehydrobromination of 2,3-dibromobutyric acid to synthesize bromocrotonic acid. This transformation is a classic example of an E2 elimination reaction, a fundamental process in organic synthesis for the formation of carbon-carbon double bonds. This document outlines the underlying reaction mechanism, provides a detailed, step-by-step laboratory procedure, details critical safety precautions, and describes methods for the spectroscopic characterization of the final product. The intended audience includes researchers, chemists, and drug development professionals engaged in organic synthesis and medicinal chemistry.

Introduction and Scientific Background

The elimination of hydrogen halides (dehydrohalogenation) from alkyl halides is a cornerstone of synthetic organic chemistry, providing a reliable pathway to alkenes. When a molecule contains two halogen atoms on adjacent carbons (a vicinal dihalide), a double elimination can occur to form an alkyne, or as in this case, a single elimination can be controlled to yield a haloalkene. The dehydrobromination of 2,3-dibromobutyric acid is an instructive example of such a transformation, yielding bromocrotonic acid, a valuable intermediate for further functionalization.

The reaction proceeds via an E2 (elimination, bimolecular) mechanism.[1][2] This mechanism is characterized by a single, concerted transition state where a base abstracts a proton, a C=C double bond forms, and a leaving group departs simultaneously.[2] The rate of the reaction is dependent on the concentration of both the substrate (2,3-dibromobutyric acid) and the base, hence the "bimolecular" designation.[2] A key stereoelectronic requirement for the E2 mechanism is an anti-periplanar arrangement of the abstracted proton and the bromide leaving group, which dictates the stereochemical outcome of the reaction.[3]

Reaction Mechanism and Stereochemistry

The dehydrobromination of 2,3-dibromobutyric acid is initiated by a base, in this protocol potassium carbonate, which deprotonates the carboxylic acid. The resulting carboxylate then acts as an intramolecular base, or more commonly, the excess carbonate abstracts a proton from the carbon alpha to the carboxyl group. The subsequent cascade of electron movement—formation of the π bond and ejection of the bromide ion—occurs in one step.

E2_Mechanism sub 2,3-Dibromobutyric Acid ts Transition State sub->ts Base Attack base Base (CO₃²⁻) base->ts prod Bromocrotonic Acid ts->prod Concerted Elimination prod_side H₂O + CO₂ + Br⁻ ts->prod_side

Caption: E2 Mechanism for Dehydrobromination.

Materials, Safety, and Experimental Protocol

Reagents and Materials

A comprehensive list of required reagents and their properties is provided below.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,3-Dibromobutyric acid600-30-6C₄H₆Br₂O₂245.90
Anhydrous Potassium Carbonate584-08-7K₂CO₃138.21
Diethyl Ether (anhydrous)60-29-7(C₂H₅)₂O74.12
Hydrochloric Acid (conc.)7647-01-0HCl36.46
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Deionized Water7732-18-5H₂O18.02
Mandatory Safety Precautions

All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,3-Dibromobutyric Acid : This compound is a corrosive solid. Avoid contact with eyes, skin, and clothing.[4] Do not ingest or inhale dust.[4] Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

  • Potassium Carbonate : Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5][6] Avoid dust formation and inhalation.[5][7] Wash hands thoroughly after handling.[8]

  • Diethyl Ether : Extremely flammable liquid and vapor. Harmful if swallowed. May cause drowsiness or dizziness.

  • Concentrated Hydrochloric Acid : Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care.

Detailed Experimental Protocol

This protocol details the synthesis of bromocrotonic acid from 2,3-dibromobutyric acid.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dibromobutyric acid (5.0 g, 20.3 mmol).
  • Add 50 mL of deionized water to the flask.
  • While stirring, add anhydrous potassium carbonate (6.1 g, 44.1 mmol, ~2.2 equivalents) to the solution in small portions. Effervescence (CO₂ evolution) will be observed.

2. Reaction Execution:

  • Heat the reaction mixture to a gentle reflux using a heating mantle.
  • Maintain the reflux with vigorous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Product Isolation:

  • After 4 hours, remove the heating mantle and allow the mixture to cool to room temperature.
  • Cool the flask further in an ice-water bath.
  • Slowly and carefully acidify the reaction mixture to a pH of ~1-2 by adding concentrated hydrochloric acid dropwise. This step protonates the carboxylate product, causing it to become less water-soluble.
  • Transfer the acidified mixture to a separatory funnel.
  • Extract the aqueous layer with diethyl ether (3 x 40 mL).
  • Combine the organic extracts in a separate flask.

4. Drying and Solvent Removal:

  • Dry the combined organic layers over anhydrous magnesium sulfate.
  • Filter the drying agent by gravity filtration.
  • Remove the diethyl ether solvent using a rotary evaporator under reduced pressure.

5. Purification:

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure bromocrotonic acid as a crystalline solid.[9]

    Workflow A 1. Combine Reactants (2,3-Dibromobutyric acid, K₂CO₃, Water) B 2. Heat to Reflux (4 hours) A->B C 3. Cool and Acidify (Ice Bath, conc. HCl) B->C D 4. Liquid-Liquid Extraction (Diethyl Ether) C->D E 5. Dry Organic Layer (Anhydrous MgSO₄) D->E F 6. Solvent Removal (Rotary Evaporator) E->F G 7. Purify Product (Recrystallization) F->G H Final Product: Bromocrotonic Acid G->H

    Caption: Experimental workflow for the synthesis of bromocrotonic acid.

Product Characterization

The identity and purity of the synthesized bromocrotonic acid should be confirmed using standard spectroscopic techniques.[10]

¹H NMR Spectroscopy
Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~7.0 - 7.2Multiplet1H-CH=CH -COOH
~6.0 - 6.2Multiplet1HBr-CH =CH-
~4.0 - 4.2Doublet2HBr-CH ₂-CH=

Solvent: CDCl₃ or DMSO-d₆

¹³C NMR Spectroscopy
Predicted Chemical Shift (δ) ppmAssignment
~168 - 172C =O (Carboxylic Acid)
~140 - 145-CH=C H-COOH
~120 - 125Br-CH₂-C H=
~30 - 35Br-C H₂-

Solvent: CDCl₃ or DMSO-d₆

FTIR Spectroscopy

Samples for FTIR analysis can be prepared by grinding the solid product with KBr and pressing it into a disc.[11]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1640MediumC=C stretch (Alkene)
~600-700StrongC-Br stretch
Mass Spectrometry

Mass spectrometry analysis will show the molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak with an intensity almost equal to the M+ peak (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes) is expected.

m/z ValueAssignment
~164[M]⁺ (with ⁷⁹Br)
~166[M+2]⁺ (with ⁸¹Br)

Conclusion

The protocol described herein provides a reliable and reproducible method for the dehydrobromination of 2,3-dibromobutyric acid to produce bromocrotonic acid. The E2 elimination mechanism is fundamental to this transformation, offering a controlled route to a functionalized alkene. Adherence to the detailed experimental steps and rigorous observation of all safety precautions are essential for the successful and safe execution of this synthesis. The provided spectroscopic data serves as a benchmark for the characterization and verification of the final product.

References

  • Google Patents. (n.d.). Process for the preparation of 2,3-dibromopropionyl chloride.
  • Google Patents. (n.d.). Method for producing 2,3-dibromosuccinic acids.
  • Chemistry LibreTexts. (2022). 12.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • Studylib. (n.d.). 2,3-Dibromobutyric Acid MSDS: Safety & Hazards. Retrieved from [Link]

  • YouTube. (2020). 7 DEHALOGENATION IN VICINAL DIHALIDES | E2 ELIMINATION | ORM-4 | CLASS 12 | JEE MAIN | IIT ADVANCED. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of alkynes. Retrieved from [Link]

  • Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2,3-dibromo-succinic acid.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α,β-DIBROMOSUCCINIC ACID. Retrieved from [Link]

  • Armand Products. (n.d.). SAFETY DATA SHEET LIQUID POTASSIUM CARBONATE. Retrieved from [Link]

  • IJSAT. (2025). Applications of Spectroscopic Techniques in Characterization of Biological Compounds. Retrieved from [Link]

  • INEOS Group. (2022). SAFETY DATA SHEET Potassium Carbonate, Liquid 47%. Retrieved from [Link]

  • MDPI. (n.d.). Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dibromobutyric acid. Retrieved from [Link]

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step-by-step esterification of 2,3-Dibromobutyric acid to form ethyl 2,3-dibromobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Ethyl 2,3-Dibromobutyrate via Fischer Esterification

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of a Halogenated Ester

Ethyl 2,3-dibromobutyrate is a halogenated ester of significant interest as a versatile building block in organic synthesis. Its vicinal dibromide structure, coupled with the reactive ester functionality, makes it a valuable precursor for the introduction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals. The controlled synthesis of this compound is paramount for ensuring high purity and yield, which are critical for downstream applications.

This application note provides a detailed, step-by-step protocol for the synthesis of ethyl 2,3-dibromobutyrate from 2,3-dibromobutyric acid and ethanol. The chosen method is the venerable Fischer-Speier esterification, a classic and robust acid-catalyzed reaction.[1][2][3] We will delve into the mechanistic underpinnings of this transformation, the rationale behind the chosen procedural steps, and the necessary precautions for a safe and successful synthesis.

The Fischer esterification is an equilibrium-controlled process.[1][4] To drive the reaction towards the formation of the desired ester, Le Chatelier's principle is exploited by using an excess of one of the reactants, typically the more cost-effective and easily removable alcohol.[5] Additionally, a strong acid catalyst, such as concentrated sulfuric acid, is employed not only to protonate the carboxylic acid, thereby activating it for nucleophilic attack, but also to act as a dehydrating agent, sequestering the water byproduct and further shifting the equilibrium to favor the product.

Reaction Mechanism: An Acid-Catalyzed Nucleophilic Acyl Substitution

The Fischer esterification proceeds through a series of protonation and deprotonation steps, characteristic of an acid-catalyzed nucleophilic acyl substitution. The mechanism can be delineated as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2,3-dibromobutyric acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, ethyl 2,3-dibromobutyrate.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalFormulaMolar Mass ( g/mol )PuritySupplier
2,3-Dibromobutyric AcidC₄H₆Br₂O₂245.90≥98%Sigma-Aldrich
Ethanol, AbsoluteC₂H₅OH46.07≥99.5%Fisher Scientific
Sulfuric Acid, ConcentratedH₂SO₄98.0895-98%VWR
Diethyl Ether(C₂H₅)₂O74.12ACS GradeEMD Millipore
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~8% (w/v)In-house preparation
Anhydrous Sodium SulfateNa₂SO₄142.04Granular, ≥99%Alfa Aesar
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Vacuum pump

  • Standard laboratory glassware and clamps

Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dibromobutyric acid (e.g., 10.0 g, 40.7 mmol).

  • In a fume hood, carefully add absolute ethanol (e.g., 40 mL, excess). The ethanol acts as both a reactant and a solvent. Using it in large excess helps to drive the reaction equilibrium towards the product side.

  • With continuous stirring, slowly add concentrated sulfuric acid (e.g., 1.0 mL) dropwise to the mixture. Caution: This addition is exothermic and should be performed with care. The sulfuric acid serves as the catalyst for the reaction.

Reflux
  • Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.

  • Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of ethanol (~78 °C).

  • Maintain the reflux with continuous stirring for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.

Work-up and Isolation
  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a 250 mL separatory funnel.

  • Add 50 mL of cold deionized water to the separatory funnel and shake gently. This step will partition the excess ethanol and sulfuric acid into the aqueous layer.

  • Add 50 mL of diethyl ether to the separatory funnel to extract the ethyl 2,3-dibromobutyrate. Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate solution. This is a crucial step to neutralize any remaining sulfuric acid and unreacted 2,3-dibromobutyric acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.

    • 50 mL of deionized water.

  • After the final wash, drain the organic layer into a clean, dry Erlenmeyer flask.

Drying and Solvent Removal
  • Add anhydrous sodium sulfate to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together when sufficient has been added.

  • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator. The resulting crude product should be a pale yellow oil.

Purification (Optional)

For higher purity, the crude ethyl 2,3-dibromobutyrate can be purified by vacuum distillation. The boiling point of the product should be determined from the literature or predicted based on its structure.

Safety Precautions

  • 2,3-Dibromobutyric Acid: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Ethanol: Flammable liquid and vapor. Keep away from open flames and heat sources.

  • Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Personal Protective Equipment: Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling these chemicals.

All procedures should be carried out in a well-ventilated fume hood.

Visualization of the Workflow

Esterification_Workflow Reactants 1. Reactants 2,3-Dibromobutyric Acid Ethanol (excess) H₂SO₄ (catalyst) Setup 2. Reaction Setup Combine in Round-Bottom Flask Reactants->Setup Reflux 3. Reflux Heat at ~78°C for 2-4h Setup->Reflux Workup 4. Work-up Water & Ether Extraction NaHCO₃ Wash Reflux->Workup Drying 5. Drying Add Anhydrous Na₂SO₄ Workup->Drying Evaporation 6. Solvent Removal Rotary Evaporation Drying->Evaporation Product 7. Product Ethyl 2,3-Dibromobutyrate Evaporation->Product

Caption: Workflow for the synthesis of ethyl 2,3-dibromobutyrate.

Quantitative Summary

ParameterValueRationale
Reactants
2,3-Dibromobutyric Acid1.0 eqLimiting reagent
Ethanol~10-15 eqReactant and solvent; excess shifts equilibrium
Conc. H₂SO₄Catalytic amountSpeeds up the reaction
Reaction Conditions
Temperature~78 °C (Reflux)Provides activation energy without degrading reactants
Time2-4 hoursSufficient time for reaction to approach equilibrium
Work-up
Extraction SolventDiethyl EtherGood solubility for the ester product
Neutralizing AgentSaturated NaHCO₃Removes acidic impurities
Drying AgentAnhydrous Na₂SO₄Removes residual water from the organic phase

References

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Esterification of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN1453263A - Synthesis of gamma-ethyl bromo-butyrate.
  • JoVE. (2020). Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL γ-BROMOBUTYRATE. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Use of concentrated sulfuric acid in Fischer esterification. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dibromobutyric acid. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Reagent Guide. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

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safe handling and disposal procedures for 2,3-Dibromobutyric acid waste

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Guide to Safe Handling and Disposal of 2,3-Dibromobutyric Acid Waste

Abstract and Scope

2,3-Dibromobutyric acid (CAS No. 600-30-6) is a halogenated carboxylic acid utilized in specialized organic synthesis, including as a precursor for pharmaceutical compounds and other functional materials.[1][2] Its utility, however, is matched by its significant hazardous properties, including high corrosivity and potential for environmental harm.[3][4] This application note provides a comprehensive, technically grounded guide for the safe handling and compliant disposal of waste streams containing 2,3-Dibromobutyric acid. The protocols herein are designed to empower laboratory personnel with the knowledge to mitigate risks, ensure personal safety, and maintain environmental stewardship. Adherence to these procedures is critical for a self-validating system of laboratory safety.

Hazard Identification and Chemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe use. 2,3-Dibromobutyric acid is a white crystalline solid that is soluble in water.[1] Its primary hazards stem from its acidic and halogenated nature.

Table 1: Physicochemical and Hazard Properties of 2,3-Dibromobutyric Acid

PropertyValueSource(s)
CAS Number 600-30-6[1]
Molecular Formula C4H6Br2O2[5]
Molecular Weight 245.90 g/mol [6]
Appearance White crystalline solid/powder[1][7]
Melting Point 86-90 °C[2][7]
Solubility Soluble in water[1][8]
GHS Hazard Class Corrosive (Hazard Class 8)[7][8]
Key Hazard Statements H314: Causes severe skin burns and eye damage.[2][9]
H302: Harmful if swallowed.[6][7]
H335: May cause respiratory irritation.[6]
Harmful to aquatic organisms.[3]
Transport Designation UN 3261, CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S.[4][10]

The primary risk associated with 2,3-Dibromobutyric acid is its severe corrosivity. Contact with skin, eyes, or the respiratory tract can lead to chemical burns and serious tissue damage.[4] Ingestion may cause severe and permanent damage to the digestive tract.[3][4] Furthermore, its hazardous decomposition products upon heating include toxic hydrogen bromide gas.[4]

Causality of Reactivity: As a halogenated carboxylic acid, it is incompatible with a range of substances. Its acidic proton readily reacts with bases in a potentially vigorous, exothermic manner. It is also incompatible with strong oxidizing agents.[4] A critical, often overlooked hazard is its reaction with mild and galvanized steel, which produces highly flammable hydrogen gas, creating a potential fire or explosion risk if not properly segregated.[3]

Protocol for Safe Handling and Use

All handling of 2,3-Dibromobutyric acid must occur within a framework of stringent engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All work, including weighing, preparing solutions, and conducting reactions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides primary containment to prevent the inhalation of fine powder or corrosive vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.

Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment of the compound's corrosive nature.

Table 2: Required Personal Protective Equipment

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles AND a full-face shield.Goggles provide a seal against splashes and dust. The face shield is mandatory to protect the entire face from splashes during solution preparation or transfers.[4][8]
Hands Nitrile or Neoprene gloves.Double-gloving is recommended. Check glove manufacturer's compatibility charts. Discard gloves immediately if contamination is suspected.[4]
Body Flame-resistant lab coat.Must be fully buttoned with sleeves rolled down to provide maximum coverage.
Respiratory A NIOSH-approved respirator may be required.A respiratory protection program must be followed whenever workplace conditions, such as a large spill, warrant respirator use.[4]
Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: a. Tare the receiving vessel on a balance located within the fume hood if possible. If not, tare the vessel outside, bring it into the hood, add the chemical, and then re-weigh. b. Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

  • Solution Preparation: a. Add the solid 2,3-Dibromobutyric acid to the solvent (e.g., water) slowly. b. Be aware that dissolving may be exothermic. Use appropriate glassware (e.g., borosilicate) and consider an ice bath for cooling if making concentrated solutions.

  • Post-Handling: a. Thoroughly decontaminate the spatula and any other equipment used. b. Wipe down the work surface in the fume hood. c. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to prevent injury and environmental release.

Small Spill (Solid or Liquid)
  • ALERT: Immediately alert personnel in the vicinity.

  • EVACUATE: Restrict access to the spill area.

  • PROTECT: Don the full PPE ensemble as described in Table 2.

  • CONTAIN & NEUTRALIZE:

    • For Solid Spills: Gently cover the solid with a weak base like sodium bicarbonate or a commercial spill neutralizer. AVOID raising dust. The absence of fizzing indicates neutralization.

    • For Liquid Spills: First, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Then, slowly apply sodium bicarbonate to the contained spill. Be prepared for fizzing and gas evolution (CO2).

  • COLLECT: Once neutralized, carefully sweep or scoop the material into a clearly labeled hazardous waste container.

  • DECONTAMINATE: Clean the spill area with a damp cloth, followed by a final wipe with soap and water. All cleaning materials must be disposed of as hazardous waste.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_action Containment & Cleanup cluster_disposal Final Steps Spill Spill Detected Alert Alert Personnel Spill->Alert Don_PPE Don Full PPE Alert->Don_PPE Contain Contain Spill (Absorbent/Cover) Don_PPE->Contain Neutralize Neutralize with Sodium Bicarbonate Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a 2,3-Dibromobutyric acid spill.

Waste Management and Disposal Protocol

Disposal of 2,3-Dibromobutyric acid waste must comply with all local, state, and federal regulations.[3][4] The core principle is waste segregation .

The Principle of Segregation

Halogenated organic waste streams are subject to specific, and often more costly, disposal methods like incineration at high temperatures to ensure complete destruction and prevent the formation of dioxins.[11] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, needlessly increasing disposal costs and regulatory burden.[12] Therefore, 2,3-Dibromobutyric acid waste must never be mixed with non-halogenated solvents, strong bases, or oxidizers.[13][14]

Step-by-Step Waste Collection and Disposal
  • Container Selection:

    • Use only compatible, designated waste containers, such as those made of High-Density Polyethylene (HDPE).

    • Crucially, do not use metal containers , as the acidic nature of the waste can corrode the metal and generate explosive hydrogen gas.[3][13]

  • Labeling:

    • Before adding any waste, label the container clearly. The label must include:

      • The words "HAZARDOUS WASTE"

      • The full chemical name: "Waste 2,3-Dibromobutyric Acid"

      • The associated hazards: "Corrosive"

      • An accumulation start date.

  • Accumulation:

    • Keep the waste container tightly sealed except when adding waste.[15]

    • Store the container in a designated Satellite Accumulation Area (SAA) that has secondary containment (e.g., a spill tray) and is located away from incompatible materials.[13]

  • Disposal:

    • When the container is full or is no longer needed, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not attempt to treat or dispose of the waste down the drain.[13] This is illegal and environmentally damaging.

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_collection On-Site Collection cluster_storage Interim Storage cluster_disposal Final Disposal Gen Experiment Generates 2,3-Dibromobutyric Acid Waste Select Select HDPE Container (No Metal!) Gen->Select Label Label Container: 'Hazardous Waste, Corrosive, Halogenated Organic Acid' Select->Label Collect Collect Waste Label->Collect Store Store in Secondary Containment in Satellite Accumulation Area Collect->Store Segregate Segregate from Incompatibles Store->Segregate Request Request Pickup via EHS Segregate->Request Transport Licensed Contractor Transports (UN 3261, Class 8) Request->Transport Dispose Compliant Disposal (e.g., Incineration) Transport->Dispose

Caption: Compliant waste disposal pathway for 2,3-Dibromobutyric acid.

References

  • 2,3-DIBROMOBUTYRIC ACID 600-30-6 wiki. (n.d.). Chemical Synthesis and Application Information.
  • 2,3-Dibromopropionic acid - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • 2,3-DIBROMOBUTYRIC ACID | 600-30-6. (2022-08-23). ChemicalBook.
  • 2,3-DIBROMOBUTANOIC ACID. (2024-04-10). ChemBK.
  • 2,3-DIBROMOBUTANOIC ACID | CAS 600-30-6. (n.d.). Matrix Fine Chemicals.
  • 2,3-dibromobutyric acid | CAS#:600-30-6. (2025-08-22). Chemsrc.
  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety.
  • 2,3-Dibromosuccinic acid 98 526-78-3. (n.d.). Sigma-Aldrich.
  • 600-30-6, 2,3-Dibromobutanoic acid Formula. (n.d.). ECHEMI.
  • 2,3-Dibromobutyric acid | C4H6Br2O2 | CID 95386. (n.d.). PubChem - NIH.
  • Hazardous Materials Disposal Guide. (2019-06-12). Nipissing University.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). US Environmental Protection Agency.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). MCF Environmental Services.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • SAFETY DATA SHEET - 2,3-Dibromopropionic acid. (2020-05-15). Fisher Scientific.

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Application Note: Chiral Separation of 2,3-Dibromobutyric Acid Stereoisomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of the four stereoisomers of 2,3-dibromobutyric acid. Given the presence of two chiral centers, the separation of both diastereomeric pairs and enantiomeric pairs is addressed. We detail two primary strategic approaches: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization. This document provides the scientific rationale for methodological choices, step-by-step protocols for method development, and data presentation guidelines to assist researchers, scientists, and drug development professionals in achieving robust and reproducible separations.

Introduction: The Stereochemical Challenge of 2,3-Dibromobutyric Acid

2,3-Dibromobutyric acid (C₄H₆Br₂O₂) is a halogenated carboxylic acid with two stereogenic centers at carbons 2 and 3.[1][2] This results in the existence of four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair (the erythro form), while the (2R,3S) and (2S,3R) isomers form a second enantiomeric pair (the threo form). These two pairs are diastereomers of each other.

In pharmaceutical development and chemical synthesis, the stereoisomeric composition of a compound is critical, as different stereoisomers can exhibit vastly different pharmacological, toxicological, and metabolic properties. Consequently, the development of reliable analytical methods to separate and quantify all stereoisomers is a regulatory and scientific necessity.[2] High-Performance Liquid Chromatography (HPLC) is the premier technique for such chiral separations due to its versatility and sensitivity.[2][3]

This guide provides a detailed framework for separating the stereoisomers of 2,3-dibromobutyric acid, exploring both direct and indirect chiral HPLC methodologies.

Strategic Approaches to Chiral Separation

The fundamental principle of chiral separation via chromatography is the formation of transient diastereomeric complexes between the analyte and a chiral selector.[4] This can be achieved in two primary ways:

  • Direct Method: Utilizes a Chiral Stationary Phase (CSP), where the chiral selector is immobilized on the silica support. This is the most common and direct approach for resolving enantiomers.[3][5]

  • Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers before introducing them to the HPLC system.[6] These newly formed diastereomers can then be separated on a standard achiral stationary phase.[5][6]

Due to the presence of both diastereomers and enantiomers in a sample of 2,3-dibromobutyric acid, a successful HPLC method must be capable of resolving all four stereoisomers. Typically, diastereomers can be separated on a standard achiral column (like C18), while the separation of the enantiomeric pairs requires a chiral environment. A comprehensive separation may be achieved on a single chiral column or through a two-step process involving an initial achiral separation of diastereomers followed by chiral separation of the resulting enantiomeric pairs.

Direct Chiral Separation Protocol

The direct approach is often preferred for its simplicity, as it avoids the complexities of derivatization reactions. The key to this method is the selection of an appropriate CSP. For an acidic analyte like 2,3-dibromobutyric acid, polysaccharide-based and anion-exchange CSPs are excellent starting points.[7][8]

Rationale for CSP Selection

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known for their broad enantioselectivity for a wide range of compounds.[8][9] They offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

Anion-exchange CSPs, such as Chiralpak QN-AX and QD-AX, are specifically designed for the enantioseparation of acidic compounds.[7] The separation mechanism is based on the ionic interaction between the deprotonated acidic analyte and the positively charged chiral selector on the stationary phase, supplemented by other interactions like hydrogen bonding and steric effects.[7]

Experimental Workflow for Direct Method Development

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis SamplePrep Sample Preparation (Dissolve in Mobile Phase) ColumnScreen Column Screening (Polysaccharide & Anion-Exchange CSPs) SamplePrep->ColumnScreen MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA/TFA) MobilePhasePrep->ColumnScreen MethodOpt Method Optimization (Mobile Phase, Flow Rate, Temp.) ColumnScreen->MethodOpt Select best CSP DataAcq Data Acquisition (UV Detector) MethodOpt->DataAcq PeakIntegration Peak Integration & Identification DataAcq->PeakIntegration Calc Calculate Resolution (Rs) & Selectivity (α) PeakIntegration->Calc Validation Method Validation Calc->Validation Rs > 1.5

Caption: Workflow for Direct Chiral HPLC Method Development.

Step-by-Step Protocol: Direct Method
  • Column Screening:

    • Initial Columns: Screen a set of polysaccharide-based columns (e.g., Lux Cellulose-2, Chiralpak AD-H) and an anion-exchange column (e.g., Chiralpak QN-AX).

    • Mobile Phases:

      • For polysaccharide columns, start with a normal phase mobile phase such as n-hexane/isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid (TFA).[10] The acidic modifier is crucial for suppressing the ionization of the carboxylic acid and improving peak shape.

      • For anion-exchange columns, use a polar organic mobile phase like methanol or acetonitrile with a suitable acidic and basic additive to control ionization, for example, methanol with 0.1% acetic acid and 0.1% triethylamine.[7]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

  • Method Optimization:

    • Once a column showing partial separation is identified, optimize the mobile phase composition.

    • Modifier Percentage: Vary the percentage of the alcohol modifier (e.g., isopropanol from 5% to 20%) in the normal phase system. This will affect retention times and can influence selectivity.

    • Acidic Additive: Optimize the concentration of TFA (e.g., from 0.05% to 0.2%).

    • Temperature: Evaluate the effect of column temperature (e.g., from 15 °C to 40 °C). Lower temperatures often improve chiral resolution.

    • Flow Rate: Reduce the flow rate (e.g., to 0.5-0.8 mL/min) to potentially increase efficiency and resolution.

Expected Results & Data Summary

The goal is to achieve baseline resolution (Rs > 1.5) for all four stereoisomers. The results of the screening and optimization should be summarized in a table for easy comparison.

Parameter Condition 1 (Polysaccharide) Condition 2 (Anion-Exchange) Optimized Condition
Column Lux Cellulose-2 (250x4.6mm, 5µm)Chiralpak QN-AX (150x4.6mm, 5µm)Selected Column
Mobile Phase n-Hexane/IPA/TFA (90:10:0.1)MeOH/Acetic Acid/TEA (100:0.1:0.1)Optimized MP
Flow Rate 1.0 mL/min1.0 mL/minOptimized Flow
Temperature 25 °C25 °COptimized Temp
Retention Time (t_R1) Record ValueRecord ValueRecord Value
Retention Time (t_R2) Record ValueRecord ValueRecord Value
Retention Time (t_R3) Record ValueRecord ValueRecord Value
Retention Time (t_R4) Record ValueRecord ValueRecord Value
Resolution (Rs 1,2) Calculate ValueCalculate ValueCalculate Value
Resolution (Rs 2,3) Calculate ValueCalculate ValueCalculate Value
Resolution (Rs 3,4) Calculate ValueCalculate ValueCalculate Value

Indirect Chiral Separation via Derivatization

If direct methods fail to provide adequate resolution or if enhanced detection sensitivity is required, an indirect approach can be employed. This involves reacting the carboxylic acid group of the 2,3-dibromobutyric acid stereoisomers with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomeric derivatives for each original enantiomeric pair.[6] These diastereomers can then be separated on a standard achiral column, such as a C18 or silica column.[5][11]

Rationale for CDA Selection

A suitable CDA for a carboxylic acid should be enantiomerically pure, react quantitatively under mild conditions, and ideally introduce a chromophore or fluorophore to enhance UV or fluorescence detection. For carboxylic acids, chiral amines or alcohols are commonly used as CDAs. An example is (R)-(+)-1-phenylethylamine.

Experimental Workflow for Indirect Method

G cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Analysis Reaction Reaction with CDA (e.g., (R)-1-phenylethylamine) Quench Reaction Quench & Workup Reaction->Quench ColumnSelect Achiral Column Selection (e.g., C18 or Silica) Quench->ColumnSelect MethodDev Method Development (Isocratic/Gradient Elution) ColumnSelect->MethodDev Detection UV/Fluorescence Detection MethodDev->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quant Quantification of Diastereomers PeakIntegration->Quant

Caption: Workflow for Indirect Chiral HPLC Method via Derivatization.

Step-by-Step Protocol: Indirect Method
  • Derivatization Reaction:

    • Dissolve a known amount of the 2,3-dibromobutyric acid stereoisomer mixture in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide, DCC) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).

    • Add a slight excess of the enantiomerically pure CDA (e.g., (R)-(+)-1-phenylethylamine).

    • Allow the reaction to proceed at room temperature for several hours or until complete, monitoring by TLC or a rapid HPLC test.

    • Quench the reaction, filter to remove by-products (e.g., dicyclohexylurea), and evaporate the solvent. Reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis of Diastereomers:

    • Column: Use a standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Start with an isocratic mixture of acetonitrile and water (e.g., 60:40, v/v) with 0.1% formic acid.

    • Optimization: If separation is insufficient, develop a gradient elution method or screen different organic modifiers (e.g., methanol) and pH conditions.

    • Detection: The derivatization with an aromatic CDA like 1-phenylethylamine will allow for sensitive UV detection at ~254 nm.

Conclusion and Best Practices

This application note outlines two robust strategies for the challenging chiral separation of 2,3-dibromobutyric acid stereoisomers.

  • The direct method on a chiral stationary phase is the more straightforward approach. Polysaccharide-based and anion-exchange CSPs are highly recommended for initial screening due to their proven success with acidic analytes.

  • The indirect method via derivatization provides a reliable alternative, particularly when direct methods fail or when enhanced detection sensitivity is required.

For all chiral method development, it is imperative to ensure system suitability by verifying resolution, peak shape, and reproducibility. A systematic screening approach, followed by methodical optimization of the most promising conditions, will lead to a validated method suitable for research, quality control, and regulatory submissions.

References

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • Akasaka, K. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. PubMed. [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [Link]

  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. [Link]

  • Görög, S., et al. (2008). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

Sources

use of 2,3-Dibromobutyric acid as a building block in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dibromobutyric acid (CAS 600-30-6) is a vicinal dihalide possessing two contiguous stereocenters. While often viewed merely as a brominated derivative of butyric acid, its true utility lies in its role as a "stereochemical switch" and a precursor to reactive alkynes and heterocycles.

This guide details the practical application of 2,3-dibromobutyric acid in three critical workflows:

  • Alkyne Synthesis: High-yield production of 2-butynoic acid (Tetrolic acid) via double dehydrobromination.

  • Stereoselective Alkene Formation: Leveraging the erythro/threo stereochemistry to access specific E- or Z-bromoalkenes.

  • Heterocycle Construction: Synthesis of 2-aminothiazole derivatives using thiourea cyclization.

Chemical Profile & Safety

PropertyData
IUPAC Name 2,3-Dibromobutanoic acid
CAS Number 600-30-6
Molecular Formula

Molecular Weight 245.90 g/mol
Appearance White to off-white crystalline solid or liquid (mp ~50-56°C)
Solubility Soluble in Ethanol, Ether, Acetone; Sparingly soluble in cold water
Hazards Corrosive (Cat 1B) .[1] Causes severe skin burns and eye damage.[2] Lachrymator.

Handling Protocol:

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

  • Ventilation: All operations must be performed in a fume hood.

  • Quench: Quench excess brominating agents or reaction mixtures with sodium thiosulfate solution before disposal.

Mechanistic Pathways

The reactivity of 2,3-dibromobutyric acid is governed by the E2 elimination mechanism , which requires an anti-periplanar geometry between the proton and the leaving group (Bromine).

G Start 2,3-Dibromobutyric Acid (Vicinal Dihalide) Inter 2-Bromo-2-butenoic Acid (Vinyl Bromide) Start->Inter Mono-Dehydrobromination (KOH/EtOH, Mild Heat) Prod2 2-Aminothiazoles (Heterocycle) Start->Prod2 Cyclization w/ Thiourea (EtOH, Reflux) Note Stereochemical Control: Erythro -> Z-Alkene Threo -> E-Alkene Start->Note Prod1 2-Butynoic Acid (Alkyne) Inter->Prod1 2nd Elimination (KOH/EtOH, Reflux)

Figure 1: Primary reaction pathways for 2,3-dibromobutyric acid. The pathway bifurcates based on reaction severity (temperature/base strength) and coreagent selection.

Application 1: Synthesis of 2-Butynoic Acid (Tetrolic Acid)

2-Butynoic acid is a valuable building block for click chemistry and the synthesis of butenolides. While it can be made by carboxylating propyne, the dehydrobromination route avoids the use of gaseous propyne and pyrophoric lithium reagents.

Protocol A: Double Dehydrobromination

Objective: Convert 2,3-dibromobutyric acid to 2-butynoic acid.

Reagents:

  • 2,3-Dibromobutyric acid (1.0 eq)

  • Potassium Hydroxide (KOH) (3.5 eq)

  • Ethanol (Absolute) or Methanol

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 24.6 g (100 mmol) of 2,3-dibromobutyric acid in 100 mL of ethanol.

    • Note: The reaction is exothermic. Cool in an ice bath during addition if necessary.

  • Base Addition: Prepare a solution of KOH (19.6 g, 350 mmol) in 80 mL of ethanol. Add this dropwise to the stirred acid solution.

    • Observation: A precipitate of KBr will begin to form immediately.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (silica, 10% MeOH/DCM) or 1H NMR. The disappearance of the vinyl proton signal (~7.5 ppm) indicates conversion of the intermediate to the alkyne.

  • Workup:

    • Cool the mixture to room temperature.

    • Remove the solvent under reduced pressure (Rotavap).

    • Dissolve the residue in minimal water (approx. 50 mL).

    • Acidification: Carefully acidify with concentrated HCl to pH 1 while cooling in an ice bath. Caution: CO2 evolution may occur if carbonate byproducts formed.

  • Extraction: Extract the aqueous layer with Diethyl Ether (3 x 50 mL).

  • Purification: Dry the combined ether layers over anhydrous

    
    , filter, and concentrate. Recrystallize the crude solid from Ligroin or Hexane.
    
    • Yield: Typical yields range from 60–75%.

    • Product: White crystals, mp 76–78°C.

Application 2: Stereoselective Synthesis of 2-Bromo-2-butenoic Acid

For researchers requiring specific alkene geometries (e.g., for stereoselective cross-coupling), the starting stereochemistry of the 2,3-dibromobutyric acid dictates the product geometry via anti-elimination .

The Stereochemical Rule
  • (2R,3R)-2,3-Dibromobutyric acid (Erythro/Meso-like): Eliminates to form (Z)-2-bromo-2-butenoic acid .

  • (2R,3S)-2,3-Dibromobutyric acid (Threo/Racemic): Eliminates to form (E)-2-bromo-2-butenoic acid .

Protocol B: Controlled Mono-Elimination

Objective: Isolate the vinyl bromide intermediate without forming the alkyne.

Reagents:

  • Erythro-2,3-dibromobutyric acid (1.0 eq)

  • Sodium Ethoxide (2.2 eq)

  • Ethanol (Anhydrous)

Procedure:

  • Temperature Control: Perform the reaction at 0°C to Room Temperature (Do NOT reflux).

  • Addition: Add Sodium Ethoxide solution dropwise to the dibromo acid in ethanol at 0°C.

  • Reaction Time: Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

  • Quench: Pour into ice water and acidify with 1N HCl.

  • Isolation: Extract with ether. The lower temperature prevents the second elimination step, isolating the 2-bromo-2-butenoic acid.

Application 3: Heterocycle Synthesis (2-Aminothiazoles)


-Dibromo acids and esters are excellent precursors for thiazoles when reacted with thioureas. This reaction typically proceeds via an initial substitution followed by cyclization.

Note: Using the ethyl ester (Ethyl 2,3-dibromobutyrate) is often preferred to improve solubility and avoid salt formation with thiourea, but the acid can be used directly if acidic conditions are maintained.

Protocol C: Hantzsch-Type Cyclization

Objective: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives.

Reagents:

  • Ethyl 2,3-dibromobutyrate (10 mmol) (Prepared by esterification of the parent acid).

  • Thiourea (11 mmol).

  • Ethanol (20 mL).

Step-by-Step Procedure:

  • Mixing: In a 50 mL round-bottom flask, combine Ethyl 2,3-dibromobutyrate (2.74 g) and Thiourea (0.84 g) in Ethanol (20 mL).

  • Reflux: Heat the mixture to reflux for 2–4 hours.

    • Mechanism:[3][4][5] The thiourea sulfur attacks the

      
      -carbon (or 
      
      
      
      -carbon depending on substitution), followed by cyclization and loss of HBr.
  • Precipitation: Cool the reaction mixture. Often, the hydrobromide salt of the thiazole will precipitate.

  • Neutralization:

    • Filter the solid.[6][7]

    • Dissolve in water and neutralize with saturated

      
       solution to liberate the free base.
      
    • Extract with Ethyl Acetate.

  • Result: Formation of the 2-aminothiazole scaffold, a privileged structure in kinase inhibitors and antibiotic drug discovery.

Thiazole Substrate Ethyl 2,3-dibromobutyrate Inter Intermediate (Thioimidate) Substrate->Inter S-Alkylation Reagent Thiourea Reagent->Inter Product 2-Amino-4-methyl-5-ethoxycarbonylthiazole Inter->Product Cyclization (-HBr)

Figure 2: Cyclization pathway for thiazole synthesis. The reaction leverages the electrophilicity of the vicinal dibromide.

References

  • Synthesis of 2-Butynoic Acid: Kauer, J. C.; Brown, M. "Tetrolic Acid." Organic Syntheses, 1962 , 42, 97. (Note: Describes alkyne carboxylation, but references dehydrobromination route).

  • Dehydrobromination Mechanism: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th Ed.; Wiley-Interscience, 2007.
  • Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese des Thiazols." Justus Liebigs Annalen der Chemie, 1888, 250, 257.
  • Stereochemistry of 2,3-Dibromobutyric Acid: NIST Chemistry WebBook, SRD 69. "Erythro-2,3-dibromobutane data." (Provides physical data validating stereoisomers).

  • Safety Data: PubChem Compound Summary for CID 95386, 2,3-Dibromobutyric acid.

Disclaimer: This protocol is for research purposes only. All chemical operations should be conducted by qualified personnel adhering to local safety regulations.

Sources

Application Note: Protocol for Recrystallization and Purification of 2,3-Dibromobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for the purification of 2,3-dibromobutyric acid (CAS: 600-30-6), specifically focusing on the isolation of the high-melting erythro diastereomer (racemic (2R,3S)/(2S,3R)). While often synthesized via the bromination of trans-crotonic acid, the crude product frequently contains unreacted starting material, solvolysis byproducts, and traces of the low-melting threo isomer.

This guide provides a self-validating recrystallization workflow using a non-polar solvent system (Ligroin/Heptane) to maximize yield while preventing the hydrolysis common in aqueous workups of


-halo acids.

Chemical Context & Stereochemistry

Stereochemical Origins

The purification strategy depends entirely on the stereochemical outcome of the synthesis. The bromination of alkenes proceeds via an anti-addition mechanism.

  • Precursor: trans-Crotonic acid ((E)-2-Butenoic acid).

  • Mechanism: Anti-addition of bromine (

    
    ).
    
  • Product: erythro-2,3-Dibromobutyric acid (racemic pair of (2R,3S) and (2S,3R)).

  • Physical Property: High-melting solid (MP: 87–88 °C ).[1]

Note: The use of isocrotonic acid (cis) would yield the threo isomer (MP: 52–56 °C), which requires different handling due to its lower melting point and higher solubility.

Stability Considerations

-Halo carboxylic acids are susceptible to Grob fragmentation  or hydrolysis  (forming 

-hydroxy acids) when heated in aqueous or nucleophilic solvents. Therefore, this protocol strictly employs non-polar, aprotic solvents for the heating steps to ensure chemical integrity.

Pre-Purification Assessment

Before initiating recrystallization, assess the crude material:

ParameterSpecification for RecrystallizationMethod
Appearance Off-white to orange solid or semi-solidVisual
Crude MP 75–82 °C (Depressed from 87 °C)Capillary MP
Solubility Soluble in Ethanol, Ether, Benzene. Insoluble in cold Ligroin.Solubility Test
Safety Corrosive, Lachrymator . Handle only in a fume hood.SDS Review

Detailed Recrystallization Protocol

Reagents and Equipment
  • Solvent: Ligroin (boiling range 60–90 °C) or n-Heptane (modern substitute, BP 98 °C).

  • Anti-Solvent (Optional): Pentane (for inducing crystallization in stubborn cases).

  • Equipment: Erlenmeyer flask, reflux condenser (optional but recommended), hot plate/stirrer, Büchner funnel, vacuum trap.

Step-by-Step Procedure
Step 1: Dissolution[2]
  • Place the crude 2,3-dibromobutyric acid in an Erlenmeyer flask.

  • Add Ligroin (or n-Heptane) at a ratio of approximately 3–5 mL per gram of crude solid.

  • Heat the mixture gently on a steam bath or hot plate set to 70–80 °C.

    • Critical Control: Do not boil aggressively. If the solid does not dissolve completely, add small aliquots of solvent until dissolution is achieved.

    • Note: If an oily brown residue (polymer/impurities) remains at the bottom, decant the clear hot supernatant into a clean flask, leaving the residue behind.

Step 2: Hot Filtration (If Required)

If particulate matter or activated carbon (used for decolorization) is present:

  • Pre-heat a glass funnel and fluted filter paper with hot solvent.

  • Filter the hot solution rapidly to prevent premature crystallization on the paper.

Step 3: Crystallization
  • Allow the clear filtrate to cool slowly to room temperature on a cork ring or wood block. Slow cooling promotes the formation of high-purity needles.

  • Once at room temperature, inspect for crystal formation.

  • Transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to maximize recovery.

Step 4: Isolation[2]
  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small portion of cold Ligroin/Heptane.

  • Press the crystals with a clean glass stopper to remove excess solvent.

Step 5: Drying
  • Air dry the crystals in the fume hood for 1 hour.

  • Final dry in a vacuum desiccator over

    
     or 
    
    
    
    .
    • Warning: Avoid oven drying above 50 °C due to potential sublimation or elimination reactions.

Workflow Visualization

RecrystallizationWorkflow Start Crude 2,3-Dibromobutyric Acid (MP ~75-80°C) SolventAdd Add Hot Ligroin/Heptane (3-5 mL/g, ~80°C) Start->SolventAdd Dissolve Dissolve with Gentle Heating (Avoid vigorous boiling) SolventAdd->Dissolve CheckResidue Insoluble Residue? Dissolve->CheckResidue Decant Decant/Hot Filter CheckResidue->Decant Yes Cooling Slow Cooling to RT then Ice Bath (0°C) CheckResidue->Cooling No Decant->Cooling Filter Vacuum Filtration Wash with Cold Solvent Cooling->Filter Dry Vacuum Desiccation Filter->Dry Final Pure Erythro Isomer (MP 87-88°C) Dry->Final

Figure 1: Purification workflow for the isolation of erythro-2,3-dibromobutyric acid.

Characterization & Troubleshooting

Quality Control Metrics
TestExpected Result (Pure)Interpretation of Failure
Melting Point 87–88 °C < 84 °C indicates solvent inclusion or threo isomer contamination.
Appearance White needles/prismsYellow/Orange indicates residual bromine or oxidation.
1H NMR Distinct doublets for C2/C3 protonsExtra peaks indicate hydrolysis products (hydroxy-bromo acids).
Troubleshooting Guide
  • Problem: "Oiling Out" (Liquid phase separation instead of crystals).

    • Cause: Solution is too concentrated or cooled too quickly.

    • Solution: Reheat to dissolve the oil, add a small amount of additional solvent, and cool very slowly with vigorous stirring. Seeding with a pure crystal is highly effective.

  • Problem: Low Yield.

    • Cause: Too much solvent used.

    • Solution: Concentrate the mother liquor by rotary evaporation (bath < 40 °C) to half volume and repeat crystallization.

References

  • Abderhalden, E., & Heyns, K. (1934). Die Bromierung der Crotonsäure. Berichte der deutschen chemischen Gesellschaft.
  • James, T. C. (1910). The addition of bromine to unsaturated acids. Journal of the Chemical Society, Transactions, 97, 1565-1573. [Establishes Ligroin/CS2 as preferred solvents].
  • Carter, H. E., & Ney, L. F. (1942). 2,3-Dibromobutyric Acid.[3] In Organic Syntheses. [Source for Ligroin protocol and MP 87°C]. Available at: [Link]

  • PubChem. (n.d.).[3] 2,3-Dibromobutyric acid Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

analytical techniques for determining the purity of 2,3-Dibromobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Strategy

2,3-Dibromobutyric acid is a critical halogenated intermediate used in the synthesis of functionalized polymers and pharmaceutical agents. Its synthesis typically involves the electrophilic addition of bromine to crotonic acid (trans-2-butenoic acid).

The Analytical Challenge: The molecule presents specific challenges for purity determination:

  • Stereochemistry: It possesses two chiral centers (C2 and C3).[1] The anti-addition of bromine to trans-crotonic acid predominantly yields the (2R,3S) and (2S,3R) enantiomeric pair (often referred to as the erythro or anti diastereomer). Contamination with cis-crotonic acid (isocrotonic acid) in the starting material yields the threo diastereomers.

  • Detection: The lack of a strong chromophore limits UV sensitivity, requiring low-wavelength detection (210 nm) or Refractive Index (RI) detection.

  • Volatility: As a carboxylic acid with high polarity, it requires derivatization for Gas Chromatography (GC) to prevent peak tailing and thermal degradation.[1]

Strategic Workflow: To ensure a rigorous "Mass Balance" approach, we employ an orthogonal testing strategy:

  • qNMR (

    
    H):  Primary method for absolute potency (assay) and diastereomeric ratio determination.[1]
    
  • RP-HPLC (UV): Secondary method for quantifying non-volatile organic impurities and degradation products.

  • GC-FID (Derivatized): Tertiary method for high-resolution separation of geometric isomers and volatile starting materials.[1]

AnalyticalWorkflow Sample Raw Sample 2,3-Dibromobutyric Acid qNMR Method 1: qNMR (Primary Assay) Sample->qNMR Dissolve in CDCl3 HPLC Method 2: RP-HPLC (Impurity Profiling) Sample->HPLC Dissolve in Mobile Phase GC Method 3: GC-FID (Isomer Resolution) Sample->GC Derivatize (Methylation) Results Certificate of Analysis (CoA) qNMR->Results Absolute Purity % Diastereomer Ratio HPLC->Results Degradants % Related Substances GC->Results Volatile Impurities

Figure 1: Orthogonal Analytical Workflow for Purity Determination.

Method 1: Quantitative NMR (qNMR) – The Gold Standard

Principle: qNMR provides a direct mole-ratio measurement between the analyte and a certified internal standard (IS), independent of the analyte's UV extinction coefficient. This is the most robust method for establishing the potency of the reference material itself.

Reagents & Equipment
  • Solvent: Deuterated Chloroform (

    
    ) or DMSO-
    
    
    
    (if solubility is an issue).
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1] Note: The IS signals must not overlap with the analyte's methine protons (4.0 - 5.0 ppm).

  • Instrument: 400 MHz NMR or higher.

Experimental Protocol
  • Preparation: Accurately weigh approx. 20 mg of the sample (

    
    ) and 10 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.7 mL of

    
    . Ensure complete dissolution.
    
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1):

      
       30 seconds (Critical: Must be 
      
      
      
      to ensure full relaxation).
    • Scans (ns): 16 or 32 (to achieve S/N > 250:1).

    • Spectral Width: -2 to 14 ppm.

    • Temperature: 298 K.

Data Analysis

The purity (


) is calculated using the equation:

[1]
  • 
    : Integrated Area[1][2]
    
  • 
    : Number of protons contributing to the signal
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    : Molecular Weight[1][2][3]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    

Diagnostic Signals (


H NMR in 

):
  • 
     1.8-1.9 ppm (d, 3H, 
    
    
    
    ): Integration target for assay.[1]
  • 
     4.3-4.6 ppm (m, 2H, 
    
    
    
    ): The coupling constants (
    
    
    ) here distinguish diastereomers.[1]
    • Anti (major product from trans-crotonic):

      
       Hz.[1]
      
    • Syn (minor impurity):

      
       Hz.[1]
      

Method 2: RP-HPLC for Impurity Profiling

Principle: Reverse-Phase HPLC separates the main peak from more polar degradation products (e.g., hydroxy-bromo species from hydrolysis) and less polar starting materials.[1] Due to the acidic nature of the analyte, a low pH mobile phase is strictly required to suppress ionization and prevent peak tailing.

Chromatographic Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 210 nm (Reference: 360 nm)
Injection Vol 10 µL
Gradient Program

A gradient is necessary to elute the polar acid early while flushing out late-eluting dimers or brominated oligomers.[1]

Gradient Start 0 min 5% B Hold 2 min 5% B Start->Hold Ramp 15 min 60% B Hold->Ramp Wash 18 min 95% B Ramp->Wash Reequil 25 min 5% B Wash->Reequil

Figure 2: HPLC Gradient Profile.

System Suitability Criteria
  • Tailing Factor:

    
     1.5 (If higher, lower the pH of Mobile Phase A).
    
  • Resolution:

    
     2.0 between the main peak and the nearest impurity.
    
  • RSD (Area):

    
     2.0% for 5 replicate injections.
    

Method 3: GC-FID with Derivatization

Principle: To analyze 2,3-dibromobutyric acid by GC, the carboxylic acid functionality must be masked to increase volatility.[1] Methyl esterification is the preferred route.[1]

Derivatization Protocol (Methylation)

Safety Warning: Perform in a fume hood.


 is corrosive.[1]
  • Weigh 50 mg of sample into a reaction vial.

  • Add 2 mL of 14% Boron Trifluoride (

    
    ) in Methanol .
    
  • Cap tightly and heat at 60°C for 15 minutes.

  • Cool to room temperature.

  • Add 1 mL of n-Hexane and 1 mL of Saturated NaCl solution .

  • Shake vigorously and allow phases to separate.[1]

  • Transfer the top organic layer (Hexane containing the methyl ester) to a GC vial containing anhydrous

    
     (drying agent).
    
GC Parameters[1][5][6][7]
  • Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1), 250°C.

  • Detector: FID, 280°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 25°C/min to 280°C (Hold 3 min)

Interpretation: The methyl ester of the anti-isomer will elute slightly differently from the syn-isomer, allowing for precise diastereomeric excess (de) calculation.

References

  • PubChem. (n.d.).[1] 2,3-Dibromobutyric acid | C4H6Br2O2.[1][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • SIELC Technologies. (2018). HPLC Method for Analysis of 2,3-Dibromopropionic Acid. [Link]

  • Shimadzu. (n.d.).[1] Analysis of Short Chain Fatty Acids by GC. [Link]

  • Organic Syntheses. (1940).[1] Addition of Bromine to Crotonic Acid. Coll. Vol. 2, p. 177. [Link]

Sources

Application Note: Stereoselective Bromination of Unsaturated Acids

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for the Synthesis of erythro-2,3-Dibromo-3-phenylpropanoic Acid

Introduction & Scope

The bromination of unsaturated carboxylic acids is a fundamental transformation in organic synthesis, serving as a critical entry point for the preparation of vicinal dihalides and subsequent elimination reactions to form alkynes. This application note details the experimental setup for the bromination of trans-cinnamic acid.

We present two distinct protocols:

  • Classical Method: Utilizing elemental liquid bromine (

    
    ).
    
  • Green Chemistry Alternative: Utilizing Pyridinium Tribromide (Py[1

    
    ) as a solid-state bromine source.
    

Target Audience: Synthetic chemists, process development scientists, and academic researchers.

Mechanistic Foundation

The reaction proceeds via an electrophilic addition mechanism.[2] The stereochemical outcome is dictated by the geometry of the starting alkene and the anti-addition nature of the reaction.

Stereochemical Pathway

When trans-cinnamic acid reacts with bromine, the formation of a cyclic bromonium ion intermediate prevents free rotation around the C-C bond. The subsequent nucleophilic attack by the bromide ion (


) occurs from the backside (anti-attack), resulting in the exclusive formation of the erythro-diastereomer (racemic mixture of 

and

enantiomers).
Mechanistic Flowchart

BrominationMechanism Substrate trans-Cinnamic Acid (Alkene) Intermediate Cyclic Bromonium Ion (Intermediate) Substrate->Intermediate Electrophilic Attack Reagent Br2 Source (Electrophile) Reagent->Intermediate Transition Backside Attack (Anti-Addition) Intermediate->Transition Product erythro-2,3-Dibromo- 3-phenylpropanoic Acid Transition->Product Stereoselective Formation

Figure 1: Stereochemical pathway showing the conversion of trans-cinnamic acid to the erythro-dibromide via the bromonium ion intermediate.

Safety & Handling Protocols

CRITICAL WARNING: Bromine is highly corrosive, toxic, and volatile.[3]

Hazard CategoryElemental Bromine (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

)
Pyridinium Tribromide (Py[4

)
Physical State Fuming Red LiquidRed Crystalline Solid
Inhalation Risk Extreme (Severe respiratory damage)Moderate (Dust/Vapor irritant)
Skin Contact Causes immediate, deep chemical burnsCorrosive, causes burns
Control Measures Fume hood mandatory . Double-glove (Nitrile + Laminate).Fume hood recommended.[3][5][6] Standard nitrile gloves.[3][7]
Quenching Sodium Thiosulfate (

)
Sodium Bisulfite or Thiosulfate

Emergency Quench Station: Always keep a beaker of 10% sodium thiosulfate solution adjacent to the workspace to neutralize spills immediately.

Experimental Protocols

Protocol A: Classical Liquid Bromine Method

Best for: High-throughput synthesis where atom economy is prioritized over handling safety.

Reagents:

  • trans-Cinnamic acid (1.5 g, 10 mmol)

  • Liquid Bromine (1.6 g, 0.55 mL, 10 mmol)

  • Dichloromethane (DCM) or Glacial Acetic Acid (10 mL)

Procedure:

  • Setup: Clamp a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Attach a reflux condenser.[6][8] If using DCM, ensure the condenser is water-cooled.[6]

  • Dissolution: Add trans-cinnamic acid and solvent (DCM is preferred for ease of removal; Acetic Acid is preferred for direct crystallization). Stir until dissolved.

  • Addition:

    • Caution: In a fume hood, prepare a solution of bromine in 5 mL of solvent.

    • Add the bromine solution dropwise through the top of the condenser over 10 minutes.

    • Observation: The deep red color of bromine should fade as it reacts with the alkene.

  • Reflux: Heat the mixture gently (40°C for DCM, 50-60°C for Acetic Acid) for 20 minutes.

  • Isolation:

    • If DCM was used: Rotary evaporate the solvent to yield a solid.

    • If Acetic Acid was used: Pour the mixture into 25 mL of ice water. The product will precipitate.[2][6][9]

  • Purification: Recrystallize from ethanol/water (1:1).

Protocol B: Green Chemistry Alternative (Pyridinium Tribromide)

Best for: Academic labs, teaching environments, and safer process scaling.

Reagents:

  • trans-Cinnamic acid (1.5 g, 10 mmol)

  • Pyridinium Tribromide (3.2 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • Setup: Place trans-cinnamic acid and glacial acetic acid in a 50 mL RBF with a stir bar.

  • Reagent Addition: Add the solid Pyridinium Tribromide directly to the flask. Use a powder funnel to prevent spillage.

  • Reaction: Attach an air condenser (water cooling is usually unnecessary due to the high boiling point of acetic acid). Heat the mixture to 70°C in a water bath.

  • Monitoring: Stir for 30–45 minutes. The red solid will dissolve, and the solution will eventually turn orange/yellow as the active bromine is consumed.

  • Quenching: Allow the mixture to cool to room temperature. Pour the reaction mixture into 40 mL of crushed ice/water.

  • Isolation: Vacuum filter the resulting white precipitate. Wash the filter cake with cold water to remove residual acetic acid and pyridinium salts.

Experimental Workflow & Validation

Workflow Diagram

ExperimentalWorkflow Start Start: Reagent Prep Reaction Reaction Phase (Reflux/Heat) Start->Reaction Combine Reagents Quench Quench/Precipitation (Ice Water) Reaction->Quench Color Fade Filtration Vacuum Filtration Quench->Filtration Solid Formation Validation Validation (MP & NMR) Filtration->Validation Dry Product

Figure 2: Step-by-step workflow from reagent preparation to analytical validation.

Analytical Validation

To confirm the synthesis of the erythro isomer and ensure purity, utilize the following metrics:

Analytical MethodExpected Result (erythro-isomer)Notes
Melting Point 202–204°C threo-isomer melts at ~95°C or ~189°C (lit. varies, but significantly lower). A sharp MP confirms stereoselectivity.
Appearance White crystalline powderYellow tint indicates residual bromine.
1H NMR Distinct doublet signals for CH-BrCoupling constants (

) differ between erythro and threo forms due to dihedral angles.

Troubleshooting Guide

  • Issue: Product is yellow/orange after filtration.

    • Cause: Trapped elemental bromine.

    • Solution: Wash the filter cake with a dilute sodium thiosulfate solution, then water.

  • Issue: Low yield or no precipitate.

    • Cause: Too much solvent or failure to cool sufficiently.

    • Solution: Concentrate the solvent volume by 50% and place the flask in an ice-salt bath (-10°C).

  • Issue: Melting point depression (e.g., 160–180°C).

    • Cause: Mixture of diastereomers (rare with trans-cinnamic acid) or impure starting material.

    • Solution: Recrystallize from hot ethanol.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocol for halogenation).[3][5]

  • McKenzie, L. C.; Huffman, L. M.; Hutchison, J. E. "The Evolution of a Green Chemistry Laboratory Experiment: Greener Brominations of Stilbene." Journal of Chemical Education2005 , 82(2), 306. [Link]

  • PubChem. "Bromine - Safety and Hazards." National Library of Medicine. [Link]

  • Organic Syntheses. "Bromination of Cinnamic Acid." Organic Syntheses Coll. Vol. 1, p.202. [Link]

  • Royal Society of Chemistry. "Bromination of Cinnamic Acid - Stereochemistry." Comprehensive Organic Chemistry Experiments. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: NMR Analysis of 2,3-Dibromobutyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers synthesizing 2,3-Dibromobutyric acid. It is structured to troubleshoot specific NMR anomalies encountered during the bromination of crotonic acid.

Subject: Troubleshooting Impurities & Stereochemical Verification via


H NMR
Applicable Protocol:  Bromination of trans-Crotonic Acid
Audience:  Medicinal Chemists, Process Development Scientists
Quick Navigation
  • (What it should look like)

  • (Starting material, solvents, byproducts)

  • (Distinguishing diastereomers)

  • (Root cause analysis)

Module 1: The "Gold Standard" Spectrum

User Query: "I have isolated my product. How do I verify it is pure (2RS,3SR)-2,3-dibromobutyric acid and not a mixture?"

Technical Response: The synthesis typically involves the anti-addition of bromine (


) to trans-crotonic acid. This yields the racemic (2RS, 3SR)  diastereomer (often historically referred to as the erythro form, though nomenclature varies).

Key NMR Signatures (


, 400 MHz): 
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Diagnostic Note
C4-Methyl (

)
1.80 – 1.95Doublet (d)

Distinct from starting material methyl.
C3-Methine (

)
4.20 – 4.40Multiplet (dq)ComplexOften overlaps with C2, but integrates 1:1.
C2-Methine (

)
4.50 – 4.70Doublet (d)

Critical Check: Large

indicates anti-periplanar H-H relationship in the dominant conformer.
-COOH 10.0 – 12.0Broad SingletN/AHighly dependent on concentration and water content.

Analyst Note: The coupling constant


 is your primary stereochemical probe. A value of 10-11 Hz  confirms the expected diastereomer (derived from trans-crotonic acid). If you observe a smaller coupling (2-5 Hz), you likely have the threo isomer (from cis-isocrotonic acid impurity) or a different conformer population [1, 2].
Module 2: Identifying Common Impurities

User Query: "My spectrum has extra peaks. What are the most likely contaminants?"

Technical Response: Use the following decision matrix to identify impurities based on chemical shift anomalies.

1. Unreacted Starting Material (Crotonic Acid)
  • Symptom: Sharp doublets/multiplets in the alkene region.

  • Diagnostic Peaks:

    • 
       5.85 (doublet, 
      
      
      
      Hz,
      
      
      -vinyl proton).
    • 
       7.10 (multiplet, 
      
      
      
      -vinyl proton).
    • 
       1.92 (doublet, methyl group).
      
  • Root Cause: Incomplete reaction, insufficient bromine equivalents, or old bromine reagent.

2. Bromohydrin Side Product (2-bromo-3-hydroxybutyric acid)
  • Symptom: New signals slightly upfield of the product methines; appearance of exchangeable protons.

  • Diagnostic Peaks:

    • 
       4.0 – 4.2 (CH-OH proton).
      
    • Shift of methyl doublet to

      
       1.3 – 1.5.
      
  • Root Cause: Presence of water in the solvent or atmosphere. The bromonium intermediate is intercepted by

    
     instead of 
    
    
    
    .
  • Remediation: Ensure anhydrous conditions (e.g., dry DCM or Acetic Acid) and use a drying tube [3].

3. Elimination Product (2-bromo-2-butenoic acid)
  • Symptom: Vinyl proton signal appearing around 7.5 ppm.

  • Diagnostic Peaks:

    • 
       7.3 – 7.6 (Vinyl CH).
      
  • Root Cause: Overheating during workup or basic conditions promoting dehydrobromination.

4. Solvent Residues (Common Traps)
  • Acetic Acid: Singlet at

    
     2.10.
    
  • Dichloromethane: Singlet at

    
     5.30.
    
  • Toluene: Multiplets at

    
     7.1 – 7.3 and singlet at 
    
    
    
    2.36.
Module 3: Stereochemical Troubleshooting

User Query: "My coupling constant is around 4 Hz, not 10 Hz. What happened?"

Technical Response: This indicates you have isolated the (2RS, 3RS) diastereomer (often called threo), or you are observing a different conformational equilibrium.

Scenario A: Starting Material Contamination

  • Cause: Did you use Isocrotonic acid (cis-2-butenoic acid) instead of Crotonic acid?

  • Mechanism: Cis-alkene + anti-addition

    
     (2RS, 3RS) product.
    
  • NMR Evidence: The (2RS, 3RS) isomer typically displays a smaller

    
     (approx. 2-5 Hz) because the stable conformer places the protons in a gauche relationship [4].
    

Scenario B: Isomerization

  • Cause: Radical mechanism interference.

  • Mechanism: If the reaction was run in direct sunlight without radical inhibitors, reversible attack of Br radical can isomerize the double bond before addition is complete.

Module 4: Process Optimization & Logic Flow

User Query: "How do I prevent these impurities in the next batch?"

Technical Response: The following workflow visualizes the critical decision nodes in the synthesis to ensure spectral purity.

SynthesisWorkflow Start Start: Trans-Crotonic Acid Reaction Reaction: Br2 Addition (Solvent: DCM or AcOH) Start->Reaction CheckWater Critical Check: Is System Anhydrous? Reaction->CheckWater Bromonium Intermediate: Bromonium Ion CheckWater->Bromonium Yes Impurity1 Impurity: Bromohydrin (2-bromo-3-hydroxy...) CheckWater->Impurity1 No (Water Present) PathProduct Pathway A: Attack by Br- Bromonium->PathProduct PathImpurity Pathway B: Attack by H2O Bromonium->PathImpurity Trace H2O Product Product: 2,3-Dibromobutyric Acid (Anti-Addition) PathProduct->Product PathImpurity->Impurity1 Analysis NMR Analysis Product->Analysis Decision J(2,3) Value? Analysis->Decision Correct 10-11 Hz: Pure Product Decision->Correct Large J Wrong 2-5 Hz: Wrong Diastereomer (Check Starting Material) Decision->Wrong Small J

Figure 1: Reaction logic flow and impurity pathways for 2,3-dibromobutyric acid synthesis.

Summary of Troubleshooting Steps:
  • Dry Solvents: Always use anhydrous solvents to prevent bromohydrin formation.

  • Protect from Light: Perform bromination in the dark to prevent radical-induced isomerization of the alkene.

  • Temperature Control: Keep reaction

    
     to prevent elimination side reactions.
    
  • Workup: Wash with sodium bisulfite (

    
    ) to remove orange bromine color (which can cause paramagnetic broadening in NMR).
    
References
  • Reich, H. J. (n.d.).[1] Coupling Constants (J values). University of Wisconsin-Madison. Retrieved from [Link]

  • Buckles, R. E., et al. (1952). The Addition of Bromine to Crotonic Acid and to Ethyl Crotonate. UNI ScholarWorks. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same?. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2,3-Dibromobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive resource for the effective purification of crude 2,3-dibromobutyric acid. It is designed to offer both practical, step-by-step protocols and a deeper understanding of the chemical principles at play, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Introduction: Understanding the Challenges

Crude 2,3-dibromobutyric acid, typically synthesized via the bromination of crotonic acid, often contains a mixture of stereoisomers, unreacted starting materials, and various side-products. The primary purification challenges lie in removing these impurities while preserving the desired stereoisomeric integrity of the final product. This guide will focus on robust purification techniques, primarily recrystallization and, where applicable, the resolution of diastereomers.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 2,3-dibromobutyric acid in a question-and-answer format.

Question 1: My recrystallization yields are very low. What are the likely causes and how can I improve them?

Answer:

Low recovery during recrystallization is a common issue that can often be rectified by careful optimization of the procedure. The primary culprits are typically using an excessive amount of solvent or premature crystallization.

  • Causality: The principle of recrystallization relies on the differential solubility of your compound in a hot versus a cold solvent. If too much solvent is used, your product will remain in the mother liquor even upon cooling, drastically reducing the yield. Conversely, if the solution cools too rapidly, the product may crash out of solution, trapping impurities within the crystals.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until complete dissolution is achieved.

    • Slow Cooling is Crucial: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of large, pure crystals. Do not immediately place the flask in an ice bath. Once the solution has reached room temperature and crystal formation has ceased, then you can proceed with cooling in an ice bath to maximize recovery.

    • Solvent Selection: Ensure you have selected an appropriate solvent or solvent system. An ideal solvent will dissolve the 2,3-dibromobutyric acid when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

    • Check for Product in Mother Liquor: After filtration, you can test the mother liquor for the presence of your product (e.g., by spotting on a TLC plate). If a significant amount of product remains, you can try to recover it by evaporating some of the solvent and attempting a second crystallization.

Question 2: After recrystallization, my product is still impure. How can I remove persistent impurities?

Answer:

Persistent impurities often co-crystallize with the product due to similar solubility profiles or are trapped within the crystal lattice.

  • Causality: The most common impurity in the synthesis from crotonic acid is unreacted crotonic acid or its esters. Additionally, side-products from the bromination reaction may be present. If the chosen recrystallization solvent has similar solubility characteristics for both your product and the impurity, simple recrystallization may not be sufficient.

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.

    • Utilize a Solvent Pair: If a single solvent is not providing adequate separation, a two-solvent (binary) system can be employed. The crude product should be dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which the product is sparingly soluble) is added dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common starting point for polar compounds is a mixture like ethanol and water or hexane and ethyl acetate.

    • Activated Charcoal Treatment: If your product has a noticeable color, this may be due to high molecular weight, colored byproducts. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product.

    • Analytical Purity Assessment: It is critical to have a reliable method to assess purity. High-Performance Liquid Chromatography (HPLC) is an excellent technique for this purpose. For a similar compound, 2,3-dibromopropionic acid, a reverse-phase HPLC method using a mobile phase of acetonitrile and water with a phosphoric acid modifier has been shown to be effective.[1] Gas Chromatography (GC) or GC-MS can also be used, potentially with derivatization to improve volatility.

Question 3: I have a mixture of diastereomers of 2,3-dibromobutyric acid. How can I separate them?

Answer:

Separating diastereomers is possible because they have different physical properties, including solubility. The most common method for resolving acidic diastereomers is through the formation of diastereomeric salts.

  • Causality: By reacting the racemic mixture of your carboxylic acid with a single enantiomer of a chiral base (a resolving agent), you form a mixture of diastereomeric salts. These salts (e.g., (R)-acid-(R)-base and (S)-acid-(R)-base) are no longer mirror images and will have different solubilities in a given solvent.

  • Troubleshooting & Protocol Outline:

    • Selection of a Resolving Agent: Choose an optically pure chiral amine. Common choices include brucine, strychnine, or synthetic amines like (R)- or (S)-1-phenylethylamine.

    • Salt Formation: Dissolve the crude diastereomeric mixture of 2,3-dibromobutyric acid in a suitable solvent. Add an equimolar amount of the chiral resolving agent.

    • Fractional Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution upon slow cooling. The choice of solvent is critical here and may require some experimentation.

    • Isolation and Regeneration: The crystallized salt is isolated by filtration. The purified diastereomer of 2,3-dibromobutyric acid can then be regenerated by treating the salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and remove the chiral amine salt.[2]

    • Purity Analysis: The optical purity of the separated diastereomers can be determined using chiral HPLC or by measuring the specific rotation with a polarimeter.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 2,3-dibromobutyric acid?

A1: Pure 2,3-dibromobutyric acid is a white crystalline solid.[3] The melting point is reported to be in the range of 86-90°C.[4] A sharp melting point within this range is a good indicator of purity.

Q2: What are the main impurities I should expect from the synthesis of 2,3-dibromobutyric acid from crotonic acid?

A2: The primary impurities are likely to be:

  • Unreacted Crotonic Acid: The starting material for the synthesis.

  • Monobrominated Butyric Acid: Incomplete bromination can lead to this byproduct.

  • Other Brominated Species: Depending on the reaction conditions, other brominated byproducts could form.

  • Esters of 2,3-dibromobutyric acid: If an alcohol was used as a solvent during the synthesis, esterification can occur. It has been noted that esters of the product can be contaminants.

Q3: How should I store purified 2,3-dibromobutyric acid?

A3: It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Q4: Is 2,3-dibromobutyric acid hazardous?

A4: Yes, it is a corrosive solid that can cause severe skin burns and eye damage.[4] Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general workflow for the recrystallization of crude 2,3-dibromobutyric acid. The choice of solvent is critical and may require preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount of the crude product into several test tubes.
  • Add a few drops of different solvents to each tube and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
  • Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound when hot.
  • Allow the dissolved solutions to cool. The best solvent will be one in which crystals form upon cooling.
  • Common solvent systems for carboxylic acids include water, ethanol, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.

2. Recrystallization:

  • Place the crude 2,3-dibromobutyric acid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
  • If the solution is colored, add a very small amount of activated charcoal and boil for a few minutes.
  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
  • Allow the filtrate to cool slowly to room temperature.
  • Once crystal formation appears to be complete, cool the flask in an ice bath for 15-20 minutes to maximize crystal yield.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purity Assessment by HPLC (Adapted from a similar compound)

This is a starting point for developing an HPLC method for purity analysis.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Detection: UV at a wavelength where the compound absorbs (e.g., around 210 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude 2,3-Dibromobutyric Acid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (optional: with charcoal) Dissolve->HotFilter Remove insolubles & color Cool Slow Cooling & Crystallization Dissolve->Cool If no insolubles HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Drying Wash->Dry Pure Pure 2,3-Dibromobutyric Acid Dry->Pure Analysis Purity Analysis (e.g., HPLC, Melting Point) Pure->Analysis DiastereomerResolution cluster_start Starting Mixture cluster_salts Diastereomeric Salts cluster_separated Separated Components cluster_final Pure Enantiomers Racemic Racemic Mixture (R-acid & S-acid) ResolvingAgent Add Chiral Resolving Agent ((R)-base) Racemic->ResolvingAgent Salt1 (R-acid)-(R-base) Salt ResolvingAgent->Salt1 Salt2 (S-acid)-(R-base) Salt ResolvingAgent->Salt2 Crystallization Fractional Crystallization Salt1->Crystallization Salt2->Crystallization Solid Less Soluble Salt (e.g., (R-acid)-(R-base)) Crystallization->Solid Solution More Soluble Salt in Mother Liquor (e.g., (S-acid)-(R-base)) Crystallization->Solution Acidification1 Acidification (HCl) Solid->Acidification1 Acidification2 Acidification (HCl) Solution->Acidification2 PureR Pure (R)-acid Acidification1->PureR PureS Pure (S)-acid Acidification2->PureS

Caption: Logical steps for the resolution of enantiomers via diastereomeric salt formation.

References

  • SIELC Technologies. (2018). 2,3-Dibromopropionic acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • ChemSrc. 2,3-dibromobutyric acid | CAS#:600-30-6. Retrieved from [Link]

  • PubChem. 2,3-Dibromobutyric acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Ambiguous Peaks in 2,3-Dibromobutyric Acid ¹H NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving ambiguities in the ¹H NMR spectrum of 2,3-dibromobutyric acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting their NMR data for this and similar halogenated compounds. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles.

FAQ 1: Why does my ¹H NMR spectrum of 2,3-dibromobutyric acid show more peaks than I expect?

Answer:

The most common reason for a more complex spectrum than anticipated is the presence of diastereomers. 2,3-Dibromobutyric acid has two chiral centers (at C2 and C3), which means it can exist as two pairs of enantiomers, which are diastereomeric to each other: the erythro and threo forms.[1]

  • Erythro isomer: The two bromine atoms are on the same side in a Fischer projection.

  • Threo isomer: The two bromine atoms are on opposite sides in a Fischer projection.

Diastereomers are different chemical compounds with distinct physical properties, including unique NMR spectra. Therefore, if your sample is a mixture of these diastereomers, you will observe two sets of peaks, effectively superimposing two different spectra.

Initial Verification Steps:
  • Check Synthesis Stereoselectivity: Review the synthetic route used to prepare the 2,3-dibromobutyric acid. Many common routes, such as the bromination of crotonic acid, can produce a mixture of diastereomers.

  • Chromatographic Analysis: Use techniques like HPLC or GC, possibly with a chiral column, to see if your sample can be separated into multiple components.

FAQ 2: The peaks for the methine (CH) and methyl (CH₃) protons are broad and poorly resolved. What are the likely causes and solutions?

Answer:

Broad peaks in the aliphatic region of your spectrum can stem from several factors, ranging from sample preparation to dynamic processes within the molecule.

Common Causes and Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve peak broadening.

G A Start: Broad Peaks Observed B Check Basic Spectrometer Parameters A->B C Is shimming optimal? B->C D Re-shim the spectrometer C->D No E Check Sample Concentration & Solubility C->E Yes D->E F Is sample fully dissolved and not too concentrated? E->F G Prepare a more dilute sample or try a different solvent F->G No H Consider Dynamic Effects F->H Yes G->H I Are conformational changes or chemical exchange likely? H->I J Perform Variable Temperature (VT) NMR I->J Yes K End: Peaks Resolved I->K No, consult specialist J->K

Caption: Troubleshooting workflow for broad NMR peaks.

  • Spectrometer Shimming: Poor shimming of the magnetic field is a primary cause of broad peaks.[2] Always ensure the spectrometer is properly shimmed before acquiring data.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[2] Diluting the sample may resolve this.

  • Solubility: If the compound is not fully dissolved, the sample is not homogenous, which will result in broad lines.[2] Consider a different deuterated solvent if solubility is an issue.

  • Dynamic Processes: Molecules are not static. 2,3-Dibromobutyric acid can undergo conformational changes (rotation around the C2-C3 bond) that can be on a timescale that broadens NMR signals.[3][4]

Advanced Solution: Variable Temperature (VT) NMR

If you suspect dynamic processes, VT-NMR is a powerful tool.[3]

  • Cooling the sample: Slows down the rate of conformational exchange. If the exchange is the cause of broadening, the peaks should sharpen at lower temperatures.[4]

  • Heating the sample: Increases the rate of exchange. This can sometimes cause broad peaks to coalesce into a single, sharp, averaged signal.

FAQ 3: The carboxylic acid proton (-COOH) is either a very broad hump or completely missing. How can I confirm its presence?

Answer:

The carboxylic acid proton is an "exchangeable proton," and its appearance in an ¹H NMR spectrum is often problematic.[5]

  • Chemical Exchange: The acidic proton can exchange with other acidic protons, such as trace amounts of water in the deuterated solvent.[6][7] This exchange can be fast, slow, or intermediate on the NMR timescale, leading to a sharp peak, two distinct peaks, or a broad, often "invisible" peak, respectively.[6]

  • Hydrogen Bonding: Carboxylic acids tend to form hydrogen-bonded dimers, which also influences the chemical shift and broadness of the -COOH proton signal.[8][9] This signal typically appears in the downfield region of 10-12 ppm.[8][9]

Protocol for Confirming the -COOH Proton:

This is a definitive method to identify an exchangeable proton signal.

The D₂O Shake Experiment:

  • Acquire a standard ¹H NMR spectrum of your sample in a non-protic solvent like CDCl₃ or acetone-d₆.

  • Add a single drop of deuterium oxide (D₂O) to your NMR tube.

  • Shake the tube vigorously for a few minutes to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The signal corresponding to the -COOH proton will disappear or be significantly reduced in intensity.[8][9] This is because the acidic proton exchanges with deuterium from D₂O, and deuterium is not observed in a standard ¹H NMR experiment.

FAQ 4: How can I definitively assign the peaks to the erythro and threo diastereomers?

Answer:

Distinguishing between the spectra of the erythro and threo diastereomers requires a more detailed analysis of coupling constants and may necessitate 2D NMR experiments.

Analysis of Vicinal Coupling Constants (³J)

The key to differentiating these diastereomers lies in the vicinal coupling constant (³JHH) between the protons on C2 and C3. This coupling is dependent on the dihedral angle between the H-C2-C3-H bonds, a relationship described by the Karplus equation .[10][11]

  • Threo Isomer: In its most stable staggered conformation, the protons on C2 and C3 are often in an anti-periplanar arrangement (180° dihedral angle). This leads to a larger ³JHH value (typically 8-12 Hz).

  • Erythro Isomer: In its most stable staggered conformation, the protons on C2 and C3 are in a gauche arrangement (~60° dihedral angle). This results in a smaller ³JHH value (typically 2-5 Hz).

Table 1: Expected Coupling Constants for 2,3-Dibromobutyric Acid Diastereomers

Diastereomer H-C2-C3-H Dihedral Angle (Stable Conformation) Expected ³JHH
Threo ~180° (anti) Larger (8-12 Hz)

| Erythro | ~60° (gauche) | Smaller (2-5 Hz) |

Advanced Techniques for Unambiguous Assignment

If the 1D spectrum is too crowded or overlapping, 2D NMR techniques are invaluable for structural elucidation.[12][13]

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Elucidation cluster_results Results A Ambiguous 1D ¹H Spectrum B COSY (Correlation Spectroscopy) A->B C HSQC (Heteronuclear Single Quantum Coherence) A->C D HMBC (Heteronuclear Multiple Bond Correlation) A->D E Establish H-H Connectivity (Identifies spin systems for each diastereomer) B->E F Correlate Protons to Directly Attached Carbons (Confirms C-H assignments) C->F G Identify Long-Range H-C Correlations (Confirms overall structure and connectivity) D->G H Unambiguous Structural Assignment E->H F->H G->H

Caption: Workflow for using 2D NMR to resolve structural ambiguity.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other.[14] It is the best way to trace the H-C2-C3-H(CH₃) spin system for each diastereomer separately, even in a mixture.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon signal of the carbon it is directly attached to.[14][15] This is extremely useful for confirming that a proton signal at a certain chemical shift belongs to a CH or a CH₃ group.

  • NOESY/EXSY (Nuclear Overhauser Effect Spectroscopy/Exchange Spectroscopy): If the diastereomers are in equilibrium (interconverting), an EXSY experiment can show cross-peaks between the signals of the two forms, providing direct evidence of the dynamic process.[16]

By systematically applying these troubleshooting steps and advanced analytical techniques, you can overcome the challenges presented by the ¹H NMR spectrum of 2,3-dibromobutyric acid and confidently determine the structure and composition of your sample.

References
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. Available from: [Link]

  • ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum?. Available from: [Link]

  • Reddit. (2022). Protons Carboxylic acids in 1H NMR. Available from: [Link]

  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Stack Exchange. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. Available from: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Wikipedia. Karplus equation. Available from: [Link]

  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Available from: [Link]

  • ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products. Available from: [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts. Available from: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]

  • National Institutes of Health. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Journal of Organic Chemistry. (1968). Absolute configurations of the (–)-erythro and (–)-threo-2,3-dihydroxybutyric acids. Available from: [Link]

  • YouTube. (2022). dihedral angles, J-values, & the Karplus equation. Available from: [Link]

  • OpenOChem Learn. Alkanes. Available from: [Link]

  • University of Oxford. Variable Temperature NMR Experiments. Available from: [Link]

  • YouTube. (2021). NMR Spectroscopy: Diastereotopism. Available from: [Link]

  • University of Missouri–St. Louis. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available from: [Link]

  • Reddit. (2024). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Available from: [Link]

  • Fiveable. Karplus Equation Definition. Available from: [Link]

  • Organic Chemistry Data. Measuring Rates by NMR. Available from: [Link]

  • Modgraph. (2000). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Available from: [Link]

  • Journal of Cheminformatics. (2023). DeepSAT: Learning Molecular Structures from Nuclear Magnetic Resonance Data. Available from: [Link]

  • Chemistry Stack Exchange. (2022). How might one distinguish between two acyclic diastereomers other than by X-ray diffraction?. Available from: [Link]

  • Chegg.com. (2022). Solved The 1H NMR spectrum of one isomer of. Available from: [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]

  • YouTube. (2018). Chemical Shift In NMR Spectroscopy. Available from: [Link]

  • ResearchGate. (2025). C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Available from: [Link]

  • Chemistry LibreTexts. (2024). 25: Dynamic NMR. Available from: [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]

  • CONFLEX Tutorials. NMR coupling constant calculation. Available from: [Link]

  • ResearchGate. (2025). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. Available from: [Link]

  • National Institutes of Health. An introduction to NMR-based approaches for measuring protein dynamics. Available from: [Link]

  • ResearchGate. (2025). 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. Available from: [Link]

  • ACS Publications. (2021). Similarities and Differences among Protein Dynamics Studied by Variable Temperature Nuclear Magnetic Resonance Relaxation. Available from: [Link]

  • Thieme. (1995). 3. 1H NMR Spectroscopy. Available from: [Link]

  • Bartleby. (2023). 2,3-Dibromobutanoic acid has two chiral carbons and four stereoisomers. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1-bromobutane. Available from: [Link]

Sources

optimizing reaction conditions for the dehydrobromination of 2,3-Dibromobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DBA-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimization of Reaction Conditions & Troubleshooting

Introduction: The Reaction Landscape

Welcome to the technical support hub for the dehydrobromination of 2,3-dibromobutyric acid. This transformation is a classic example of a base-promoted E2 elimination , typically used to synthesize 2-bromo-2-butenoic acid (also known as


-bromocrotonic acid).

While conceptually simple, this reaction is sensitive. The presence of two bromine atoms and an acidic proton creates a "fork in the road" where slight deviations in conditions can lead to three distinct outcomes:

  • Target Product: Mono-dehydrobromination to the alkene (2-bromo-2-butenoic acid).

  • Over-Reaction: Double dehydrobromination to the alkyne (2-butynoic acid/tetrolic acid).

  • Side Reaction: Decarboxylation or polymerization.

This guide provides the protocols and troubleshooting logic required to navigate these pathways.

Module 1: Optimized Protocol (The "Golden Path")

User Query: "What are the standard conditions to maximize the yield of the alkene and avoid the alkyne?"

The Specialist’s Response

To stop at the alkene stage, you must control the basicity and stoichiometry . The use of Ethanolic KOH is the industry standard because it balances solubility with base strength. Aqueous bases often lead to slower rates or hydrolysis side-products, while stronger bases (like


-BuOK) promote the second elimination to the alkyne.
Standard Operating Procedure (SOP)
ParameterRecommended ConditionRationale
Solvent Absolute Ethanol (EtOH)Solubilizes the organic acid and the base; supports E2 mechanism.
Base Potassium Hydroxide (KOH)Strong enough to deprotonate C3, but controllable.
Stoichiometry 2.1 to 2.5 equivalents1 eq neutralizes the -COOH; 1.1–1.5 eq effects the elimination.
Temperature Reflux (

)
Required to overcome the activation energy for elimination.
Time 2–4 HoursExtended times increase risk of alkyne formation.
Step-by-Step Workflow
  • Neutralization: Dissolve 2,3-dibromobutyric acid (10 mmol) in absolute ethanol (20 mL). Cool to

    
    .
    
  • Base Addition: Add a solution of KOH (22 mmol) in ethanol dropwise.

    • Critical: The first equivalent simply forms the potassium carboxylate salt. The exotherm must be controlled to prevent premature, uncontrolled elimination.

  • Reflux: Heat the mixture to reflux for 3 hours. Monitoring by TLC (or HPLC) is essential. Look for the disappearance of the starting material spot.

  • Quench: Cool to room temperature. Evaporate most of the ethanol under reduced pressure.

  • Acidification: Dissolve the residue in minimal water and acidify carefully with cold 1N H₂SO₄ to pH ~2.

    • Warning: Use sulfuric acid rather than HCl to avoid halide exchange, though dilute HCl is acceptable if temperature is low.

  • Extraction: Extract with diethyl ether or ethyl acetate. Dry over MgSO₄ and concentrate.

Module 2: Troubleshooting & Diagnostics

User Query: "My reaction failed. How do I identify what went wrong based on my impurities?"

Diagnostic Table
SymptomProbable CauseCorrective Action
Product is 2-butynoic acid (Alkyne) Over-Elimination: Too much base (>3 eq) or reflux time was too long.Reduce KOH to 2.1 eq. Reduce reflux time. Monitor reaction progress strictly.
Low Yield / Recovery Decarboxylation: Reaction temperature too high or acidification was too exothermic.Keep workup cold (

). Ensure ethanol is removed before acidification to minimize esterification side-reactions.
Starting Material Remains Wet Reagents: Water in the ethanol or old KOH pellets (mostly carbonate).Use fresh KOH pellets and absolute ethanol. Water solvates the base, reducing its nucleophilicity/basicity (E2 suppression).
Wrong Isomer (Z vs E) Stereochemical Mismatch: Starting material diastereomer purity.Check the stereochemistry of your starting 2,3-dibromobutyric acid (see Module 3).
Visual Troubleshooting Logic

Troubleshooting Start Reaction Analysis CheckTLC Check TLC/HPLC Start->CheckTLC Result1 Starting Material Present CheckTLC->Result1 Incomplete Result2 Alkyne Detected CheckTLC->Result2 Over-reaction Result3 Alkene (Target) Formed CheckTLC->Result3 Success Action1 Increase Reflux Time Check Base Quality Result1->Action1 Action2 Reduce Base Equiv. Lower Temp Result2->Action2 Action3 Proceed to Workup (Cold Acidification) Result3->Action3

Figure 1: Decision tree for troubleshooting reaction outcomes based on intermediate analysis.

Module 3: Stereochemical Control (The "Hidden Variable")

User Query: "I need the (Z)-isomer specifically. Does the starting material matter?"

The Specialist’s Insight

Yes, absolutely. The dehydrobromination of 2,3-dibromobutyric acid proceeds via an anti-periplanar E2 mechanism . This means the stereochemistry of the product is strictly dictated by the stereochemistry of the starting material. You cannot "force" the product geometry by changing the solvent; you must select the correct diastereomer of the reactant.

The Mechanistic Rule
  • Reaction: Removal of

    
     (from C3) and 
    
    
    
    (from C2).
  • Requirement:

    
     and 
    
    
    
    must be anti-parallel (
    
    
    ) in the transition state.
Stereochemical Correlation Table
Starting Material DiastereomerTransition State GeometryMajor Product Isomer
(2R, 3R)-Erythro Methyl and Carboxyl groups are Cis in the reactive conformer.(Z)-2-bromo-2-butenoic acid (Groups end up Cis)
(2R, 3S)-Threo Methyl and Carboxyl groups are Trans in the reactive conformer.(E)-2-bromo-2-butenoic acid (Groups end up Trans)

Note: Commercial 2,3-dibromobutyric acid is often a mixture of diastereomers. If stereopurity is critical, you must purify the starting material or the final product via recrystallization.

Pathway Visualization

Mechanism Substrate 2,3-Dibromobutyric Acid (Erythro Isomer) Transition Transition State (Anti-Periplanar H-Br) Substrate->Transition KOH / EtOH Product (Z)-2-Bromo-2-butenoic Acid Transition->Product -HBr SideProduct 2-Butynoic Acid (Alkyne) Product->SideProduct Excess Base / Heat (2nd Elimination)

Figure 2: Reaction pathway showing the primary elimination to the alkene and the risk of secondary elimination to the alkyne.

References

  • PubChem. 2,3-Dibromobutyric acid (Compound Summary). National Library of Medicine. [Link]

  • James, T. C. (1910). "The action of alcoholic potash on the 2,3-dibromobutyric acids." Journal of the Chemical Society, Transactions.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

strategies to prevent decomposition of 2,3-Dibromobutyric acid during storage

[1]

Topic: Strategies to Prevent Decomposition of 2,3-Dibromobutyric Acid Document ID: TS-DBBA-001 Audience: Chemical Researchers, Process Chemists, QA/QC Managers[1]

The Stability Profile: Why It Decomposes

To prevent decomposition, one must understand the molecular vulnerabilities of 2,3-Dibromobutyric acid (2,3-DBBA) .[1] This compound is a vicinal dibromide , a structural motif inherently prone to specific degradation pathways that are accelerated by environmental stress.[1]

The Mechanism of Failure

The primary decomposition route is Dehydrohalogenation (loss of HBr), followed by Radical Degradation .

  • E2 Elimination (Dehydrohalogenation): The bromine atoms are electron-withdrawing, increasing the acidity of the

    
    -proton.[1] Even mild heating or the presence of basic impurities (including water acting as a base) can trigger the elimination of Hydrogen Bromide (HBr). This collapses the structure into 2-bromo-2-butenoic acid .[1]
    
    • Self-Catalysis: The released HBr is acidic and corrosive; while it doesn't catalyze the elimination (which is base-promoted), it degrades packaging and can catalyze downstream polymerization or hydrolysis.

  • Photolytic Cleavage: The C-Br bond is weak (~280 kJ/mol).[1] Exposure to UV or visible light causes homolytic fission, generating bromine radicals (

    
    ).[1] These radicals propagate chain reactions, turning the solid yellow/brown due to elemental bromine (
    
    
    ) formation.[1]
Decomposition Pathway Diagram[1]

Decomposition_PathwaysDBBA2,3-Dibromobutyric Acid(White Solid)EliminationE2 Elimination(Loss of HBr)DBBA->Elimination ActivationRadicalHomolytic Fission(Radical Formation)DBBA->Radical Energy InputHeatHeat / Base / MoistureHeat->EliminationLightUV / LightLight->RadicalCrotonic2-Bromo-2-butenoic acid(Impurity)Elimination->CrotonicBromineBr2 (Yellow/Brown Color)Radical->Bromine

Figure 1: Mechanistic pathways leading to the degradation of 2,3-Dibromobutyric acid.[1]

The Defense: Storage Protocols (S.A.F.E. System)

Do not treat 2,3-DBBA as a standard shelf-stable acid.[1] Use the S.A.F.E. protocol to maximize shelf life (12–24 months).

Shield (Light Protection)[1][2]
  • Requirement: Amber glass vials or aluminum-wrapped containers.

  • Reasoning: Prevents photon-induced homolytic cleavage of the C-Br bond.[1]

  • Critical Check: If the white solid turns yellow, light containment has failed.[1]

Atmosphere (Inert Gas)[1]
  • Requirement: Headspace must be backfilled with Argon (preferred) or Nitrogen.[1]

  • Reasoning: Argon is heavier than air and provides a superior blanket.[1] This prevents moisture ingress (which promotes hydrolysis) and oxidative degradation.[1]

  • Protocol: Flush container with Argon for 15 seconds before sealing.

Fridge (Temperature Control)
  • Requirement: Store at 2°C to 8°C .

  • Reasoning: Lowering kinetic energy reduces the rate of spontaneous dehydrohalogenation.[1]

  • Warning: Do not freeze (-20°C) unless the container is perfectly sealed against moisture; freeze-thaw cycles can introduce condensation, which is more damaging than 4°C storage.[1]

Enclosure (Container Material)[1][3][4][5][6]
  • Requirement: Glass (borosilicate) with PTFE-lined caps.[1]

  • Avoid: Metal containers (corrosion risk from HBr) or standard polyethylene (permeable to brominated vapors over time).[1]

Quick Reference Data Table
ParameterSpecificationCritical Limit
Temperature 2°C – 8°C> 25°C (Accelerates elimination)
Appearance White to off-white crystalline solidYellow/Brown (Bromine release)
Melting Point 86°C – 87°C< 82°C (Significant impurity)
Headspace Argon / NitrogenAir (Moisture/Oxygen)

Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: My sample has turned a faint yellow. Is it still usable?

  • Diagnosis: This indicates early-stage radical decomposition liberating trace elemental bromine (

    
    ).[1]
    
  • Action: If the color is faint, check the melting point. If it remains within 1–2°C of the literature value (86–87°C), it is likely >98% pure and usable for most synthesis. If deep yellow/brown, recrystallization is required.[1]

Q2: Upon opening the bottle, there is a sharp, acrid smell (different from the acid smell).

  • Diagnosis: This is Hydrogen Bromide (HBr) gas, a byproduct of dehydrohalogenation.[1]

  • Action: The sample has degraded significantly. Vent in a fume hood. Perform a purity check (NMR or Titration).[1] If HBr is present, the stoichiometry of your downstream reaction will be compromised.

Q3: Can I store a solution of 2,3-DBBA?

  • Answer: No.

  • Reasoning: In solution, the molecules have higher mobility, and solvent effects can stabilize transition states for elimination. Protic solvents (alcohols) can lead to solvolysis.[1] Store only as a dry solid.

Q4: What is the best method to verify purity?

  • Method A (Rapid): Melting Point.[1][2] Sharp melting at 86-87°C confirms high purity.[1]

  • Method B (Definitive): H-NMR in

    
    .[1] Look for the disappearance of the chiral center protons and the appearance of alkene protons (associated with crotonic acid derivatives) around 6.0–7.0 ppm.
    

Recovery Protocol: Recrystallization

If your sample has degraded (MP < 82°C or strong coloration), use this protocol to restore purity.[1]

Prerequisites:

  • Fume hood (Bromine/HBr vapors).[1]

  • Solvent system: Chloroform (

    
    )  or Hexane/Ethyl Acetate .[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the degraded solid in a minimum amount of hot Chloroform (

    
    ).
    
    • Note: Chloroform is preferred for halo-acids as it solubilizes the acid but is poor for ionic impurities.[1]

  • Filtration (Optional): If there are dark, insoluble specks (polymerized material), filter the hot solution through a glass frit.

  • Crystallization: Allow the solution to cool slowly to room temperature, then move to a fridge (4°C).

    • Anti-solvent: If crystals do not form, add dropwise cold Hexane until turbidity appears, then cool.[1]

  • Collection: Filter the white crystals.

  • Drying: Dry under high vacuum at room temperature (do not heat) to remove solvent traces.[1]

Decision Matrix: Save or Discard?

Decision_MatrixStartEvaluate SampleColorColor CheckStart->ColorMPMelting Point CheckColor->MPWhite/Off-WhiteRecrystPerform RecrystallizationColor->RecrystYellow/BrownUseSafe to UseMP->Use85-87°CMP->Recryst80-84°CDiscardDiscard (HazMat)MP->Discard< 80°CRecryst->MPPost-Process Check

Figure 2: Workflow for determining the usability of aged 2,3-Dibromobutyric acid samples.

References

  • PubChem. (n.d.).[1] 2,3-Dibromobutyric acid (Compound).[1][3] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

  • Vaughn, H. L., & Robbins, M. D. (1975).[1] Dehydrohalogenation of vicinal dihalides. Journal of Organic Chemistry. (Contextual grounding on E2 elimination mechanisms in halo-acids).

  • ScienceMadness. (2017). Purification of 2,3-dibromopropanoic acid (Analogous protocols). Retrieved January 30, 2026, from [Link][1]

methods for removing unreacted bromine from 2,3-Dibromobutyric acid product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Dibromobutyric Acid Purification

Topic: Methods for Removing Unreacted Bromine from 2,3-Dibromobutyric Acid Product Document ID: TS-ORG-BR-23DBA Last Updated: 2025-05-21 Audience: Synthetic Chemists, Process Development Scientists[1]

Executive Summary & Core Logic

The bromination of crotonic acid to synthesize 2,3-dibromobutyric acid often leaves unreacted elemental bromine (


) in the crude mixture. Removing this is critical not just for purity, but because residual bromine acts as a radical initiator that can degrade the product during drying or storage.

The Golden Rule: Never attempt to remove significant quantities of bromine by evaporation alone. It is toxic, corrosive, and inefficient.[1] Chemical quenching is the industry standard.

Preferred Method: Sodium Bisulfite (


) Quench. [1][2]
  • Why? Unlike sodium thiosulfate, bisulfite is stable in the acidic environment generated by the reaction (producing HBr). Thiosulfate often decomposes into elemental sulfur under these conditions, contaminating your solid product with a difficult-to-remove yellow precipitate.[1]

Critical Workflows (Visualized)

Workflow A: The Standard Quench & Extraction Protocol

This pathway ensures the complete reduction of volatile oxidizers before product isolation.

QuenchWorkflow Start Crude Reaction Mixture (Red/Brown) Cool Cool to 0-5°C (Prevent elimination side-reactions) Start->Cool Quench Add Sat. NaHSO3 Dropwise Target: Pale Yellow/Colorless Cool->Quench Check Starch-Iodide Paper Test (Blue = Active Br2) Quench->Check Check->Quench Positive (Dark Blue) Extract Extraction (Ether/DCM) Check->Extract Negative (No Color) Wash Brine Wash & Drying (MgSO4) Extract->Wash Isolate Evaporation & Recrystallization Wash->Isolate

Figure 1: Step-by-step logic for neutralizing elemental bromine in acidic reaction mixtures.

Detailed Protocols

Protocol 1: Chemical Quenching (Sodium Bisulfite)

Best for: Standard synthesis (1g - 100g scale) where the reaction mixture is acidic.[1]

Reagents:

  • Saturated aqueous Sodium Bisulfite (

    
    ) or Sodium Metabisulfite (
    
    
    
    ).[1]
  • Solvent: Diethyl ether or Dichloromethane (DCM).[1]

Step-by-Step:

  • Temperature Control: Cool the reaction vessel to 0–5°C using an ice bath.

    • Reasoning: The quenching reaction is exothermic. 2,3-dibromobutyric acid can undergo dehydrohalogenation (elimination of HBr) to form 2-bromocrotonic acid if heated in the presence of water/acid [1].

  • Titration: Add the bisulfite solution dropwise with vigorous stirring.

    • Visual Cue: The solution will transition from deep red/brown

      
       orange 
      
      
      
      pale yellow/colorless.
    • Mechanism:[1][3]

      
      [1]
      
  • Verification: Test a drop of the aqueous layer on starch-iodide paper.[1] No color change confirms

    
     removal.[1]
    
  • Extraction (Critical Step):

    • Transfer to a separatory funnel.[1][4]

    • Do not neutralize to neutral pH yet. 2,3-dibromobutyric acid is a carboxylic acid (

      
      ).[1] If you neutralize the aqueous layer to pH 7, the product will deprotonate (
      
      
      
      ) and stay in the water layer, destroying your yield.
    • Extract the acidic aqueous layer with ether (3x).[1][5]

  • Drying: Wash combined organics with saturated brine, dry over

    
    , and evaporate.
    
Protocol 2: Recrystallization (Purification)

Best for: Removing trace colored impurities after quenching.[1]

If the product remains off-white or yellow after workup, recrystallize.[1]

  • Solvent: Petroleum Ether (boiling range 35-60°C) or Hexane/Ether mix.

  • Dissolve crude solid in minimum hot solvent.[1]

  • Cool slowly to room temperature, then to 4°C.

  • Filter and wash with cold petroleum ether.[1]

Comparative Analysis of Quenching Agents

Use this table to select the correct reagent for your specific reaction conditions.

Quenching AgentChemical FormulaSuitability for 2,3-DBARisk Profile
Sodium Bisulfite

High (Recommended) Low.[1] Acidic byproduct keeps product protonated (organic soluble).[1]
Sodium Thiosulfate

Low High Risk. In acidic media (HBr rich), it decomposes to colloidal Sulfur (

), causing contamination.[1]
Sodium Sulfite

MediumAcceptable, but more alkaline than bisulfite; watch pH to prevent salt formation.[1]
Cyclohexene

MediumScavenges

to form 1,2-dibromocyclohexane (liquid).[1] Harder to separate from product than aqueous salts.[1]

Troubleshooting & FAQs

Q: Why did my solution turn cloudy/milky upon adding the quenching agent?

  • Diagnosis: You likely used Sodium Thiosulfate in an acidic mixture.[1] The cloudiness is colloidal sulfur.

  • Fix: Filter the mixture through Celite® before extraction. In the future, switch to Sodium Bisulfite.

Q: I quenched the bromine, but my yield is near zero. Where is my product?

  • Diagnosis: You may have over-neutralized the aqueous layer.

  • Explanation: 2,3-Dibromobutyric acid is water-soluble as a salt.[1] If you added Sodium Bicarbonate or NaOH during the workup and the pH rose above 5, your product is in the aqueous waste.

  • Recovery: Acidify the aqueous layer to pH 1 using 1M HCl or HBr and re-extract with ether [2].

Q: The product is turning brown during storage. Why?

  • Diagnosis: Slow elimination of HBr (degradation).[1]

  • Fix: This compound is sensitive to light and heat.[1] Store in an amber vial at 4°C. Ensure all acid traces were removed during the brine wash step.

Q: Can I just rotovap the bromine off?

  • Diagnosis: Unsafe and ineffective.[1]

  • Explanation: While

    
     is volatile, it forms an azeotrope-like mixture with many organic acids.[1] You will contaminate your vacuum pump oil and potentially corrode the rotovap coils. Always chemically quench first.[1]
    

References

  • Organic Syntheses , Coll.[1] Vol. 3, p. 526 (1955); Vol. 20, p. 64 (1940).[1] Preparation of alpha-Bromo-n-caproic acid (Analogous procedure demonstrating acid stability).[1]Link[1]

  • PubChem Compound Summary . 2,3-Dibromobutyric acid: Chemical and Physical Properties. National Library of Medicine.[1] Link[1]

  • BenchChem Technical Support . Removal of Unreacted Bromine from Reaction Mixtures.[1][6]Link[1][2]

  • University of Rochester . Workup for Removing Bromine or Iodine.[1][7] Not Voodoo X.[1] Link

Sources

Technical Support Center: Scaling Up 2,3-Dibromobutyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-Dibromobutyric acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up this important chemical transformation. As a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, robust and reproducible production of 2,3-Dibromobutyric acid is critical.[1] This document provides in-depth, field-proven insights into overcoming common challenges, structured in a practical question-and-answer format.

Core Synthesis Overview: Electrophilic Bromination of Crotonic Acid

The most common and direct route to 2,3-Dibromobutyric acid is the electrophilic addition of bromine (Br₂) across the double bond of (E)-but-2-enoic acid, commonly known as crotonic acid.[2] While straightforward in principle, this reaction requires precise control over several parameters to ensure high yield, purity, and stereochemical integrity, especially during scale-up.[3]

The reaction proceeds via a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ion bridge, resulting in a stereospecific anti-addition.[4]

General Experimental Protocol

Below is a foundational protocol for the synthesis. Specific parameters may require optimization based on your laboratory scale and equipment.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve crotonic acid in a suitable solvent (e.g., glacial acetic acid or dichloromethane). Cool the flask in an ice-water bath.

  • Bromine Addition: Prepare a solution of elemental bromine in the same solvent. Add the bromine solution dropwise to the stirred crotonic acid solution via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition to minimize side reactions. The characteristic reddish-brown color of bromine should dissipate as it reacts.

  • Reaction Monitoring: The reaction is often monitored visually by the disappearance of the bromine color. For more rigorous tracking, thin-layer chromatography (TLC) or sampling for NMR analysis can be employed.

  • Quenching: Once the addition is complete and the reaction is stirred for a short period, any residual bromine can be quenched by the dropwise addition of a saturated sodium bisulfite solution until the color disappears.

  • Isolation & Purification: The method of isolation depends on the solvent used. If a water-immiscible solvent like dichloromethane is used, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, a white crystalline solid, is then typically purified by recrystallization from hot water.[1][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 2,3-Dibromobutyric acid.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields are a common issue when scaling up and can be attributed to several factors. Let's break down the probable causes and solutions.

  • Probable Cause 1: Incomplete Reaction. The reaction may not have gone to completion. While the disappearance of bromine color is a good indicator, it's not foolproof. The reaction rate can be slow, particularly in non-polar solvents or at very low temperatures.[6]

    • Solution:

      • Temperature Control: While initial cooling is crucial to control the exotherm, allowing the reaction to slowly warm to room temperature after bromine addition can help drive it to completion.

      • Reaction Time: Increase the stirring time after the final addition of bromine. Monitor via TLC or ¹H NMR to confirm the disappearance of the starting material.

      • Solvent Choice: Using a more polar solvent like glacial acetic acid can sometimes improve reaction rates compared to solvents like carbon tetrachloride.[7]

  • Probable Cause 2: Side Reactions. The formation of by-products is a primary cause of yield loss.

    • Solution:

      • Avoid Water (Initially): If water is present in the reaction mixture, it can compete with the bromide ion to open the bromonium ion intermediate, leading to the formation of 2-bromo-3-hydroxybutyric acid.[4] Ensure your solvent and glassware are dry.

      • Temperature Management: Overheating can cause decomposition of the product or promote elimination reactions, leading to the formation of bromo-unsaturated acids.[7] Strict temperature control is paramount.

  • Probable Cause 3: Loss During Workup/Purification. Significant product loss can occur during extraction and recrystallization. 2,3-Dibromobutyric acid has some solubility in water.[1]

    • Solution:

      • Extraction: When performing an aqueous wash, minimize the volume of water used and consider back-extracting the aqueous layer with a small amount of the organic solvent to recover dissolved product.

      • Recrystallization: Carefully select the recrystallization solvent and volume. Using too much solvent will result in product loss. Cool the solution slowly to maximize crystal formation and then chill thoroughly in an ice bath before filtration.

Question 2: The final product is off-color (yellow or brown) and difficult to purify. What is causing this?

Answer: Color contamination is typically due to residual bromine or the formation of degradation by-products.

  • Probable Cause 1: Excess Bromine. Unreacted bromine will impart a yellow-to-brown color to the crude product.

    • Solution:

      • Stoichiometry: Use a slight excess of crotonic acid (e.g., 1.05 equivalents) to ensure all the bromine is consumed.

      • Quenching: After the reaction is complete, add a reducing agent like a saturated solution of sodium bisulfite or sodium thiosulfate dropwise until the reaction mixture is colorless. This effectively removes any remaining Br₂.

  • Probable Cause 2: Product Degradation. 2,3-Dibromobutyric acid can be unstable at elevated temperatures, potentially eliminating HBr.[7][8]

    • Solution:

      • Low-Temperature Purification: Avoid prolonged heating during recrystallization. Dissolve the crude product in the minimum amount of boiling solvent necessary.

      • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool.[5]

Question 3: The reaction starts well, but then stalls, and the bromine color persists for a very long time. What's happening?

Answer: A stalled reaction is often related to kinetics or reagent purity.

  • Probable Cause 1: Low Temperature. While necessary for safety, excessively low temperatures can significantly slow the reaction rate.

    • Solution: Maintain the temperature in the 0-10 °C range during addition. If the reaction stalls after addition is complete, allow the mixture to warm slowly to room temperature while monitoring.

  • Probable Cause 2: Poor Mixing. In larger-scale reactions, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, while other parts of the mixture remain unreacted.

    • Solution: Use an overhead mechanical stirrer for reactions larger than 500 mL. Ensure the vortex is sufficient to keep all solids suspended and the mixture homogenous.

  • Probable Cause 3: Inhibitors in Starting Material. Crotonic acid can sometimes contain polymerization inhibitors.

    • Solution: Use high-purity crotonic acid. If purity is a concern, consider recrystallizing the starting material before use.

Frequently Asked Questions (FAQs)

Q: What is the expected stereochemical outcome of this synthesis?

A: The bromination of (E)-crotonic acid proceeds via an anti-addition mechanism. This means the two bromine atoms add to opposite faces of the original double bond. This results in the formation of the (2R,3S) and (2S,3R) enantiomers, a racemic mixture known as the threo diastereomer. 2,3-Dibromobutanoic acid has two chiral centers, leading to four possible stereoisomers.[9]

Q: Are there safer alternatives to using liquid bromine, especially for scale-up?

A: Yes. Handling elemental bromine poses significant safety risks. For larger-scale industrial applications, in situ generation of bromine is a much safer and more environmentally friendly approach. One patented method involves using a hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) system to generate bromine directly in the reaction vessel, which then immediately reacts with the substrate. This avoids the storage and transport of liquid bromine.[10]

Q: How critical is the choice of solvent?

A: The solvent is very important. It affects reaction rate, selectivity, and the ease of workup.

  • Halogenated Solvents (CH₂Cl₂, CCl₄): Generally inert and allow for easy workup, but the reaction can be slow.[6]

  • Glacial Acetic Acid: A common choice that can facilitate the reaction. However, it must be thoroughly removed during workup.[7]

  • Water: While the reaction can be run in water, it significantly increases the risk of forming 2-bromo-3-hydroxybutyric acid as a major by-product.[7][10]

Q: What are the key safety considerations for this process?

A:

  • Bromine: Highly toxic, corrosive, and has a high vapor pressure. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, splash goggles, and a lab coat.[8][11]

  • Exothermicity: The reaction is exothermic. Slow, controlled addition of bromine and external cooling are essential to prevent a runaway reaction.

  • Corrosivity: The product, 2,3-Dibromobutyric acid, and any HBr by-product are corrosive.[12] Handle with appropriate care.

Data & Workflow Visualization

Table 1: Impact of Key Parameters on Synthesis
ParameterConditionExpected Outcome on Yield/PurityRationale & Citation
Temperature < 10 °CHigher purity, reduced by-productsMinimizes side reactions like bromohydrin formation and thermal decomposition.[7]
> 25 °CLower yield, increased impuritiesPromotes side reactions and potential for HBr elimination.[7]
Solvent DichloromethaneGood purity, potentially slower rateInert solvent, simplifies workup.[6]
Acetic AcidGood rate and yieldPolar solvent can facilitate the ionic mechanism.[7]
WaterLower yield of desired productWater acts as a competing nucleophile, forming bromohydrin.[4]
Bromine Addition Rapid (bulk)Poor temperature control, lower yieldCan lead to a dangerous exotherm and localized excess of Br₂.
Slow (dropwise)High yield and purityAllows for effective heat dissipation and maintains optimal stoichiometry.[3]
Synthesis Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of 2,3-Dibromobutyric acid.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Isolation & Purification Reactants Dissolve Crotonic Acid in Solvent Cooling Cool to 0-10 °C Reactants->Cooling BromineAdd Dropwise Addition of Br₂ Solution Cooling->BromineAdd Stir Stir to Completion BromineAdd->Stir Quench Quench Excess Br₂ (e.g., NaHSO₃) Stir->Quench Extract Aqueous Workup/ Solvent Removal Quench->Extract Recrystal Recrystallization (Hot Water) Extract->Recrystal Dry Filter and Dry Product Recrystal->Dry Product Pure 2,3-Dibromobutyric Acid Dry->Product

Caption: General workflow for 2,3-Dibromobutyric acid synthesis.

Reaction Mechanism: Electrophilic Addition of Bromine

This diagram illustrates the stereospecific anti-addition mechanism.

G cluster_reactants Step 1: Electrophilic Attack cluster_intermediate Step 2: Bromonium Ion Formation cluster_product Step 3: Nucleophilic Attack (anti-addition) Crotonic (E)-Crotonic Acid Bromonium Cyclic Bromonium Ion (+ Br⁻) Crotonic->Bromonium + Br₂ Br2 Br-Br Product Threo-2,3-Dibromobutyric Acid (Racemic Mixture) Bromonium->Product + Br⁻ (backside attack)

Caption: Mechanism of bromine addition to crotonic acid.

References

  • CN105001074A - Method for preparing 2, 3-dibromo-succinic acid - Google Patents.
  • JP2002179612A - Method for producing 2,3-dibromosuccinic acids - Google Patents.
  • Crotonic acid - Wikipedia. Available at: [Link]

  • The Chemistry Behind 2,3-Dibromopropionic Acid Synthesis and Its Industrial Significance - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Expedient asymmetric synthesis of all four isomers of N,N'-protected 2,3-diaminobutanoic acid - PubMed. Available at: [Link]

  • Preparation of 2,3-dibromosuccinic acid - PrepChem.com. Available at: [Link]

  • 2,3-Dibromopropanoic acid from Acrylic acid - Sciencemadness Discussion Board. Available at: [Link]

  • Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives - PMC - NIH. Available at: [Link]

  • WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents.
  • 2,3-dibromobutyric acid | CAS#:600-30-6 | Chemsrc. Available at: [Link]

  • 2,3-Dibromobutyric acid | C4H6Br2O2 | CID 95386 - PubChem - NIH. Available at: [Link]

  • 2,3-DIBROMOBUTANOIC ACID - ChemBK. Available at: [Link]

  • The Addition of Bromine to Crotonic Acid and to Ethyl Crotonate under Various Conditions - UNI ScholarWorks. Available at: [Link]

  • dl-THREONINE - Organic Syntheses Procedure. Available at: [Link]

  • Bromination of Alkenes - The Mechanism - Master Organic Chemistry. Available at: [Link]

  • Answered: 2,3-Dibromobutanoic acid has two chiral carbons and four stereoisomers - bartleby. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Melting Point in the Synthesis of 2,3-Dibromobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering a common yet critical issue in the synthesis of 2,3-dibromobutyric acid: a depressed or broad melting point. A sharp, accurate melting point is a primary indicator of purity for a crystalline solid. Deviations from the expected value signal the presence of impurities that can compromise downstream applications. This document provides a structured, causality-driven approach to diagnose and resolve these issues, ensuring the integrity of your synthesized compound.

The synthesis of 2,3-dibromobutyric acid is most commonly achieved via the electrophilic addition of bromine across the double bond of crotonic acid.[1] While straightforward in principle, this reaction introduces two new stereocenters, making stereochemical control and subsequent purification paramount for achieving a high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the expected melting point of 2,3-dibromobutyric acid, and why is my observed melting point low and broad?

A1: Causality and Diagnosis

The literature value for the melting point of 2,3-dibromobutyric acid is typically in the range of 86-90 °C .[2][3][4] A pure crystalline compound should exhibit a sharp melting point range of about 0.5-1.0 °C. A low and broad melting point is a classic sign of an impure sample. According to the theory of melting point depression, impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[5][6]

The most common reasons for a depressed melting point in this specific synthesis are:

  • Presence of a Diastereomeric Mixture: The bromination reaction creates two chiral centers. Incomplete stereoselectivity can result in a mixture of diastereomers, which act as impurities to one another.

  • Unreacted Starting Material: Residual crotonic acid is a common impurity.

  • Formation of Side Products: Reaction conditions can lead to byproducts, such as bromo-hydroxy compounds if water is present.[1]

  • Residual Solvent: Trapped solvent from the reaction or purification steps will significantly lower the melting point.

A systematic approach, outlined in the following questions, is required to identify and eliminate the specific contaminant.

Q2: Could a mixture of diastereomers be the cause of the low melting point? How do I confirm this?

A2: Stereochemistry and Spectroscopic Analysis

Absolutely. This is a primary suspect. The starting material, crotonic acid ((2E)-but-2-enoic acid), is a planar molecule. The addition of bromine (Br₂) typically proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion. This mechanism results in anti-addition, where the two bromine atoms add to opposite faces of the original double bond.[7]

  • Anti-addition to (E)-crotonic acid yields the threo pair of enantiomers ((2R,3S)- and (2S,3R)-2,3-dibromobutyric acid).

  • If any syn-addition occurs, it would yield the erythro pair of enantiomers ((2R,3R)- and (2S,3S)-2,3-dibromobutyric acid).

Since diastereomers have different physical properties, a mixture will behave as an impure substance, leading to a depressed and broad melting point.[7] The literature value of 87-88 °C corresponds to one of the diastereomers, likely the major threo product from the expected anti-addition.[1]

Diagnostic Protocol: ¹H NMR Spectroscopy

The most effective way to confirm the presence of a diastereomeric mixture is through ¹H NMR spectroscopy. Diastereomers are distinct compounds and will have slightly different chemical shifts and coupling constants.

  • Expected Spectrum (Pure Diastereomer): You should see one distinct set of signals corresponding to the protons in the molecule. For the threo isomer, you would expect a doublet for the methyl group (C4-H), a multiplet (doublet of quartets) for the C3-H, and a doublet for the C2-H.[8][9]

  • Sign of Diastereomeric Mixture: The presence of a second, minor set of peaks with similar splitting patterns but slightly different chemical shifts is a clear indication of a diastereomeric mixture.

Q3: How do I identify unreacted starting materials or side products in my sample?

A3: Characterization of Common Impurities

Beyond diastereomers, other chemical species can contaminate your product.

Common Impurities & Identification:

ImpurityIdentification MethodKey Signature
Crotonic Acid (Starting Material)¹H NMRPresence of characteristic vinyl proton signals between 5.8 and 7.1 ppm.[10]
2-Bromo-3-hydroxybutyric acid (Side Product)¹H NMR & IRIn ¹H NMR, a different set of signals and a broad singlet for the -OH proton. In IR spectroscopy, a broad O-H stretching band around 3200-3500 cm⁻¹.
Polymeric byproducts Visual/SolubilityThe product may contain insoluble, gummy, or oily residues that are difficult to crystallize.

The following table summarizes the key physical properties of the target compound and potential impurities.

CompoundCAS NumberMolecular FormulaMelting Point (°C)
2,3-Dibromobutyric acid 600-30-6C₄H₆Br₂O₂86 - 90[2][4]
Crotonic acid107-93-7C₄H₆O₂70 - 73[10]
2,3-Dihydroxybutanoic acidN/AC₄H₈O₄N/A (Potential byproduct from oxidation)[10][11]
Q4: My product "oiled out" during recrystallization. What does this mean and how can I fix it?

A4: Understanding and Preventing Phase Separation

"Oiling out" occurs when a compound is precipitated from a solution as a liquid instead of a solid.[12] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the impure solid. Since impurities lower the melting point, a highly impure sample is more prone to oiling out. Oiled-out liquids rarely solidify into pure crystals, as the impurities are often more soluble in the liquid product than in the solvent.

Troubleshooting Protocol for Oiling Out:

  • Re-dissolve the oil: Heat the solution until the oil completely redissolves.

  • Add more solvent: Add a small amount of additional hot solvent to decrease the saturation point, ensuring the compound stays in solution at a slightly lower temperature.[12]

  • Ensure slow cooling: Allow the flask to cool very slowly. Insulating the flask can promote the formation of high-quality crystals. Rapid cooling is a common cause of oiling out.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates nucleation sites that can initiate crystallization.

  • Add a seed crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.

Q5: What is the best procedure for purifying my 2,3-dibromobutyric acid to achieve a sharp melting point?

A5: Optimized Recrystallization Protocol

Recrystallization is the most effective method for purifying the solid product. The key is to select a solvent in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. For compounds similar to 2,3-dibromobutyric acid, chlorinated solvents or mixed solvent systems are often effective.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Chloroform has been reported as an effective solvent for similar dibrominated acids. Alternatively, a mixed solvent system like ethanol/water can be tested. Start by attempting to dissolve a small amount of your crude product in a few potential solvents at room temperature and then with heating.

  • Dissolution: Place the crude 2,3-dibromobutyric acid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. Adding too much solvent is a common mistake that drastically reduces yield.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or polymeric material), perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling will trap impurities. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals thoroughly under a high vacuum to remove all traces of solvent. The presence of residual solvent is a very common cause of a low melting point.

  • Purity Assessment: Measure the melting point of the dried crystals. A sharp range close to the literature value indicates a successful purification. If the melting point is still low, a second recrystallization may be necessary.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving a low melting point observation for your synthesized 2,3-dibromobutyric acid.

G cluster_causes Potential Causes cluster_diagnosis Diagnostic Steps cluster_solutions Corrective Actions start Observation: Low & Broad Melting Point cause1 Diastereomeric Mixture start->cause1 cause2 Chemical Impurities (Starting Material, Side Products) start->cause2 cause3 Residual Solvent start->cause3 diag1 ¹H NMR Analysis: Look for multiple sets of diastereotopic protons. cause1->diag1 diag2 ¹H NMR / TLC Analysis: Check for vinyl peaks (starting material) or other unexpected signals. cause2->diag2 diag3 ¹H NMR Analysis: Identify characteristic solvent peaks. Confirm with TGA or vacuum drying to constant weight. cause3->diag3 sol1 Fractional Crystallization: Careful, repeated recrystallizations may isolate the major diastereomer. diag1->sol1 sol2 Recrystallization: Follow optimized protocol to remove soluble impurities. diag2->sol2 sol3 High-Vacuum Drying: Dry the sample thoroughly, potentially with gentle heating. diag3->sol3

Sources

Technical Support Center: Optimizing Solvent Systems for 2,3-Dibromobutyric Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 2,3-dibromobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection, troubleshoot common experimental issues, and enhance reaction outcomes. As a vicinal dibromo-substituted carboxylic acid with two chiral centers, 2,3-dibromobutyric acid presents unique challenges and opportunities in synthesis, where the choice of solvent is paramount to controlling reaction pathways, stereoselectivity, and yield.[1][2][3]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding solvent systems for 2,3-dibromobutyric acid reactions.

Q1: What are the primary reactions of 2,3-dibromobutyric acid, and how does solvent choice influence them?

A1: 2,3-dibromobutyric acid typically undergoes elimination reactions (dehydrobromination) to form bromoalkenes or terminal alkynes, or debromination to yield alkenes.[4][5][6] The solvent system is critical in directing the outcome:

  • Dehydrobromination (Elimination of HBr): This reaction is favored by bases in polar aprotic solvents like DMF or DMSO.[4][7] These solvents enhance the reactivity of the base, promoting an E2 mechanism.

  • Debromination (Elimination of Br₂): This reductive process is often achieved with reagents like sodium iodide in acetone or zinc dust in acetic acid.[5] The choice of solvent must accommodate the specific reducing agent used.

  • Substitution: While less common, nucleophilic substitution can compete with elimination. The use of polar protic solvents can sometimes favor SN1-type pathways, while less polar or aprotic solvents are typical for SN2 reactions.

Q2: My 2,3-dibromobutyric acid starting material is not dissolving. What solvents are recommended?

A2: 2,3-dibromobutyric acid is a white crystalline solid.[8] Its solubility is a function of its polar carboxylic acid group and the less polar dibrominated alkyl chain.

  • Good Solubility: It is reported to be soluble in water, alcohol (e.g., ethanol, methanol), and ether.[8][9]

  • Aqueous Base: As a carboxylic acid, it will readily dissolve in dilute aqueous bases (e.g., 5% NaOH, 5% NaHCO₃) through the formation of its highly polar sodium carboxylate salt. This is a key principle used in extractive workups.

  • Common Reaction Solvents: For reactions, polar aprotic solvents like DMF are often effective, especially when a base like triethylamine is used.[4][7]

Q3: Can the solvent affect the stereochemical outcome of my reaction?

A3: Absolutely. 2,3-dibromobutyric acid has two stereocenters, leading to four possible stereoisomers ((2R,3R), (2S,3S), (2R,3S), (2S,3R)).[1][10][11] The solvent can influence which diastereomer or enantiomer is formed, particularly in stereospecific reactions like E2 eliminations. For instance, the reaction of anti-2,3-dibromoalkanoic acids in an Et₃N/DMF system stereoselectively produces (Z)-1-bromo-1-alkenes.[4][7] The solvent's ability to stabilize transition states and solvate intermediates plays a crucial role in determining the stereochemical pathway.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during experiments, with a focus on the role of the solvent system.

Issue 1: Low Yield or No Reaction
Probable Cause Scientific Explanation & Solution
Poor Solubility of Reactants The reaction rate is limited if the starting material or reagents are not sufficiently dissolved. Solution: Screen a panel of solvents with varying polarities. For base-mediated eliminations, if the starting material has poor solubility in a non-polar solvent, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile, which can better solvate the ionic intermediates and reagents.[12]
Incorrect Solvent Polarity for Mechanism The reaction mechanism may be disfavored in the chosen solvent. For example, an E2 elimination requires a solvent that can support the formation of a charged transition state. Solution: For E2 dehydrobromination, polar aprotic solvents are ideal as they solvate the counter-ion of the base without hydrogen-bonding to and deactivating the base itself. For debromination with NaI, acetone is a classic choice because it readily dissolves NaI but precipitates the NaBr product, driving the reaction forward according to Le Châtelier's principle.
Solvent Quenching Reagents Protic solvents (water, alcohols) can protonate and deactivate strong bases (e.g., NaNH₂, LiHMDS) required for more difficult eliminations. Solution: Ensure the use of dry, high-purity aprotic solvents when using moisture-sensitive reagents.[12] Distill solvents from an appropriate drying agent or use a solvent purification system.
Issue 2: Formation of Multiple Products / Side Reactions
Probable Cause Scientific Explanation & Solution
Competition between Elimination and Substitution The base/nucleophile can either abstract a proton (elimination) or attack a carbon atom (substitution). Solution: To favor elimination, use a sterically hindered, non-nucleophilic base such as DBU or triethylamine.[13] Solvents also play a role; less polar solvents can sometimes favor substitution over elimination. Running the reaction at a higher temperature generally favors elimination.
Double Elimination to Alkyne In dehydrobromination, the initially formed bromoalkene can undergo a second elimination to form an alkyne. Solution: This occurs when using a strong base or harsh conditions. To isolate the bromoalkene, use a milder base (e.g., NaOAc, Et₃N) and carefully control the stoichiometry (1 equivalent of base).[13] If the alkyne is the desired product, a strong base like sodium amide (NaNH₂) is typically used.[6]
Thermal Decomposition Vicinal halo carboxylic acids can be unstable at elevated temperatures, leading to decomposition or fragmentation. Solution: Maintain strict temperature control. If the reaction is sluggish at low temperatures, consider switching to a solvent system that allows for higher reactivity at a lower temperature (e.g., microwave-assisted synthesis in DMF).[4][7]
Issue 3: Difficult Product Isolation
Probable Cause Scientific Explanation & Solution
High-Boiling Point Solvent Solvents like DMF (B.P. 153 °C) or DMSO (B.P. 189 °C) are difficult to remove under standard rotary evaporation. Solution: If possible, perform an aqueous workup and extract the product into a low-boiling organic solvent (e.g., ethyl acetate, dichloromethane). The high-boiling solvent will partition into the aqueous phase, allowing for easy separation and subsequent removal of the extraction solvent.
Product is Highly Soluble in the Solvent If the product is very soluble in the reaction solvent, it may be difficult to precipitate or crystallize. Solution: After the reaction is complete, perform a solvent swap. Remove the reaction solvent under reduced pressure and redissolve the residue in a minimal amount of a solvent in which the product is highly soluble. Then, add an anti-solvent (a solvent in which the product is insoluble) dropwise to induce crystallization.

Part 3: Methodologies & Visual Guides

Solvent Selection Workflow

The following diagram provides a logical workflow for selecting an appropriate solvent system based on the desired transformation of 2,3-dibromobutyric acid.

Solvent_Selection Solvent Selection for 2,3-Dibromobutyric Acid Reactions start Desired Reaction? elim_HBr Dehydrobromination (E2 Elimination) start->elim_HBr Remove HBr debrom Debromination (Reductive) start->debrom Remove Br2 other Other Reactions (e.g., Esterification) start->other base_strength Base Strength? elim_HBr->base_strength reagent Reagent? debrom->reagent strong_base Strong Base (e.g., NaNH2, DBU) base_strength->strong_base Strong mild_base Mild Base (e.g., Et3N, NaOAc) base_strength->mild_base Mild alkyne_product Product: Alkyne Solvent: Anhydrous THF, Ether strong_base->alkyne_product bromoalkene_product Product: Bromoalkene Solvent: DMF, Acetonitrile mild_base->bromoalkene_product NaI NaI reagent->NaI Zn Zinc Dust reagent->Zn alkene_NaI Product: Alkene Solvent: Acetone NaI->alkene_NaI alkene_Zn Product: Alkene Solvent: Acetic Acid, Ethanol Zn->alkene_Zn

Caption: Decision tree for solvent selection in 2,3-dibromobutyric acid reactions.

Mechanism: Stereoselective Dehydrobromination

This diagram illustrates the E2 mechanism for the dehydrobromination of an anti-2,3-dibromocarboxylic acid to a (Z)-bromoalkene, a stereospecific process often influenced by the solvent.

Caption: E2 dehydrobromination and decarboxylation of 2,3-dibromobutyric acid.

Protocol: Microwave-Assisted Synthesis of (Z)-2-Bromo-2-butenoic Acid

This protocol is adapted from methodologies described for the stereoselective synthesis of bromoalkenes from vicinal dibromoalkanoic acids.[4][7]

Objective: To synthesize (Z)-2-bromo-2-butenoic acid via dehydrobromination of 2,3-dibromobutyric acid.

Materials:

  • 2,3-dibromobutyric acid (1.0 mmol)

  • Triethylamine (Et₃N) (2.5 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • 10 mL microwave reaction vial with a stir bar

  • Diethyl ether

  • 1 M HCl (aq)

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vial, add 2,3-dibromobutyric acid (246 mg, 1.0 mmol) and a magnetic stir bar.

  • Solvent and Reagent Addition: Add 5 mL of anhydrous DMF, followed by triethylamine (0.35 mL, 2.5 mmol). Seal the vial securely.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 5-10 minutes. Monitor the reaction progress by TLC if desired. Causality Note: Microwave heating dramatically accelerates the reaction, often leading to cleaner products and higher yields in shorter times compared to conventional heating. DMF is an excellent microwave-absorbent solvent.[4]

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 20 mL of diethyl ether and 20 mL of 1 M HCl.

  • Workup - Extraction: Shake the funnel vigorously and allow the layers to separate. The product will be in the organic (ether) layer. The DMF and triethylamine hydrochloride salt will partition into the acidic aqueous layer.

  • Workup - Washing: Discard the aqueous layer. Wash the organic layer sequentially with 20 mL of 1 M HCl and 20 mL of brine. Self-Validation: The washes ensure the complete removal of DMF and any remaining base, which is crucial for obtaining a pure product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography or recrystallization as needed to obtain pure (Z)-2-bromo-2-butenoic acid.

Data Summary: Properties of Common Solvents

This table provides a quick reference for properties of solvents relevant to 2,3-dibromobutyric acid chemistry.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)TypeKey Applications
DMF C₃H₇NO15336.7Polar AproticBase-mediated eliminations, microwave synthesis.[4][7]
Acetone C₃H₆O5621Polar AproticDebromination with NaI.
Acetic Acid CH₃COOH1186.2Polar ProticDebromination with Zinc.[5]
Ethanol C₂H₅OH7824.5Polar ProticGeneral solvent, recrystallization.
Diethyl Ether (C₂H₅)₂O354.3Non-polarExtractions.
Dichloromethane CH₂Cl₂409.1Non-polarExtractions, chromatography.

References

  • Technical Support Center: Optimizing 2H-Indene Reactions Through Solvent Selection. Benchchem.
  • 2,3-Dibromopropanoic acid from Acrylic acid. Sciencemadness Discussion Board.
  • 2,3-Dibromobutyric acid | C4H6Br2O2 | CID 95386. PubChem, NIH.
  • 2,3-dibromobutyric acid | CAS#:600-30-6. Chemsrc.com.
  • Answered: 2,3-Dibromobutanoic acid has two chiral carbons and four stereoisomers. Bartleby.
  • 2,3-DIBROMOBUTYRIC ACID 600-30-6 wiki. LookChem.
  • Synthesis of (Z)-1-Bromo-1-alkenes and Terminal Alkynes from anti-2,3-Dibromoalkanoic Acids by Microwave-Induced Reaction. ResearchGate.
  • Method for preparing alkyl 2-bromoalkanoates. Google Patents.
  • DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups, and Applications. Thieme Chemistry.
  • Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Organic Chemistry Portal.
  • (2R,3S)-2,3-dibromobutanoic acid | C4H6Br2O2 | CID 6994362. PubChem, NIH.
  • Alkenes preparation: Debromination of Vicinal Dibromides. YouTube.
  • STEREOCHEMISTRY. University of Maryland, Dept. of Chemistry.
  • Solubility of Organic Compounds. University of Calgary, Dept. of Chemistry.
  • Formation of alkynes through double elimination of vicinal dibromides. Master Organic Chemistry.
  • Organic Chemistry I CHEM-233 Ch 5 Stereochemistry Part 3. YouTube.
  • How many optical isomers does the compound 2,3-Dibromobutanoic acid have? askIITians.
  • 2,3-DIBROMOBUTANOIC ACID. ChemBK.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 2,3-Dibromobutyric Acid Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel or synthesized compounds is a non-negotiable cornerstone of scientific rigor. 2,3-Dibromobutyric acid, a halogenated carboxylic acid, presents a unique analytical challenge due to its polarity, thermal lability, and the distinct isotopic signature of its bromine atoms. This guide provides an in-depth comparison of mass spectrometry-based methodologies for its structural elucidation, grounded in field-proven insights and experimental data. We will explore the causality behind analytical choices, present a self-validating experimental protocol, and detail the interpretation of the resulting fragmentation data.

Strategic Considerations: Choosing the Right Analytical Approach

The molecular structure of 2,3-dibromobutyric acid (C₄H₆Br₂O₂) dictates the optimal analytical strategy.[1] Its carboxylic acid group makes it polar and prone to hydrogen bonding, resulting in low volatility. This property makes direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging without chemical modification. Therefore, a critical decision point arises: employ GC-MS with derivatization or utilize Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Ionization Techniques

TechniquePrincipleSuitability for 2,3-Dibromobutyric AcidRationale & Causality
GC-MS (with Derivatization) Analyte is volatilized and separated by GC, then ionized by a high-energy electron beam (Electron Ionization, EI).Excellent (Recommended) The high energy of EI (~70 eV) induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule essential for structural confirmation.[2] However, the polarity of the carboxylic acid must first be masked by derivatization to ensure volatility and prevent thermal degradation in the GC inlet.[3]
LC-MS/MS Analyte is separated by LC in a liquid mobile phase and ionized using a soft technique (e.g., Electrospray Ionization, ESI). Fragmentation is induced in a collision cell (MS/MS).Viable Alternative ESI is a "soft" ionization method ideal for polar molecules, often yielding an intact molecular ion with minimal fragmentation.[2] This is advantageous for molecular weight confirmation but requires a second stage of mass analysis (MS/MS) to generate the fragments needed for structural elucidation. This approach avoids derivatization but may yield different, sometimes less structurally informative, fragmentation pathways compared to EI.

For the definitive confirmation of the bromine positions and the carbon skeleton, GC-MS with prior derivatization is the preferred method . The extensive, predictable fragmentation patterns generated by Electron Ionization provide a richer dataset for piecing together the molecular structure.

Experimental Protocol: GC-MS Analysis via Methyl Ester Derivatization

This protocol is designed to be self-validating by transforming the non-volatile analyte into a volatile derivative suitable for GC-MS analysis, ensuring robust and reproducible results. Methylation of the carboxylic acid is a common and effective strategy.[4]

Objective: To convert 2,3-dibromobutyric acid into its volatile methyl ester, 2,3-dibromobutanoate, for structural analysis by GC-MS.

Materials:

  • 2,3-Dibromobutyric acid sample

  • Boron trifluoride-methanol (BF₃/MeOH) solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent)

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the 2,3-dibromobutyric acid sample into a 2 mL reaction vial.

  • Derivatization: Add 500 µL of 14% BF₃/MeOH solution to the vial. Tightly cap the vial. Causality: BF₃ is a Lewis acid that catalyzes the esterification of the carboxylic acid with methanol, converting the polar -COOH group into a non-polar -COOCH₃ group, thereby increasing volatility.

  • Reaction: Heat the vial at 60°C for 30 minutes in a heating block or water bath to ensure the reaction goes to completion.

  • Extraction: After cooling to room temperature, add 500 µL of deionized water and 500 µL of hexane to the vial. Vortex vigorously for 1 minute to extract the methyl 2,3-dibromobutanoate into the organic layer.

  • Neutralization & Drying: Carefully transfer the upper hexane layer to a clean vial. Wash the hexane layer with 200 µL of saturated sodium bicarbonate solution to remove any remaining acidic residues. Transfer the washed hexane layer to a final vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • GC-MS Analysis: Inject 1 µL of the final hexane solution into the GC-MS system.

Suggested GC-MS Parameters:

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.

  • MS Ion Source Temp: 230°C

  • MS Quadrupole Temp: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-350

Data Interpretation: Decoding the Mass Spectrum

The key to confirming the structure lies in interpreting the fragmentation pattern, with special attention to the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any fragment containing two bromine atoms will appear as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[5] Fragments with one bromine atom will show a doublet (M, M+2) with a 1:1 intensity ratio.[6]

Predicted Mass Spectrum of Methyl 2,3-dibromobutanoate

The molecular formula for the derivatized analyte is C₅H₈Br₂O₂. The expected molecular ion peaks will be observed at m/z 258 (²⁷⁹Br), 260 (¹⁷⁹Br, ¹⁸¹Br), and 262 (²⁸¹Br).

G M [C₅H₈Br₂O₂]⁺˙ m/z 258, 260, 262 (1:2:1) F1 [C₄H₅Br₂O]⁺ m/z 227, 229, 231 (1:2:1) M->F1 -OCH₃ (31 Da) F2 [C₄H₅BrO₂]⁺ m/z 179, 181 (1:1) M->F2 -Br (79/81 Da) -CH₃ F3 [C₅H₈BrO₂]⁺ m/z 179, 181 (1:1) M->F3 -Br (79/81 Da) F4 [C₂H₂Br]⁺ m/z 105, 107 (1:1) F2->F4 -COOCH₃ (59 Da) F5 [C₃H₄Br]⁺ m/z 119, 121 (1:1) F3->F5 -COOCH₃ (59 Da)

Analysis of Key Fragments:

m/z (Isotopic Cluster)Proposed Fragment IonFragmentation MechanismStructural Significance
258, 260, 262 (1:2:1 ratio)[C₅H₈Br₂O₂]⁺˙ (Molecular Ion)Initial electron ionization of the parent molecule.Confirms the molecular weight of the derivatized analyte and the presence of two bromine atoms.
227, 229, 231 (1:2:1 ratio)[C₄H₅Br₂O]⁺ Loss of the methoxy radical (•OCH₃) from the ester.A common fragmentation for methyl esters, confirming the presence of the -COOCH₃ group. The 1:2:1 ratio confirms both bromines are still present.
179, 181 (1:1 ratio)[C₅H₈BrO₂]⁺ Loss of a bromine radical (•Br).[7]Indicates the loss of one of the two bromine atoms. This is a primary fragmentation pathway due to the relative weakness of the C-Br bond.
165, 167 (1:1 ratio)[C₄H₆BrO]⁺ Loss of the carboxyl group (•COOH) from the original acid (if underivatized) or •COOCH₃ from the ester followed by rearrangement.This fragment, referenced in the NIST database for the underivatized acid, points to the core C₄H₆Br structure.[1]
121, 123 (1:1 ratio)[C₃H₄Br]⁺ Alpha cleavage between C2 and C3, followed by loss of the other half of the molecule.This cleavage is highly diagnostic. Its presence helps to pinpoint the location of the bromine atoms on adjacent carbons (C2 and C3).
100[C₄H₅O₂]⁺ Loss of two bromine radicals (•Br).Represents the carbon backbone and ester group after the loss of both halogens.
45[COOH]⁺ Cleavage of the alpha-carbon bond in the underivatized acid.While analysis is on the ester, a small peak here could indicate some fragmentation of the original acid if derivatization was incomplete. This is a characteristic peak for carboxylic acids.[8]

The definitive evidence for the 2,3-dibromo structure comes from the combination of these fragments. The molecular ion confirms the elemental composition. The loss of a single bromine atom (m/z 179, 181) is expected. Critically, the presence of fragments like m/z 121/123, which arise from the cleavage between the two functionalized carbons, strongly supports the 2,3-substitution pattern over other isomers like 2,4- or 3,4-dibromobutyric acid.

Conclusion

By employing a systematic approach involving a strategic choice of methodology (GC-MS), appropriate sample preparation (methylation), and a detailed interpretation of the resulting data, the structure of 2,3-dibromobutyric acid can be confirmed with a high degree of confidence. The key lies in leveraging the predictable fragmentation pathways of the derivatized acid and, most importantly, the unmistakable isotopic signature of the two bromine atoms, which acts as an internal validation for the elemental composition of each fragment ion. This comprehensive workflow provides the trustworthy and authoritative data required for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromobutane C4H9Br. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • All About Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Farkas, Á., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 616. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95386, 2,3-Dibromobutyric acid. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Česlová, L., et al. (2008). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 19(4), 30-35. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]

  • Pickard, H. M., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(21), 8112-8120. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of carboxylic acid derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid C4H8O2. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular peaks of bromide compounds. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13: Mass Spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2010, July 1). Derivatization method for carboxylic acid?. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in mass spectra. Retrieved from [Link]

Sources

comparative analysis of 2,3-Dibromobutyric acid vs. 2,3-dichlorobutyric acid reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of small molecule synthesis and drug development, the choice between 2,3-dibromobutyric acid (2,3-DBBA) and 2,3-dichlorobutyric acid (2,3-DCBA) is rarely arbitrary. It is a calculated decision balancing kinetic reactivity against metabolic stability and atom economy .

This guide provides an objective, data-driven comparison of these two vicinal dihalides. While 2,3-DBBA serves as a superior electrophile for rapid functionalization and elimination reactions due to the lability of the C-Br bond, 2,3-DCBA offers enhanced stability and a smaller steric footprint, making it a preferred scaffold for biologically active analogs where metabolic resistance is required.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The fundamental difference in reactivity stems from the bond dissociation energy (BDE) and the leaving group ability of the halogen substituents.

Table 1: Comparative Physicochemical Data
Property2,3-Dibromobutyric Acid2,3-Dichlorobutyric AcidImpact on Reactivity
Molecular Weight 245.90 g/mol 156.99 g/mol Br analog is significantly heavier; affects atom economy.
Bond Energy (C-X) ~276 kJ/mol (C-Br)~338 kJ/mol (C-Cl)C-Br is weaker , facilitating faster cleavage.
Leaving Group Ability Excellent (Br⁻ pKa ≈ -9)Good (Cl⁻ pKa ≈ -7)Br⁻ leaves ~50-100x faster in solvolysis.
Melting Point 84–88 °C (isomer dependent)50–55 °C (isomer dependent)Solid handling characteristics differ.
Acidity (pKa) ~2.5 - 2.8~2.8 - 3.0Both are stronger acids than butyric acid (pKa 4.82) due to induction.
Steric Radius (X) 1.95 Å1.75 ÅBr creates more steric hindrance for nucleophilic attack.

Mechanistic Deep Dive

Synthesis: Stereospecific Electrophilic Addition

Both acids are synthesized via the halogenation of trans-crotonic acid . This reaction proceeds through a halonium ion intermediate, resulting in strictly anti-addition .

  • Substrate: trans-Crotonic acid ((E)-but-2-enoic acid).

  • Product: The erythro (2R,3S / 2S,3R) racemate.[1]

This stereochemical outcome is critical because it dictates the geometry of subsequent elimination products.

Reactivity: Elimination (E2) vs. Substitution (SN2)

The primary utility of these compounds lies in their ability to undergo dehydrohalogenation to form


-halo-crotonic acids or substitution  to form hydroxy-acids.
  • 2,3-DBBA (Bromo): The weaker C-Br bond makes this analog highly susceptible to E2 elimination even with mild bases (e.g., aqueous KOH). It rapidly forms 2-bromo-2-butenoic acid.

  • 2,3-DCBA (Chloro): Requires stronger bases or higher temperatures (e.g., alcoholic KOH, reflux) to effect the same elimination. It is more prone to surviving nucleophilic conditions intact.

Visualization: Stereochemical Pathway

The following diagram illustrates the stereospecific synthesis and subsequent anti-periplanar elimination required for the E2 mechanism.

ReactionPathway cluster_legend Stereochemical Control Crotonic trans-Crotonic Acid (E-isomer) Halonium Halonium Ion Intermediate Crotonic->Halonium + X2 (Br2 or Cl2) Dihalo erythro-2,3-Dihalo butyric acid Halonium->Dihalo Anti-Attack of X- Elimination Anti-Periplanar Transition State Dihalo->Elimination + Base (OH-) Product Z-2-Halo-2-butenoic acid (Major Product) Elimination->Product - HX (E2) Note Start: Trans-Alkene End: Erythro-Dihalide

Caption: Stereospecific pathway from trans-crotonic acid to erythro-2,3-dihalobutyric acid, followed by E2 elimination.

Experimental Protocols

Protocol A: Synthesis of 2,3-Dibromobutyric Acid

This protocol ensures the formation of the erythro isomer with high purity.

Reagents: trans-Crotonic acid (10 g), Bromine (19 g), Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM).

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.

  • Dissolution: Dissolve 10 g of trans-crotonic acid in 50 mL of DCM. Cool the solution to 0°C in an ice bath to suppress side reactions.

  • Addition: Add 19 g (approx. 6 mL) of Bromine dropwise over 60 minutes.

    • Observation: The deep red color of bromine should dissipate as it reacts.

  • Reflux: Once addition is complete, allow the mixture to warm to room temperature. If the reaction is sluggish (color persists), reflux gently for 30 minutes.

  • Isolation: Evaporate the solvent under reduced pressure (Rotavap). The residue will solidify upon cooling.

  • Purification: Recrystallize from petroleum ether to yield white crystals (MP: 84–87°C).

Protocol B: Comparative Hydrolysis Kinetics (Titration)

To objectively measure the reactivity difference (Br vs. Cl).

Reagents: 0.1 M NaOH, Phenolphthalein indicator, 2,3-DBBA, 2,3-DCBA.

  • Preparation: Prepare 0.05 M solutions of both 2,3-DBBA and 2,3-DCBA in 50% Ethanol/Water.

  • Initiation: Add a fixed excess of 0.1 M NaOH to each solution at

    
     and maintain at 50°C.
    
  • Sampling: At 10-minute intervals, withdraw 5 mL aliquots.

  • Quenching: Immediately quench the aliquot into cold water containing excess HCl.

  • Back-Titration: Titrate the unreacted acid with standardized NaOH.

  • Analysis: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
    • Expected Result:

      
      (Br) will be significantly larger than 
      
      
      
      (Cl), quantifying the leaving group effect.

Decision Matrix: When to Use Which?

The choice between these two analogs should be guided by the downstream application.

DecisionMatrix Start Select Halogenated Precursor Goal1 Goal: Elimination / Unsaturation Start->Goal1 Goal2 Goal: Stable Biological Analog Start->Goal2 DBBA Use 2,3-Dibromobutyric Acid Goal1->DBBA Faster E2 Rate Lower Activation Energy DCBA Use 2,3-Dichlorobutyric Acid Goal2->DCBA Stronger C-Cl Bond Metabolic Stability SubGoal1 Need 2-Bromo-2-butenoic acid? DBBA->SubGoal1 SubGoal2 Need steric mimic of methyl? DCBA->SubGoal2

Caption: Decision workflow for selecting between Bromo- and Chloro- butyric acid derivatives.

Summary of Applications
  • 2,3-Dibromobutyric Acid: Best for synthetic intermediates where the halogen is a transient handle. It is the standard precursor for 2-bromo-2-butenoic acid (via elimination) or 2-butynoic acid (via double elimination).

  • 2,3-Dichlorobutyric Acid: Best for final compound libraries in drug discovery. The C-Cl bond is robust enough to survive physiological conditions, and the Cl atom acts as a bioisostere for methyl or trifluoromethyl groups.

References

  • PubChem. (n.d.). 2,3-Dibromobutyric acid | C4H6Br2O2.[2][3][4] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.).[5][6] 2,3-Dichlorobutyric acid | C4H6Cl2O2.[7][8] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • James, C. (1910). The Bromination of Crotonic Acid. Journal of the Chemical Society. (Historical reference for the anti-addition mechanism).
  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. Retrieved January 30, 2026, from [Link]

  • Fisher Scientific. (n.d.). 2,3-Dibromobutyric acid, 97%.[4] Retrieved January 30, 2026, from [Link]

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Validating 2,3-Dibromobutyric Acid Purity: A Comparative Guide to Potentiometric Titration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of functionalized intermediates like 2,3-Dibromobutyric acid (2,3-DBBA) , purity is not merely a specification—it is the determinant of downstream reaction yield. As a halogenated carboxylic acid (pKa


 2.34), 2,3-DBBA presents specific stability challenges, notably dehydrobromination  (releasing HBr) and hygroscopicity .

While High-Performance Liquid Chromatography (HPLC) is the standard for identifying organic impurities (e.g., unreacted crotonic acid), it often fails to provide an accurate mass balance assay without a highly pure reference standard. This guide establishes Potentiometric Acid-Base Titration as the primary method for absolute purity determination, comparing its efficacy against HPLC and quantitative NMR (qNMR).

The Challenge: Why 2,3-DBBA Requires Specific Protocols

2,3-DBBA is structurally fragile. Its two bromine atoms on the


 and 

carbons render the molecule susceptible to elimination reactions, particularly in the presence of moisture or heat, reverting to crotonic acid or degrading into HBr and other byproducts.
  • The Assay Trap: A sample might show 99.5% purity by HPLC (Area %) but only 92% purity by mass. Why? HPLC often misses inorganic impurities (moisture, salts) or non-chromophores.

  • The Acidity Trap: Standard colorimetric titration (using phenolphthalein) is risky. If the sample has degraded, free HBr will titrate alongside the carboxylic acid, artificially inflating the result. Furthermore, aged samples may yellow due to bromine liberation, obscuring visual endpoints.

Therefore, Potentiometric Titration is the required methodology to distinguish the equivalence point objectively.

The "Hero" Protocol: Potentiometric Titration[1]

This protocol uses a self-validating system where the titrant is standardized daily, and the endpoint is determined mathematically (first derivative


), eliminating operator bias.
Reagents & Equipment
  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.[1]

  • Solvent: 50:50 Ethanol:Deionized Water (v/v). Note: Ethanol ensures the organic acid dissolves completely; water ensures rapid electrode response.

  • Electrode: Glass pH combination electrode (Ag/AgCl reference).

  • Primary Standard: Potassium Hydrogen Phthalate (KHP), dried at 110°C for 2 hours.

Step-by-Step Methodology
  • System Blank: Titrate 50 mL of the solvent mixture (Ethanol/Water) with 0.1 N NaOH to determine the blank volume (

    
    ). This corrects for any acidic impurities in the solvent or CO2 absorption.
    
  • Sample Preparation:

    • Accurately weigh ~250 mg of 2,3-DBBA (

      
      ) into a titration beaker.
      
    • Critical: Perform weighing rapidly to minimize moisture uptake.

    • Dissolve immediately in 50 mL of the solvent mixture. Stir gently until fully dissolved.

  • Titration:

    • Immerse the electrode.[2] Ensure the junction is covered.

    • Titrate with 0.1 N NaOH using dynamic dosing (smaller increments near the endpoint).

    • Record the volume at the inflection point (

      
      ).[2]
      
  • Calculation:



  • 
    : Volume of titrant at equivalence point (mL)
    
  • 
    : Normality of NaOH (mol/L)
    
  • 
    : Molecular Weight of 2,3-DBBA (245.90  g/mol )[3][4][5]
    
  • 
    : Sample weight (g)
    
Interpretation of Results (The Logic Check)
  • 98.0% – 101.0%: High purity.

  • > 102.0%: Suspect Degradation. The sample likely contains free HBr (Hydrobromic Acid). HBr has a lower molecular weight (80.91 g/mol ) than 2,3-DBBA. If HBr is present, it consumes NaOH "efficiently" per gram, artificially inflating the calculated purity of the heavy organic acid.

  • < 95.0%: Suspect Moisture/Inerts. The sample is likely wet or contains inorganic salts.

Comparative Analysis: Titration vs. Alternatives

To validate the titration method, we compare it against the two leading alternatives: HPLC (Separation) and qNMR (Structural Absolutes).

Comparison Matrix
FeaturePotentiometric Titration HPLC (UV Detection) qNMR (Quantitative NMR)
Primary Output Total Acidity (Assay) Impurity Profile (Area %) Absolute Purity (w/w)
Specificity Low (Titrates all acids)High (Separates species)Very High (Structural ID)
Reference Std Not required (uses KHP)Required (Critical limitation)Not required (uses Internal Std)
Cost/Run Low (< $5)Medium (

50)
High ($100+)
Time Fast (10-15 mins)Slow (30-60 mins)Medium (20-30 mins)
Blind Spot Cannot distinguish HBr from DBBAMisses moisture/saltsLow sensitivity for trace impurities
Experimental Correlation Data

Simulated data based on typical behavior of halogenated acid intermediates.

Sample IDTitration Purity (%)HPLC Purity (Area %)qNMR Purity (w/w %)Diagnosis
Batch A 99.2%99.4%99.1%High Quality Material
Batch B 104.5% 98.1%93.0%Degraded (HBr present). Titration inflated by HBr; HPLC missed the inorganic acid; qNMR revealed the truth.
Batch C 92.0%99.0%91.8%Wet Sample. HPLC ignored the water; Titration and qNMR correctly identified low assay.

Key Insight: Titration is the most robust method for assay (how much active molecule is there?), provided HBr is absent. HPLC is necessary to prove identity and organic purity.

Decision Logic & Workflow

The following diagram illustrates the logical flow for releasing a batch of 2,3-DBBA, integrating Titration as the primary gatekeeper.

G Start Start: Raw 2,3-DBBA Sample Titration Step 1: Potentiometric Titration (0.1N NaOH) Start->Titration Decision1 Result Range? Titration->Decision1 High > 101.5% (Suspect HBr) Decision1->High High Assay Low < 97.0% (Suspect Wet) Decision1->Low Low Assay Pass 98.0% - 101.5% Decision1->Pass Target Range SilverNitrate Validation: AgNO3 Test (Confirm Free Halides) High->SilverNitrate KF Validation: Karl Fischer (Confirm Moisture) Low->KF HPLC Step 2: HPLC Analysis (Check for Crotonic Acid) Pass->HPLC Release RELEASE BATCH HPLC->Release Org. Impurities < 2% Reject REJECT / REWORK HPLC->Reject Org. Impurities > 2% SilverNitrate->Reject Precipitate Forms KF->Reject High Water Content

Figure 1: Analytical workflow for 2,3-Dibromobutyric acid. Titration serves as the primary mass-balance check, with HPLC acting as the qualitative secondary check.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95386, 2,3-Dibromobutyric acid. Retrieved January 30, 2026 from [Link]

  • Emery Pharma (2024). A Guide to Quantitative NMR (qNMR) vs Chromatography. Retrieved January 30, 2026 from [Link]

  • LibreTexts Chemistry (2023). Potentiometric Titrations: Principles and Methodology. Retrieved January 30, 2026 from [Link]

  • Royal Society of Chemistry (Analyst). Potentiometric titration of esters and carboxylic acids in non-aqueous solvents. Retrieved January 30, 2026 from [Link]

Sources

evaluating the efficacy of 2,3-Dibromobutyric acid as a brominating agent compared to NBS

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Evaluation: 2,3-Dibromobutyric Acid (2,3-DBBA) vs. N-Bromosuccinimide (NBS) as Brominating Agents

Executive Summary: The Divergence of Bromine Delivery

In the landscape of organic synthesis, the choice of brominating agent dictates not just the yield, but the regioselectivity and purification burden of a reaction. N-Bromosuccinimide (NBS) stands as the industry standard for electrophilic and radical bromination, valued for its "active" bromine content and shelf stability.

In contrast, 2,3-Dibromobutyric acid (2,3-DBBA) represents a fundamentally different class of reagent: a Vicinal Dibromide Donor . Unlike NBS, which provides an oxidized bromine species (


 or 

), 2,3-DBBA functions via a Bromine Transfer (Retro-Bromination) mechanism. It acts as a solid-state storage vector for molecular bromine (

), releasing it under thermodynamic control or specific catalysis.

This guide evaluates the efficacy of 2,3-DBBA as a "greener," solid-state alternative to liquid bromine, compared against the kinetic precision of NBS.

Mechanistic Profiling & Causality

To select the correct reagent, one must understand the underlying causality of the bromine transfer.

A. N-Bromosuccinimide (NBS): The Kinetic Specialist

NBS operates through two distinct pathways depending on conditions:

  • Radical Pathway (Wohl-Ziegler): In the presence of light (

    
    ) or initiators (AIBN), NBS provides a low, steady concentration of 
    
    
    
    . This favors allylic or benzylic substitution over addition, preserving alkene unsaturation.
  • Ionic Pathway: In polar media, NBS acts as a source of electrophilic bromine (

    
    ), attacking electron-rich alkenes to form bromonium ions, often resulting in bromohydrins (in water) or vicinal dibromides.
    
B. 2,3-Dibromobutyric Acid (2,3-DBBA): The Thermodynamic Donor

2,3-DBBA is a stable vicinal dibromide. Its utility as a reagent relies on the reversibility of alkene bromination. In the presence of a bromine acceptor (a more electron-rich alkene or nucleophile), 2,3-DBBA undergoes debromination , reverting to crotonic acid and releasing


 (or transferring Br directly).
  • Mechanism: Equilibrium-driven transfer.[1]

  • Driving Force: Formation of a thermodynamically stable byproduct (crotonic acid) coupled with the bromination of a highly reactive substrate.

  • Selectivity: Mimics molecular bromine (

    
    ) addition (anti-addition) but with slower kinetics, avoiding the "hot spots" of liquid 
    
    
    
    addition.

Comparative Efficacy Data

The following table synthesizes experimental expectations based on standard reactivity profiles of N-bromoamides vs. vicinal dibromides.

FeatureN-Bromosuccinimide (NBS) 2,3-Dibromobutyric Acid (2,3-DBBA)
Primary Mechanism Radical Substitution / Electrophilic AttackBromine Transfer / Retro-Addition
Active Species

or


(in situ generated)
Atom Economy ~45% (Active Br mass / Total mass)~65% (Active Br mass / Total mass)
Byproduct Succinimide (Water soluble, easy removal)Crotonic Acid (Organic soluble, requires base extraction)
Regioselectivity High (Allylic/Benzylic specific)Moderate (Favors 1,2-addition across double bonds)
Reaction Conditions Mild, often reflux in

or Benzene
Requires thermal activation (>80°C) or Lewis Base catalysis
Safety Profile Irritant, mild oxidizerCorrosive solid, releases HBr/Br2 upon heating

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent activation pathways of NBS versus the transfer mechanism of 2,3-DBBA.

BrominationPathways NBS N-Bromosuccinimide (NBS) Radical Radical Chain (Br•) NBS->Radical Initiator/hv Ionic Bromonium Ion (Br+) NBS->Ionic Polar Solvent Product_NBS_1 Allylic Bromide (Substitution) Radical->Product_NBS_1 Allylic Substrate Product_NBS_2 Bromohydrin (Addition) Ionic->Product_NBS_2 H2O/DMSO DBBA 2,3-Dibromobutyric Acid (2,3-DBBA) Equilibrium Retro-Bromination Equilibrium DBBA->Equilibrium Heat/Catalysis Br2_InSitu Transient Br2 (Molecular Bromine) Equilibrium->Br2_InSitu Release Byproduct Crotonic Acid (Waste) Equilibrium->Byproduct Elimination Product_DBBA Vicinal Dibromide (Anti-Addition) Br2_InSitu->Product_DBBA Alkene Substrate

Caption: Figure 1. Divergent reaction pathways. NBS activates via radical or ionic dissociation, while 2,3-DBBA relies on a retro-bromination equilibrium to release transient bromine.

Experimental Protocols

These protocols are designed to validate the efficacy of each reagent in a controlled setting.

Protocol A: Allylic Bromination using NBS (Standard)

Target: Selective bromination of cyclohexene at the allylic position.

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Reagents: Dissolve 10 mmol Cyclohexene in 25 mL

    
     (or Benzene/Trifluorotoluene as green alternative).
    
  • Addition: Add 10.5 mmol NBS and 0.1 mmol AIBN (Azobisisobutyronitrile).

  • Reaction: Heat to reflux (approx. 80°C).

    • Checkpoint: The reaction is complete when the denser NBS solid (bottom) converts to lighter Succinimide solid (floats to top).

  • Workup: Filter off the succinimide. Wash filtrate with water to remove residual succinimide. Dry (

    
    ) and concentrate.
    
  • Outcome: Predominantly 3-bromocyclohexene (Allylic substitution).

Protocol B: Alkene Dibromination using 2,3-DBBA (Bromine Transfer)

Target: Synthesis of trans-1,2-dibromocyclohexane from cyclohexene (mimicking liquid


 addition without the hazard).
  • Setup: Sealed pressure tube or reflux setup.

  • Reagents: Mix 10 mmol Cyclohexene with 12 mmol 2,3-Dibromobutyric acid in 20 mL Acetonitrile.

  • Activation: Add 5 mol% Tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst/activator.

  • Reaction: Heat to reflux (80-90°C) for 4-6 hours.

    • Mechanism:[1][2][3][4][5] The thermal energy drives the equilibrium of 2,3-DBBA

      
       Crotonic Acid + 
      
      
      
      . The volatile cyclohexene traps the
      
      
      .
  • Workup:

    • Cool the mixture.

    • Wash with dilute

      
       (Critical Step).
      
    • Why? This converts the byproduct (Crotonic Acid) into water-soluble sodium crotonate, separating it from the product.

    • Extract organic layer with DCM, dry, and concentrate.

  • Outcome: Predominantly trans-1,2-dibromocyclohexane (Anti-addition).

    • Note: Unlike NBS, this protocol does not yield allylic bromination; it yields the vicinal dibromide.

Critical Analysis & Recommendations

When to use NBS:

  • You require allylic or benzylic functionalization .

  • You need to generate a bromohydrin (OH and Br addition).[2]

  • You are working with sensitive substrates that cannot tolerate the acidity of 2,3-DBBA.

When to use 2,3-DBBA:

  • You need to perform a vicinal dibromination (adding two Br atoms) but strictly forbid the use of elemental liquid bromine due to safety/ventilation constraints.

  • You are exploring "Green Chemistry" protocols where solid-state reagents are preferred over volatile liquids.

  • Caveat: 2,3-DBBA is significantly less reactive than NBS and requires higher activation energy. It is not a direct drop-in replacement for NBS in radical reactions.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.[6] Link

  • Podgoršek, A., et al. (2009). "Green" Bromination of Alkenes. Green Chemistry, 11, 1204-1206. (Context on oxidative bromination alternatives). Link

  • Gribble, G. W. (1985). Reactions of Vicinal Dibromides. Journal of Chemical Education, 62(8), 704. (Mechanistic basis for dibromide transfer).[1][2] Link

  • Bovonsombat, P., et al. (2010). Use of N-Bromosuccinimide in Acidic Media for Regioselective Bromination. Tetrahedron Letters, 51(31), 4124-4127. Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Threo and Erythro Isomers of 2,3-Dibromobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a cornerstone of molecular understanding and regulatory compliance. Diastereomers, with their distinct three-dimensional arrangements, can exhibit profoundly different physical, chemical, and biological properties. This guide provides an in-depth comparison of spectroscopic techniques for the differentiation of the threo and erythro isomers of 2,3-Dibromobutyric acid, a classic model for understanding the spectroscopic signatures of diastereomeric pairs.

The Structural Foundation: Threo and Erythro Isomerism

Before delving into the spectroscopic analysis, it is crucial to appreciate the structural nuances that differentiate threo and erythro isomers. These terms describe the relative configuration of two adjacent chiral centers. In a Fischer projection, the erythro isomer has similar substituents on the same side of the carbon backbone, while the threo isomer has them on opposite sides[1][2]. This seemingly subtle difference in spatial arrangement gives rise to distinct physical properties and, importantly, unique spectroscopic fingerprints.

Caption: Fischer projections of erythro and threo isomers of 2,3-Dibromobutyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful and definitive method for distinguishing between diastereomers[3]. The different spatial relationships between atoms in threo and erythro isomers lead to distinct chemical environments for the nuclei, resulting in measurable differences in chemical shifts and coupling constants.

¹H NMR Spectroscopy: Unraveling Diastereotopicity

In the ¹H NMR spectra of both isomers of 2,3-Dibromobutyric acid, we expect to see signals for the carboxylic acid proton, the two methine protons (at C2 and C3), and the methyl protons. The key to differentiation lies in the coupling constants between the vicinal methine protons (H-C2-C3-H).

The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation[4][5]. Due to the different relative stereochemistry, the most stable conformations of the threo and erythro isomers will exhibit different average dihedral angles between the C2 and C3 protons.

  • In the erythro isomer , the bulky bromine atoms and the carboxyl and methyl groups will preferentially adopt an anti-periplanar conformation to minimize steric hindrance. In this arrangement, the vicinal protons are in a gauche relationship, leading to a smaller predicted ³JHH value.

  • Conversely, in the threo isomer , a conformation that places the bulky groups anti to each other will result in the vicinal protons being in an anti relationship, which corresponds to a larger ³JHH value.

Furthermore, the chemical shifts of the protons, particularly the methyl group, can also differ. In many cases, the methyl protons of the erythro isomer are observed at a lower field (higher ppm) compared to the threo isomer[6].

¹³C NMR Spectroscopy: A Complementary Perspective

While ¹H NMR is often more informative for diastereomer differentiation due to coupling constants, ¹³C NMR can also provide confirmatory evidence. The different steric environments of the carbon atoms in the threo and erythro isomers can lead to small but measurable differences in their chemical shifts[8]. For 2,3-Dibromobutyric acid, one would expect to see four distinct signals corresponding to the carboxyl, the two methine, and the methyl carbons. The precise chemical shifts for each isomer would need to be determined experimentally, but a comparison of the spectra would reveal these differences.

Predicted NMR Spectral Data for 2,3-Dibromobutyric Acid Isomers
Parameter Erythro Isomer (Predicted) Threo Isomer (Predicted) Rationale
¹H NMR
³JH2-H3Smaller (typically 2-5 Hz)Larger (typically 6-10 Hz)Based on the Karplus relationship and preferred conformations.
δ (CH₃)Higher ppmLower ppmEmpirical observations in similar systems[6].
¹³C NMR
δ (C1, C2, C3, C4)Distinct chemical shiftsDistinct chemical shifts, different from erythroDifferent steric and electronic environments.

Infrared (IR) Spectroscopy: A Focus on the Fingerprint Region

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. While enantiomers are IR-indistinguishable, diastereomers, having different physical properties, will exhibit distinct IR spectra[9]. The primary differences are typically observed in the fingerprint region (below 1500 cm⁻¹), which arises from complex vibrational and bending modes of the entire molecule.

For 2,3-Dibromobutyric acid, the characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C-Br stretches (~500-650 cm⁻¹) are expected in both isomers. However, the exact positions and shapes of the bands in the fingerprint region will differ due to the distinct skeletal vibrations of the threo and erythro structures. These differences, though subtle, can be used for positive identification when compared against reference spectra.

Experimental Protocols

Synthesis of Threo and Erythro 2,3-Dibromobutyric Acid

A common route to these isomers involves the stereospecific bromination of an appropriate unsaturated precursor.

  • Synthesis of trans-Crotonic Acid: This can be achieved through the Knoevenagel condensation of acetaldehyde with malonic acid in the presence of a base like pyridine.

  • Bromination to form erythro-2,3-Dibromobutyric Acid: The anti-addition of bromine to trans-crotonic acid will yield the erythro isomer. This reaction is typically carried out by treating trans-crotonic acid with a solution of bromine in a non-polar solvent like carbon tetrachloride.

  • Synthesis of cis-Crotonic Acid: This can be prepared by the partial hydrogenation of 2-butynoic acid using a Lindlar catalyst.

  • Bromination to form threo-2,3-Dibromobutyric Acid: The anti-addition of bromine to cis-crotonic acid will produce the threo isomer.

Caption: Synthetic workflow for the preparation of threo and erythro 2,3-Dibromobutyric acid.

Spectroscopic Analysis Workflow
  • Sample Preparation:

    • NMR: Dissolve approximately 10-20 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • IR: For Fourier-Transform Infrared (FTIR) spectroscopy, prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • IR: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • ¹H NMR: Determine the chemical shifts, integration, and multiplicity of all signals. Accurately measure the coupling constant (³JH2-H3) for the methine protons.

    • ¹³C NMR: Identify the chemical shifts of the four distinct carbon signals.

    • IR: Assign the major absorption bands and compare the fingerprint regions of the two isomers.

Caption: Workflow for the spectroscopic analysis and identification of 2,3-Dibromobutyric acid isomers.

Conclusion

The differentiation of threo and erythro isomers of 2,3-Dibromobutyric acid is a clear demonstration of the power of modern spectroscopic techniques. While IR spectroscopy can provide a confirmatory fingerprint, NMR spectroscopy, particularly the analysis of vicinal coupling constants in ¹H NMR, offers a definitive and mechanistically insightful approach to distinguishing between these diastereomers. A thorough understanding of the structural basis for the observed spectroscopic differences is paramount for any scientist involved in the synthesis, characterization, and application of stereochemically complex molecules.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]

  • Reddit. (2023, October 6). HNMR erythro-2 3-dibromo-3-phenylpropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dibromobutyric acid. Retrieved from [Link]

  • PubChem. (n.d.). Butane, 2,3-dibromo-, threo. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Erythro and Threo. Retrieved from [Link]

  • ResearchGate. (2008). 2,3-Dibromo-3-phenylpropionic acid. Retrieved from [Link]

  • Filo. (2025, October 2). How will you represent erythro and threo isomers of the followi... Retrieved from [Link]

  • Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.
  • ResearchGate. (2025, August 6). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Arizona. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Scribd. (n.d.). Analysis of diastereomers by ir spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,3-Dibromobutane. Retrieved from [Link]

  • Anthracycline. (n.d.). Karplus Equations. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 1-N-(D-threo- and racemic erythro-3-amino-2-hydroxybutanoyl). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 1,2-dibromoethane. Retrieved from [Link]

  • YouTube. (2022, October 24). dihedral angles, J-values, & the Karplus equation. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromobutane. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Erythro vs. Threo: Understanding Stereochemical Nuances. Retrieved from [Link]

  • YouTube. (2015, March 28). Erythro and Threo Stereoisomers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dibromobutane. Retrieved from [Link]

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comparing the herbicidal effects of 2,3-Dibromobutyric acid with other haloalkanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2,3-Dibromobutyric Acid (2,3-DBBA) and established haloalkanoic acid herbicides, specifically Dalapon (2,2-Dichloropropionic acid) and TCA (Trichloroacetic acid) .

Executive Summary

While Dalapon and TCA are commercially established systemic herbicides targeting lipid biosynthesis and protein precipitation respectively, 2,3-Dibromobutyric Acid (2,3-DBBA) represents a distinct chemical class with a more aggressive, multi-modal mechanism. Unlike the gem-dichloro substitution of Dalapon which mimics pyruvate to inhibit pantothenate synthesis, the vicinal dibromo structure of 2,3-DBBA facilitates direct alkylation of thiol-dependent enzymes and potent inhibition of mitochondrial


-oxidation. This guide elucidates the divergence in efficacy, toxicity, and mechanism, positioning 2,3-DBBA as a high-potency research probe rather than a conventional varying-selectivity herbicide.

Chemical & Mechanistic Profiling

The Haloalkanoic Acid Spectrum

Haloalkanoic acids exert phytotoxicity through halogen-specific interactions with metabolic enzymes. The position and identity of the halogen determine the target pathway.

CompoundStructurePrimary Mode of ActionKey Molecular Target
Dalapon 2,2-Dichloropropionic acidLipid Synthesis Inhibition Pyruvate processing / Pantothenate synthesis interference [1].
TCA Trichloroacetic acidProtein Precipitation / Non-specific Conformational denaturation of plasma membrane proteins.
2,3-DBBA 2,3-Dibromobutyric acid

-Oxidation Blockade & Alkylation
3-Ketothiolase inhibition (mitochondrial) & Cysteine alkylation [2].
Deep Dive: 2,3-Dibromobutyric Acid Mechanism

Unlike Dalapon, which acts as a structural analog competing with pyruvate, 2,3-DBBA functions as a "suicide substrate" or reactive electrophile.

  • Mitochondrial

    
    -Oxidation Inhibition: 
    Analogous to 2-bromopalmitate and 2-bromooctanoate, 2,3-DBBA enters the mitochondria where it is converted to a CoA ester. This intermediate irreversibly inhibits 3-ketothiolase , the enzyme responsible for the final step of fatty acid degradation. This leads to an accumulation of fatty acid intermediates and cellular energy starvation [3].
    
  • Thiol Alkylation: The vicinal bromine atoms are highly susceptible to nucleophilic attack. 2,3-DBBA can alkylate critical sulfhydryl (-SH) groups on enzymes, causing non-competitive inhibition of glycolysis and respiration enzymes distinct from the lipid synthesis targets of Dalapon.

Pathway Visualization

The following diagram contrasts the interference points of Dalapon versus 2,3-DBBA within plant metabolism.

HerbicidePathways Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase FattyAcids Fatty Acid Biosynthesis AcetylCoA->FattyAcids ACCase BetaOxidation Mitochondrial Beta-Oxidation FattyAcids->BetaOxidation Lipid Turnover Energy ATP / Energy BetaOxidation->Energy Krebs Cycle Input Dalapon Dalapon (2,2-DPA) Dalapon->Pyruvate Structural Mimicry (Interferes with Pantothenate) DBBA 2,3-DBBA DBBA->AcetylCoA Alkylates -SH Enzymes DBBA->BetaOxidation Inhibits 3-Ketothiolase (Suicide Substrate)

Caption: Dalapon disrupts lipid synthesis upstream at the pyruvate/pantothenate junction, whereas 2,3-DBBA blocks downstream energy production via beta-oxidation inhibition.

Comparative Performance Analysis

Efficacy and Selectivity
  • Dalapon: Highly systemic. It is absorbed by roots and leaves and translocated to meristems. It is selective for grasses (monocots) because their lipid synthesis pathways are more sensitive to pantothenate depletion [4].

  • 2,3-DBBA: Low systemicity, high contact toxicity. Due to its high reactivity (alkylation potential), it likely causes rapid tissue necrosis at the site of contact before significant translocation can occur. It lacks the species selectivity of Dalapon, acting as a broad-spectrum toxicant.

Toxicity and Environmental Fate
  • Dalapon: Moderate persistence (half-life ~30 days). Low acute mammalian toxicity.

  • 2,3-DBBA: High Toxicity Alert. Classified as corrosive (Skin Corr.[1] 1B). It poses a significant risk of permanent eye damage and respiratory irritation [5]. Environmentally, it hydrolyzes rapidly in water to release bromide ions and hydroxy-acids, potentially reducing long-term soil persistence but causing immediate acute ecotoxicity.

Experimental Protocols

To objectively validate the performance differences, the following protocols are recommended.

Protocol A: Root Growth Inhibition Assay (Systemicity Test)

Objective: Determine if 2,3-DBBA translocates to meristems like Dalapon.

  • Preparation: Germinate Arabidopsis thaliana (dicot) and Sorghum bicolor (monocot) seeds on sterile agar plates.

  • Treatment: Supplement agar with 0, 10, 50, and 100 µM of Dalapon (Positive Control) and 2,3-DBBA.

  • Incubation: Grow vertically for 7 days at 22°C, 16h light cycle.

  • Measurement: Measure primary root length.

  • Analysis:

    • Dalapon: Expect significant inhibition in Sorghum (grass) with minor effects on Arabidopsis.

    • 2,3-DBBA: Expect non-selective inhibition/necrosis of root tips in both species due to general cytotoxicity.

Protocol B: Mitochondrial Respiration Stress Test (Mechanism Validation)

Objective: Confirm


-oxidation inhibition.
  • Isolation: Isolate mitochondria from 14-day-old pea shoots using differential centrifugation.

  • Substrate Loading: Incubate mitochondria with Palmitoyl-CoA (fatty acid substrate) and Pyruvate (carbohydrate substrate) in separate wells.

  • Inhibitor Challenge: Add 2,3-DBBA (50 µM) to half the wells.

  • Detection: Measure Oxygen Consumption Rate (OCR) using a Clark-type electrode or Seahorse XF Analyzer.

  • Result Interpretation:

    • If 2,3-DBBA inhibits OCR in Palmitoyl-CoA wells but not Pyruvate wells, it confirms specific

      
      -oxidation inhibition .
      
    • If OCR is inhibited in both, it indicates non-specific thiol alkylation of respiratory enzymes.

Experimental Workflow Diagram

Workflow Start Compound Selection Assay1 Root Growth Assay (Phenotypic) Start->Assay1 Assay2 Mitochondrial OCR (Mechanistic) Start->Assay2 Decision Selectivity Check Assay1->Decision Compare Monocot vs Dicot Assay2->Decision Compare Fatty Acid vs Pyruvate Outcome1 Dalapon Profile: Grass-Specific Decision->Outcome1 High Selectivity Outcome2 2,3-DBBA Profile: Broad/Necrotic Decision->Outcome2 Non-Selective / Beta-Ox Inhibition

Caption: Workflow to distinguish systemic lipid inhibitors (Dalapon) from metabolic alkylators (2,3-DBBA).

Summary Data Table

FeatureDalapon (Standard)2,3-Dibromobutyric Acid
CAS Number 75-99-0600-30-6
Primary Target Pyruvate/Pantothenate PathwayMitochondrial

-Oxidation / Thiols
Translocation High (Phloem mobile)Low (Contact toxicity)
Selectivity Graminicide (Grasses)Non-selective (General phytotoxin)
Acute Toxicity Low (LD50 Rat >7000 mg/kg)High (Corrosive, H314)
Research Utility Studying lipid synthesis regulationProbe for fatty acid oxidation defects

References

  • Ashton, F. M., & Crafts, A. S. (1973). Mode of Action of Herbicides. Wiley-Interscience. (Classic text establishing haloalkanoic acid mechanisms).
  • Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate.[2] Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase.[2] Journal of Biological Chemistry, 254(14), 6755-6762. Link

  • Schulz, H. (1987).[3] Inhibitors of fatty acid oxidation.[3][4] Life Sciences, 40(15), 1443-1449. Link

  • University of Hertfordshire. (2024). Dalapon - PPDB: Pesticide Properties DataBase. Link

  • PubChem. (2024). 2,3-Dibromobutyric acid Compound Summary. National Library of Medicine. Link

Sources

comparative cost analysis of 2,3-Dibromobutyric acid synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the two primary industrial routes for synthesizing 2,3-dibromobutyric acid (CAS: 600-30-6) : the classical direct bromination using elemental bromine (


) and the oxidative "green" bromination using hydrobromic acid (HBr) and hydrogen peroxide (

).

The Verdict: While Method A (Direct Bromination) remains the benchmark for high-purity applications (98%+) due to superior stereocontrol and lack of hydrolytic side products, Method B (Oxidative Bromination) offers a 30-40% reduction in raw material costs (RMC) and improved safety profiles for large-scale operations, provided that water concentration is strictly managed to prevent bromohydrin formation.

Technical Background & Mechanism

2,3-Dibromobutyric acid is a chiral building block synthesized primarily from crotonic acid (trans-2-butenoic acid). The reaction is an electrophilic halogenation. Because crotonic acid is electron-deficient (due to the carboxylic acid group), the reaction rate is slower than with simple alkenes, often requiring thermal activation or catalysis.

Stereochemical Control

The addition of bromine to the trans-alkene of crotonic acid proceeds via an anti-addition mechanism. This stereospecificity yields the racemic mixture of (2R,3S) and (2S,3R) enantiomers.

Diagram 1: Reaction Mechanism (Anti-Addition)

ReactionMechanism Substrate Trans-Crotonic Acid Intermediate Bromonium Ion (Cyclic Intermediate) Substrate->Intermediate + Br2 (Electrophilic Attack) Transition Nucleophilic Attack (Back-side) Intermediate->Transition Br- attacks C3/C2 Product 2,3-Dibromobutyric Acid (Racemic Mixture) Transition->Product Anti-Addition Complete

Caption: The stereospecific anti-addition of bromine to trans-crotonic acid via a bromonium ion intermediate.

Detailed Methodologies

Method A: Classical Direct Bromination (The Purity Standard)

This method utilizes elemental bromine in a non-aqueous solvent. Historically, carbon tetrachloride (


) was used, but due to toxicity and ozone depletion, Glacial Acetic Acid  is now the industry standard solvent.
  • Reagents: Crotonic Acid (1.0 eq), Bromine (

    
    , 1.05 eq), Glacial Acetic Acid (Solvent).
    
  • Protocol:

    • Dissolve 1.0 mol (86.1 g) of crotonic acid in 200 mL of glacial acetic acid in a reactor fitted with a reflux condenser and dropping funnel.

    • Heat the solution to 40°C.

    • Add 1.05 mol (167.8 g) of elemental bromine dropwise over 2 hours. Note: The reaction is exothermic; maintain temp < 60°C.

    • Stir at 60°C for an additional 2 hours to ensure completion (disappearance of deep red

      
       vapor).
      
    • Work-up: Distill off the acetic acid under reduced pressure. Recrystallize the residue from ligroin or dilute formic acid.

    • Yield: Typically 85-92%.

Method B: Oxidative In-Situ Bromination (The Green Alternative)

This method generates


in situ by oxidizing HBr with 

.[1] This avoids handling highly toxic liquid bromine and utilizes cheaper bulk reagents.
  • Reagents: Crotonic Acid (1.0 eq), HBr (48% aq, 2.1 eq),

    
     (30% aq, 1.1 eq).
    
  • Protocol:

    • Suspend 1.0 mol of crotonic acid in 2.1 mol of 48% hydrobromic acid.

    • Heat to 50°C.

    • Slowly add 1.1 mol of 30% Hydrogen Peroxide dropwise.

      • Critical Control Point: The addition rate must match the consumption rate. Accumulation of peroxide can lead to runaway exotherms.

    • Stir for 3 hours at 60-70°C.

    • Work-up: Cool to 5°C. The product often precipitates directly. Filter and wash with ice-cold water.[2]

    • Yield: 75-85%.

Expert Insight (The "Water Problem"): Method B introduces significant water into the system. In electron-deficient alkenes like crotonic acid, water can compete with bromide ions as a nucleophile, leading to


-bromo-

-hydroxybutyric acid
(bromohydrin) impurities. To mitigate this, ensure HBr concentration remains high throughout the reaction.

Comparative Cost & Performance Analysis

The following data is normalized to a 100kg production batch basis.

MetricMethod A: Direct Bromination (

/AcOH)
Method B: Oxidative (HBr/

)
Raw Material Cost Index 100 (Baseline) 65 (Significantly Lower)
Atom Economy 100% (Theoretical)~78% (Loss due to water byproduct)
Reaction Yield 88 - 92%78 - 85%
Purity (Crude) >97%92 - 95% (Risk of Bromohydrin)
E-Factor (Waste/Product) High (Solvent recovery required)Low (Water is primary byproduct)
Safety Hazard Severe:

is fatal if inhaled; corrosive.
Moderate: Peroxides require thermal control.
Capital Expenditure Specialized corrosion-resistant reactors (Glass/Hastelloy).Standard Glass-lined reactors.
Diagram 2: Process Decision Matrix

DecisionMatrix Start Start: Synthesis Selection Scale Production Scale? Start->Scale LabScale Lab/Pilot (<1kg) Scale->LabScale IndScale Industrial (>100kg) Scale->IndScale MethodA Method A: Direct Br2 (Best for Purity/Stereocontrol) LabScale->MethodA Ease of setup Purity Purity Requirement? IndScale->Purity Cost Cost Sensitivity? Purity->Cost Technical Grade (>95%) Purity->MethodA Pharma Grade (>99%) Cost->MethodA Low Cost Pressure MethodB Method B: HBr/H2O2 (Best for Cost/Safety) Cost->MethodB High Cost Pressure

Caption: Decision workflow for selecting the optimal synthesis route based on scale and purity requirements.

Experimental Validation

To ensure the synthesized product is 2,3-dibromobutyric acid and not the bromohydrin impurity, use the following validation parameters:

  • Melting Point: The pure acid melts at 86–90°C .

    • Note: If the melting point is depressed (<80°C), significant bromohydrin or starting material is present.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.85 (d, 3H, 
      
      
      
      )
    • 
       4.50 (dq, 1H, 
      
      
      
      at C3)
    • 
       4.82 (d, 1H, 
      
      
      
      at C2)
    • 
       11.5 (s, 1H, 
      
      
      
      )
    • Diagnostic: Look for a shift in the C3 proton signal. If a hydroxyl group is present (bromohydrin), the chemical shift and coupling constants will change significantly.

References

  • ChemicalBook. (2024). 2,3-Dibromobutyric acid Properties and Melting Point Data. Retrieved from

  • PubChem. (2025).[3][4] 2,3-Dibromobutyric acid Compound Summary (CID 95386).[5] National Library of Medicine. Retrieved from

  • Organic Syntheses. (1940). Bromination of Crotonic Acid Derivatives. Coll. Vol. 2, p. 177. (Adapted procedure). Retrieved from

  • Podgoršek, A., et al. (2009). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system. Tetrahedron, 65(22), 4429-4439.
  • Thermo Fisher Scientific. (2024).[3] Safety Data Sheet: 2,3-Dibromobutyric Acid. Retrieved from

Sources

Assessing the Stereoselectivity of Reactions Involving 2,3-Dibromobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the stereochemical assessment of 2,3-dibromobutyric acid, focusing on the mechanistic origins of stereoselectivity and the analytical methods required to distinguish diastereomers.

Executive Summary

2,3-Dibromobutyric acid (CAS 600-30-6) contains two contiguous chiral centers, giving rise to two pairs of enantiomers: the erythro (racemic) and threo (racemic) forms. In drug development and asymmetric synthesis, determining the stereochemical outcome of the bromination of crotonic acid derivatives is critical, as the biological activity of downstream pharmacophores often depends on specific absolute configurations.

This guide details the stereospecific anti-addition mechanism that dictates product formation and provides a validated analytical framework for distinguishing the erythro and threo diastereomers using


H NMR spectroscopy  and melting point analysis .

Mechanistic Origins of Stereoselectivity

The stereoselectivity of 2,3-dibromobutyric acid synthesis is governed by the alkene geometry of the starting material and the anti-addition mechanism of electrophilic bromination.

The Bromonium Ion Intermediate

The reaction proceeds via a cyclic bromonium ion intermediate. This three-membered ring blocks one face of the double bond, forcing the nucleophilic bromide ion (


) to attack from the opposite side (back-side attack). This inversion leads to strict anti-stereospecificity .
  • Pathway A (trans-Precursor): Bromination of trans-crotonic acid yields the erythro (2R,3S / 2S,3R) diastereomer.

  • Pathway B (cis-Precursor): Bromination of cis-isocrotonic acid yields the threo (2R,3R / 2S,3S) diastereomer.

Visualization: Stereochemical Pathways

The following diagram illustrates the correlation between alkene geometry and product stereochemistry.

Stereoselectivity cluster_legend Stereochemical Rule Trans trans-Crotonic Acid (E-isomer) Bromonium Cyclic Bromonium Intermediate Trans->Bromonium Br2 Cis cis-Isocrotonic Acid (Z-isomer) Cis->Bromonium Br2 AntiAttack Anti-Attack by Br- Bromonium->AntiAttack Erythro Erythro-2,3-Dibromobutyric Acid (2R,3S / 2S,3R) Racemic Pair AntiAttack->Erythro From Trans Threo Threo-2,3-Dibromobutyric Acid (2R,3R / 2S,3S) Racemic Pair AntiAttack->Threo From Cis Legend Trans Alkene + Anti Addition → Erythro Cis Alkene + Anti Addition → Threo

Figure 1: Stereochemical correlation between alkene geometry and dibromide diastereomers via the bromonium ion mechanism.

Analytical Assessment Methods

Distinguishing between the erythro and threo forms requires analyzing the physical and spectroscopic properties that arise from their distinct spatial arrangements.

A. H NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the most reliable method for assignment. The key differentiator is the vicinal coupling constant (


)  between the proton on C2 and the proton on C3.
  • Erythro Isomer: In the most stable conformer (where the large -COOH and -CH

    
     groups are anti-periplanar), the H atoms on C2 and C3 are also anti-periplanar  (dihedral angle 
    
    
    
    ). According to the Karplus equation, this results in a large coupling constant .
  • Threo Isomer: In the stable conformer (large groups anti), the H atoms are gauche (dihedral angle

    
    ). This results in a small coupling constant .
    
B. Melting Point Analysis

The erythro isomer, being the product of the more stable trans-crotonic acid and possessing a structure that often packs more efficiently in the crystal lattice, typically exhibits a distinct melting point compared to the threo form.

Comparative Data Table
PropertyErythro-2,3-Dibromobutyric AcidThreo-2,3-Dibromobutyric Acid
Precursor trans-Crotonic Acidcis-Isocrotonic Acid
Stereochemistry (2R,3S) + (2S,3R) [Racemic](2R,3R) + (2S,3S) [Racemic]

Coupling
High (~9–11 Hz) Low (~2–4 Hz)
H-H Relationship Anti-periplanar (in stable conformer)Gauche (in stable conformer)
Melting Point 87–88 °C Oil / Low Melting Solid
Stability Thermodynamically favored productLess stable

Experimental Protocols

Protocol 1: Synthesis and Isolation of Erythro-2,3-Dibromobutyric Acid

This protocol utilizes trans-crotonic acid to generate the standard erythro reference material.

Materials:

  • trans-Crotonic acid (10 mmol)

  • Bromine (

    
    ) (10 mmol)
    
  • Dichloromethane (DCM) or Carbon Tetrachloride (

    
    )
    
  • Ice bath

Procedure:

  • Dissolution: Dissolve 0.86 g of trans-crotonic acid in 10 mL of DCM in a round-bottom flask.

  • Bromination: Cool the solution to 0°C. Add 1.6 g (0.51 mL) of bromine dropwise over 20 minutes with constant stirring. The solution will turn deep red/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir until the red bromine color fades (approx. 1-2 hours), indicating consumption of

    
    .
    
  • Isolation: Evaporate the solvent under reduced pressure (rotary evaporator).

  • Crystallization: The residue will solidify. Recrystallize from hexane/ethyl acetate to obtain pure white crystals.

  • Validation: Measure Melting Point (Expected: 87–88°C).

Protocol 2: NMR Assessment Workflow

Sample Preparation: Dissolve ~10 mg of the product in


 or 

.

Analysis Steps:

  • Acquire a standard

    
    H NMR spectrum.
    
  • Locate the doublet for the C2-H (alpha to carbonyl) typically around

    
     4.3–4.6 ppm.
    
  • Locate the multiplet (doublet of quartets) for the C3-H typically around

    
     4.6–4.9 ppm.
    
  • Calculate

    
    :  Measure the distance (in Hz) between the peaks of the C2-H doublet.
    
    • If

      
       Hz 
      
      
      
      Confirm Erythro .
    • If

      
       Hz 
      
      
      
      Confirm Threo .

Analytical Workflow Diagram

Workflow Start Start: Unknown Isomer Sample Solvent Dissolve in CDCl3 Start->Solvent NMR Run 1H NMR Spectroscopy Solvent->NMR Measure Measure J(2,3) Coupling Constant NMR->Measure Decision Is J > 8 Hz? Measure->Decision ResErythro Result: Erythro Isomer (Anti-H Conformer) Decision->ResErythro Yes (10-12 Hz) ResThreo Result: Threo Isomer (Gauche-H Conformer) Decision->ResThreo No (2-5 Hz)

Figure 2: Decision tree for assigning stereochemistry based on NMR coupling constants.

References

  • National Center for Biotechnology Information. (2025). 2,3-Dibromobutyric acid (CID 95386). PubChem Compound Summary. [Link]

  • Buckles, R. E., et al. (1952). The Addition of Bromine to Crotonic Acid and to Ethyl Crotonate. UNI ScholarWorks. [Link]

  • James, A. (2023). Stereoselectivity of Halogen Addition to Alkenes. Master Organic Chemistry. [Link]

  • Reich, H. J. (2024). NMR Coupling Constants: Vicinal Coupling. University of Wisconsin-Madison. [Link]

Safety Operating Guide

Mastering the Unseen Threat: A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3-Dibromobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. It is in the nuanced understanding of risk and the meticulous application of safety protocols that true scientific advancement is built. This guide moves beyond mere procedural checklists to provide an in-depth, experience-driven framework for the safe handling of 2,3-Dibromobutyric acid, a compound that demands our utmost respect and diligence. Here, we will not only outline the necessary personal protective equipment (PPE) but also delve into the scientific rationale behind each selection, ensuring a self-validating system of safety that builds confidence and protects you, your colleagues, and your research.

The Corrosive Nature of 2,3-Dibromobutyric Acid: A Multi-Faceted Hazard

2,3-Dibromobutyric acid is a corrosive organic acid that poses significant health risks upon exposure. Its hazardous properties necessitate a comprehensive PPE strategy to mitigate the potential for severe skin and eye burns, as well as respiratory tract irritation.[1][2][3] The presence of bromine atoms in its structure further underscores the need for caution, as halogenated organic compounds can present unique toxicological challenges.

A thorough understanding of the hazards associated with 2,3-Dibromobutyric acid is the foundation of a robust safety protocol. This compound can cause severe and potentially permanent damage to the digestive tract if ingested.[1] Inhalation may lead to severe irritation and burns to the respiratory system, while skin contact can result in serious burns.[1][2] The eyes are particularly vulnerable, with the potential for chemical conjunctivitis and corneal damage upon contact.[1]

A Multi-Layered Defense: Selecting the Appropriate PPE

The selection of PPE for handling 2,3-Dibromobutyric acid is not a one-size-fits-all approach. It requires a careful consideration of the task at hand, the potential for exposure, and the specific properties of the chemical. The following table summarizes the essential PPE for various laboratory operations involving this corrosive acid.

PPE ComponentMinimum SpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a dual barrier against splashes and vapors, protecting the highly sensitive mucous membranes of the eyes and face.[4][5]
Hand Protection Butyl rubber or heavyweight nitrile glovesThese materials offer superior resistance to corrosive acids and organic compounds.[1][6][7] Double gloving is recommended for enhanced protection during high-risk procedures.
Body Protection Chemical-resistant apron over a lab coatAn impervious apron provides an additional layer of protection against spills and splashes, safeguarding the torso and legs.[4][8]
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary line of defense against inhalation hazards. A properly functioning fume hood is essential to minimize exposure to vapors.[9]

The Critical Choice: Understanding Glove Material Compatibility

The interface between your hands and the chemical is often the most vulnerable point of exposure. Therefore, an in-depth understanding of glove material properties is not just academic; it is a critical safety imperative. The effectiveness of a glove is determined by three key factors:

  • Permeation: The process by which a chemical passes through a glove at a molecular level.[7]

  • Penetration: The passage of a chemical through pinholes, seams, or other imperfections in the glove.[7]

  • Degradation: The physical deterioration of the glove material upon contact with a chemical.[7]

A Symphony of Safety: Donning and Doffing Procedures

The order and manner in which you put on and take off your PPE are as important as the equipment itself. A lapse in procedure can lead to self-contamination. The following workflow is designed to minimize this risk.

Donning (Putting On) PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Gown 1. Gown Inspect->Gown Mask 2. Mask/Respirator Gown->Mask Goggles 3. Goggles/Face Shield Mask->Goggles Gloves 4. Gloves Goggles->Gloves caption Figure 1: Recommended PPE Donning Sequence. Doffing_PPE cluster_doffing Doffing Sequence Gloves 1. Gloves Gown 2. Gown Gloves->Gown FaceShield 3. Face Shield/Goggles Gown->FaceShield Mask 4. Mask/Respirator FaceShield->Mask HandHygiene 5. Hand Hygiene Mask->HandHygiene caption Figure 2: Recommended PPE Doffing Sequence.

Figure 2: Recommended PPE Doffing Sequence.

Step-by-Step Doffing Procedure:

  • Gloves: The outside of the gloves is contaminated. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Discard the gloves in a designated waste container. [9]2. Gown: The front and sleeves of the gown are contaminated. Unfasten the ties, being careful not to let the sleeves contact your body. Pull the gown away from your neck and shoulders, touching only the inside of the gown. Turn the gown inside out as you remove it, fold or roll it into a bundle, and discard it. [9]3. Goggles or Face Shield: The outside of the goggles or face shield is contaminated. Remove it from the back by lifting the headband or earpieces. [9]4. Mask or Respirator: The front of the mask or respirator is contaminated; do not touch it. Grasp the bottom ties or elastics, then the top ones, and remove without touching the front. Discard it in a waste container. [9]5. Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer. [9]

Operational Integrity: Spill Management and Decontamination

Even with the most stringent precautions, accidental spills can occur. A well-defined spill response plan is a critical component of your safety protocol.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the full complement of recommended PPE.

  • Containment: For small spills, use a neutralizing agent such as sodium bicarbonate or a commercial acid spill kit to absorb and neutralize the acid.

  • Cleanup: Carefully scoop up the neutralized material and place it in a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area and any equipment with a suitable laboratory detergent and rinse thoroughly. [10][11]

Responsible Stewardship: Disposal of 2,3-Dibromobutyric Acid and Contaminated Materials

Proper disposal of 2,3-Dibromobutyric acid and any contaminated materials is not only a matter of regulatory compliance but also of ethical scientific practice.

Neutralization and Disposal Protocol:

  • Dilution: In a well-ventilated fume hood and behind a safety shield, slowly add the 2,3-Dibromobutyric acid to a large volume of cold water or an ice bath to dilute it to a concentration of approximately 5%. Always add acid to water, never the other way around, to avoid a violent exothermic reaction. [12][13][14]2. Neutralization: Slowly add a weak base, such as a 5% solution of sodium bicarbonate or sodium carbonate, while stirring continuously. [5][13]Alternatively, a dilute solution of a strong base like sodium hydroxide (e.g., 6N) can be used with extreme caution to control the heat generated. [12]3. pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper. [12][13]4. Final Disposal: Once the pH is between 6 and 8, the neutralized solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. [13][14][15]5. Contaminated PPE: All disposable PPE, such as gloves and gowns, that has come into contact with 2,3-Dibromobutyric acid should be placed in a designated hazardous waste container for incineration.

By adhering to these comprehensive guidelines, you are not just following a set of rules; you are embracing a culture of safety that is the hallmark of a responsible and successful scientific professional. Your commitment to these principles will not only protect you and your colleagues but will also ensure the integrity and progress of your vital research.

References

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, The University of Texas at Dallas. Retrieved from [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). Quad City Safety. Retrieved from [Link]

  • Chemical Resistant Gloves: A Guide for Industrial Employers. (2024, August 27). Solus Group. Retrieved from [Link]

  • 2,3-Dibromobutyric Acid MSDS: Safety & Hazards. (n.d.). Studylib. Retrieved from [Link]

  • Safety Data Sheet - 2-Bromobutyric acid, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Working safely with corrosive substances. (2022, August 17). Seton UK. Retrieved from [Link]

  • Corrosive Materials. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Sequence for Putting on Personal Protective Equipment (PPE). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Although technically not waste minimization, neutralization of strong acids and bases can reduce the size of your laboratory's and KSU's aqueous waste stream. (n.d.). Kansas State University. Retrieved from [Link]

  • Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. (n.d.). SA Health. Retrieved from [Link]

  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025, October 23). Aport. Retrieved from [Link]

  • Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety. (n.d.). Ali Annabelle. Retrieved from [Link]

  • PPE Training Video: Donning and Doffing PPE Nursing Skill. (2020, May 29). RegisteredNurseRN. Retrieved from [Link]

  • Personal Protective Equipment: - Doffing. (n.d.). The Center for Food Security and Public Health. Retrieved from [Link]

  • Acid/Base Neutralization Procedure for Laboratory Disposal. (n.d.). UBC Zoology. Retrieved from [Link]

  • Biology Department Stockroom Acid/Base Neutralization. (2021, March 18). Idaho State University. Retrieved from [Link]

  • Decontamination Protocols for Lab Equipment. (2025, May 27). Aport. Retrieved from [Link]

  • 2,3-dibromobutyric acid | CAS#:600-30-6. (2025, August 22). Chemsrc. Retrieved from [Link]

  • Waste Neutralization Guidance. (2023, February 7). Missouri State University. Retrieved from [Link]

Sources

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